Product packaging for CAL-130(Cat. No.:CAS No. 1431697-74-3)

CAL-130

Cat. No.: B612117
CAS No.: 1431697-74-3
M. Wt: 426.5 g/mol
InChI Key: PUYVJBBSBPUKBT-AWEZNQCLSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

CAL-130 is a potent and selective PI3K gamma and delta inhibitor with potential anticancer activity. Constitutive phosphoinositide 3-kinase (PI3K)/Akt activation is common in T cell acute lymphoblastic leukemia (T-ALL). Although four distinct class I PI3K isoforms (α, β, γ, δ) could participate in T-ALL pathogenesis, none has been implicated in this process. In the absence of PTEN phosphatase tumor suppressor function, PI3Kγ or PI3Kδ alone can support leukemogenesis, whereas inactivation of both isoforms suppressed tumor formation.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H22N8O B612117 CAL-130 CAS No. 1431697-74-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[(1S)-1-[(2-amino-7H-purin-6-yl)amino]ethyl]-5-methyl-3-(2-methylphenyl)quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N8O/c1-12-7-4-5-10-16(12)31-21(28-15-9-6-8-13(2)17(15)22(31)32)14(3)27-20-18-19(26-11-25-18)29-23(24)30-20/h4-11,14H,1-3H3,(H4,24,25,26,27,29,30)/t14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUYVJBBSBPUKBT-AWEZNQCLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)N=C(N(C2=O)C3=CC=CC=C3C)C(C)NC4=NC(=NC5=C4NC=N5)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C2C(=CC=C1)N=C(N(C2=O)C3=CC=CC=C3C)[C@H](C)NC4=NC(=NC5=C4NC=N5)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N8O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101118635
Record name 2-[(1S)-1-[(2-Amino-9H-purin-6-yl)amino]ethyl]-5-methyl-3-(2-methylphenyl)-4(3H)-quinazolinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101118635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

426.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1431697-74-3
Record name 2-[(1S)-1-[(2-Amino-9H-purin-6-yl)amino]ethyl]-5-methyl-3-(2-methylphenyl)-4(3H)-quinazolinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1431697-74-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[(1S)-1-[(2-Amino-9H-purin-6-yl)amino]ethyl]-5-methyl-3-(2-methylphenyl)-4(3H)-quinazolinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101118635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to CAL-130: A Selective PI3Kδ/γ Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

CAL-130 is a potent and selective small molecule inhibitor targeting the delta (δ) and gamma (γ) isoforms of phosphoinositide 3-kinase (PI3K). These isoforms are preferentially expressed in hematopoietic cells and play crucial roles in immune cell signaling, survival, and proliferation. Dysregulation of the PI3Kδ and PI3Kγ signaling pathways is implicated in various hematological malignancies and inflammatory diseases, making them attractive therapeutic targets. This technical guide provides a comprehensive overview of this compound, including its primary targets, mechanism of action, quantitative inhibitory data, detailed experimental protocols for its characterization, and visualization of the relevant signaling pathways.

Primary Target and Mechanism of Action

The primary molecular targets of this compound are the p110δ and p110γ catalytic subunits of the Class I PI3K family. This compound exhibits high selectivity for these isoforms over the ubiquitously expressed p110α and p110β subunits.

The PI3K signaling pathway is a critical intracellular cascade that regulates a multitude of cellular processes, including cell growth, proliferation, survival, and migration. In immune cells, particularly T-cells, PI3Kδ is activated downstream of the T-cell receptor (TCR) and co-stimulatory molecules, while PI3Kγ is primarily activated by G-protein coupled receptors (GPCRs), such as chemokine receptors.[1] Upon activation, PI3Kδ and PI3Kγ phosphorylate phosphatidylinositol-4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 recruits and activates downstream effectors, most notably the serine/threonine kinase Akt (also known as Protein Kinase B). Activated Akt then phosphorylates a wide range of substrates, leading to the modulation of various cellular functions.

By selectively inhibiting PI3Kδ and PI3Kγ, this compound effectively blocks the production of PIP3 and subsequent activation of Akt signaling in hematopoietic cells. This disruption of the PI3K/Akt pathway can lead to the inhibition of proliferation and induction of apoptosis in malignant cells that are dependent on this pathway for survival, such as in certain types of leukemia.[2]

Quantitative Data: Inhibitory Activity of this compound

The inhibitory potency of this compound against the Class I PI3K isoforms has been determined through in vitro kinase assays. The half-maximal inhibitory concentration (IC50) values demonstrate its high selectivity for the δ and γ isoforms.

PI3K IsoformIC50 (nM)
PI3Kδ1.3
PI3Kγ6.1
PI3Kα115
PI3Kβ56

Experimental Protocols

Biochemical Kinase Assay for IC50 Determination

This protocol outlines a representative method for determining the IC50 values of this compound against PI3K isoforms using a luminescence-based kinase assay that measures ADP production.

Materials:

  • Recombinant human PI3K isoforms (p110δ/p85α, p110γ, p110α/p85α, p110β/p85α)

  • Lipid substrate (e.g., PIP2)

  • ATP

  • This compound (serially diluted)

  • Kinase Assay Buffer (e.g., 50mM HEPES pH 7.5, 50mM NaCl, 3mM MgCl2, 0.025 mg/ml BSA)[3]

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • 96-well white assay plates

  • Luminometer

Procedure:

  • Prepare Reagents:

    • Prepare a serial dilution of this compound in kinase assay buffer.

    • Prepare a mixture of the lipid substrate and kinase assay buffer.

    • Dilute the respective PI3K enzyme isoform in the lipid substrate/buffer mixture.

  • Kinase Reaction:

    • Add 5 µL of the diluted this compound or vehicle control to the wells of a 96-well plate.

    • Add 5 µL of the PI3K enzyme/lipid substrate mixture to each well to initiate the reaction.

    • Incubate the plate at room temperature for 60 minutes.

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate reader.

    • The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.

    • Plot the luminescence signal against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve using non-linear regression analysis to determine the IC50 value.

experimental_workflow_kinase_assay cluster_prep Reagent Preparation cluster_reaction Kinase Reaction cluster_detection ADP Detection cluster_analysis Data Analysis prep_cal130 Serial Dilution of this compound add_cal130 Add this compound/ Vehicle to Plate prep_cal130->add_cal130 prep_enzyme Dilute PI3K Enzyme in Lipid Substrate add_enzyme Add Enzyme Mix to Initiate Reaction prep_enzyme->add_enzyme add_cal130->add_enzyme incubate_reaction Incubate 60 min at RT add_enzyme->incubate_reaction add_adpglo Add ADP-Glo™ Reagent incubate_reaction->add_adpglo incubate_adpglo Incubate 40 min at RT add_adpglo->incubate_adpglo add_detection Add Kinase Detection Reagent incubate_adpglo->add_detection incubate_detection Incubate 30 min at RT add_detection->incubate_detection read_luminescence Measure Luminescence incubate_detection->read_luminescence plot_data Plot Data & Fit Dose-Response Curve read_luminescence->plot_data calc_ic50 Calculate IC50 plot_data->calc_ic50

Biochemical Kinase Assay Workflow for IC50 Determination.
In Vivo T-Cell Acute Lymphoblastic Leukemia (T-ALL) Xenograft Model

This protocol describes a representative in vivo study to evaluate the efficacy of this compound in a T-ALL xenograft model.

Materials:

  • Immunocompromised mice (e.g., NOD/SCID or NSG mice)

  • Human T-ALL cell line (e.g., CCRF-CEM)

  • This compound

  • Vehicle control (e.g., 0.5% methylcellulose)

  • Matrigel (optional, for subcutaneous injection)

  • Calipers for tumor measurement (for subcutaneous model)

  • Flow cytometry reagents for monitoring leukemia progression (e.g., anti-human CD45)

Procedure:

  • Tumor Cell Implantation:

    • Inject approximately 2 x 10^6 CCRF-CEM cells intravenously (i.v.) or subcutaneously (s.c.) into each mouse. For subcutaneous injection, cells can be mixed with Matrigel.

  • Tumor Growth and Monitoring:

    • Allow tumors to establish. For subcutaneous models, monitor tumor growth by caliper measurements. For intravenous models, monitor for signs of disease progression (e.g., weight loss, hind-limb paralysis) and optionally by bioluminescence imaging if using luciferase-expressing cells.

  • Treatment Initiation:

    • Once tumors are established (e.g., palpable tumors for s.c. model or evidence of engraftment for i.v. model), randomize mice into treatment and control groups.

  • Drug Administration:

    • Administer this compound orally (e.g., by gavage) at a specified dose and schedule (e.g., 10 mg/kg, twice daily).

    • Administer the vehicle control to the control group using the same schedule.

  • Efficacy Evaluation:

    • Continue to monitor tumor growth (s.c. model) or survival (i.v. model) throughout the study.

    • At the end of the study, or when ethical endpoints are reached, euthanize the mice.

    • Collect tumors and/or tissues (e.g., bone marrow, spleen) for further analysis (e.g., histology, flow cytometry, western blotting for target modulation).

  • Data Analysis:

    • Compare tumor growth curves or survival curves between the this compound treated group and the vehicle control group using appropriate statistical methods (e.g., t-test for tumor volume, log-rank test for survival).

experimental_workflow_xenograft start Start implant Implant T-ALL Cells into Mice start->implant monitor_growth Monitor Tumor Growth/ Disease Progression implant->monitor_growth randomize Randomize Mice into Treatment & Control Groups monitor_growth->randomize treat_cal130 Administer this compound (Oral Gavage) randomize->treat_cal130 treat_vehicle Administer Vehicle Control randomize->treat_vehicle evaluate_efficacy Evaluate Efficacy: Tumor Volume / Survival treat_cal130->evaluate_efficacy treat_vehicle->evaluate_efficacy analysis Tissue Collection & Further Analysis evaluate_efficacy->analysis end End analysis->end

In Vivo T-ALL Xenograft Experimental Workflow.

Signaling Pathway

The following diagram illustrates the PI3Kδ/γ signaling pathway in T-cells and the point of intervention by this compound.

pi3k_pathway TCR TCR PI3Kd PI3Kδ TCR->PI3Kd Activates GPCR Chemokine Receptor (GPCR) PI3Kg PI3Kγ GPCR->PI3Kg Activates PIP2 PIP2 PI3Kd->PIP2 PI3Kg->PIP2 CAL130 This compound CAL130->PI3Kd Inhibits CAL130->PI3Kg Inhibits PIP3 PIP3 PIP2->PIP3 Phosphorylation AKT Akt PIP3->AKT Recruits & Activates pAKT p-Akt (Active) AKT->pAKT Phosphorylation Downstream Downstream Effectors pAKT->Downstream Activates Proliferation Cell Proliferation & Survival Downstream->Proliferation

PI3Kδ/γ Signaling Pathway in T-Cells and Inhibition by this compound.

Conclusion

This compound is a highly selective dual inhibitor of PI3Kδ and PI3Kγ, demonstrating potent activity in preclinical models of hematological malignancies. Its targeted mechanism of action, focused on key signaling nodes in immune cells, suggests its potential as a therapeutic agent in diseases driven by aberrant PI3K signaling. The experimental protocols and pathway diagrams provided in this guide offer a foundational understanding for researchers and drug development professionals working with this compound and related PI3K inhibitors. Further investigation into its clinical efficacy and safety profile is warranted.

References

CAL-130: A Technical Guide to its Selectivity for PI3K Delta and Gamma Isoforms

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the phosphoinositide 3-kinase (PI3K) inhibitor, CAL-130, with a specific focus on its high potency and selectivity for the delta (δ) and gamma (γ) isoforms of PI3K. This document details the quantitative inhibitory activity of this compound, comprehensive experimental protocols for its characterization, and a visual representation of its mechanism of action within the PI3K signaling pathway.

Quantitative Inhibitory Activity of this compound

This compound demonstrates potent and preferential inhibition of the PI3Kδ and PI3Kγ isoforms compared to the ubiquitously expressed alpha (α) and beta (β) isoforms. The half-maximal inhibitory concentrations (IC50) are summarized in the table below. This selective activity profile makes this compound a valuable tool for investigating the specific roles of PI3Kδ and PI3Kγ in cellular processes and a promising candidate for therapeutic development in diseases where these isoforms are hyperactivated, such as in certain hematological malignancies and inflammatory disorders.

PI3K IsoformIC50 (nM)
p110δ1.3
p110γ6.1
p110α115
p110β56

Table 1: In vitro inhibitory activity of this compound against Class I PI3K isoforms. Data sourced from ex vivo PI3 kinase assays using recombinant PI3K.[1]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the selectivity and cellular activity of PI3K inhibitors like this compound.

In Vitro Biochemical Kinase Assay (PI3K Isoform Selectivity)

This protocol outlines a representative method for determining the IC50 values of a test compound against purified PI3K isoforms.

Objective: To quantify the direct inhibitory effect of this compound on the enzymatic activity of recombinant PI3K isoforms (p110α/p85α, p110β/p85α, p110δ/p85α, and p110γ).

Materials:

  • Recombinant human PI3K isoforms (α, β, δ, γ)

  • Phosphatidylinositol-4,5-bisphosphate (PIP2) substrate

  • Adenosine triphosphate (ATP), at a concentration equivalent to the Km for each enzyme

  • Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 10 mM MgCl2, 1 mM DTT)

  • This compound (or other test inhibitor) serially diluted in DMSO

  • ADP-Glo™ Kinase Assay kit (Promega) or similar ADP detection system

  • White, opaque 384-well plates

  • Multimode plate reader with luminescence detection capability

Procedure:

  • Prepare serial dilutions of this compound in DMSO. Further dilute these in the kinase reaction buffer to the desired final concentrations.

  • In a 384-well plate, add 1 µL of the diluted this compound or vehicle (DMSO) control.

  • Add 2 µL of the respective recombinant PI3K enzyme diluted in kinase reaction buffer to each well.

  • Incubate the plate for 15 minutes at room temperature to allow for inhibitor binding to the enzyme.

  • Prepare a substrate mix containing PIP2 and ATP in the kinase reaction buffer. The ATP concentration should be at the determined Km for each specific PI3K isoform to ensure accurate IC50 determination.

  • Initiate the kinase reaction by adding 2 µL of the substrate mix to each well.

  • Incubate the plate at room temperature for 60 minutes.

  • Stop the kinase reaction and measure the amount of ADP produced by following the manufacturer's protocol for the ADP-Glo™ Kinase Assay. This typically involves adding an ADP-Glo™ Reagent to deplete unused ATP, followed by the addition of a Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Measure the luminescence signal using a plate reader.

  • Calculate the percent inhibition for each this compound concentration relative to the vehicle control.

  • Determine the IC50 value by plotting the percent inhibition against the logarithm of the this compound concentration and fitting the data to a four-parameter logistic curve.

G cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis inhibitor Serial Dilution of this compound plate Add Inhibitor/Vehicle to Plate inhibitor->plate enzyme PI3K Isoform Dilution add_enzyme Add PI3K Enzyme enzyme->add_enzyme substrate PIP2/ATP Substrate Mix start_reaction Initiate Reaction with Substrate Mix substrate->start_reaction plate->add_enzyme pre_incubate Pre-incubation (15 min) add_enzyme->pre_incubate pre_incubate->start_reaction reaction_incubate Incubation (60 min) start_reaction->reaction_incubate adp_glo Add ADP-Glo™ Reagents reaction_incubate->adp_glo luminescence Measure Luminescence adp_glo->luminescence analysis Calculate % Inhibition & IC50 luminescence->analysis

Workflow for In Vitro PI3K Biochemical Assay.
Cellular Assay: Western Blot for Phospho-Akt

This protocol describes how to assess the inhibitory activity of this compound on the PI3K signaling pathway within a cellular context by measuring the phosphorylation of a key downstream effector, Akt.

Objective: To determine the effect of this compound on the phosphorylation of Akt at Serine 473 (p-Akt Ser473) in a relevant cell line.

Materials:

  • A suitable cell line (e.g., a B-cell lymphoma line with constitutive PI3Kδ activity or a cell line that can be stimulated to activate PI3K signaling)

  • Cell culture medium and supplements

  • This compound

  • Stimulating agent (e.g., anti-IgM for B-cells, growth factors for other cell types), if required

  • Phosphate-buffered saline (PBS)

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membranes and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBS-T)

  • Primary antibodies: Rabbit anti-phospho-Akt (Ser473) and Rabbit anti-total Akt

  • HRP-conjugated anti-rabbit secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system for chemiluminescence detection

Procedure:

  • Cell Culture and Treatment:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • If necessary, serum-starve the cells for 3-4 hours to reduce basal PI3K activity.

    • Pre-treat the cells with various concentrations of this compound or vehicle control for 1-2 hours.

    • If the pathway is not constitutively active, stimulate the cells with an appropriate agonist for 15-30 minutes.

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in ice-cold RIPA buffer.

    • Scrape the cells and collect the lysate.

    • Clarify the lysate by centrifugation at 14,000 rpm for 15 minutes at 4°C.

    • Determine the protein concentration of the supernatant using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize protein concentrations and prepare samples with Laemmli buffer.

    • Denature the samples by heating at 95°C for 5 minutes.

    • Load 20-30 µg of protein per lane onto an SDS-PAGE gel and perform electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against p-Akt (Ser473) (e.g., 1:1000 dilution in blocking buffer) overnight at 4°C with gentle agitation.

    • Wash the membrane three times with TBS-T.

    • Incubate the membrane with the HRP-conjugated secondary antibody (e.g., 1:2000 dilution in blocking buffer) for 1 hour at room temperature.

    • Wash the membrane three times with TBS-T.

  • Detection and Analysis:

    • Apply ECL substrate to the membrane.

    • Visualize the protein bands using a chemiluminescence imaging system.

    • To ensure equal protein loading, strip the membrane and re-probe with an antibody against total Akt.

    • Quantify the band intensities using image analysis software.

    • Normalize the p-Akt signal to the total Akt signal for each sample.

G cluster_cell_prep Cell Preparation & Treatment cluster_protein_extraction Protein Extraction cluster_western_blot Western Blotting cluster_detection_analysis Detection & Analysis cell_culture Seed & Grow Cells serum_starve Serum Starvation (optional) cell_culture->serum_starve inhibitor_treatment Treat with this compound serum_starve->inhibitor_treatment stimulation Stimulate Pathway (optional) inhibitor_treatment->stimulation lysis Cell Lysis stimulation->lysis quantification Protein Quantification (BCA) lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Transfer to PVDF sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody (p-Akt) blocking->primary_ab secondary_ab Secondary Antibody (HRP) primary_ab->secondary_ab ecl ECL Detection secondary_ab->ecl imaging Imaging ecl->imaging reprobe Re-probe for Total Akt imaging->reprobe analysis Quantify & Normalize reprobe->analysis

Workflow for Cellular Western Blot Assay.

PI3K Signaling Pathway and the Role of this compound

The PI3K signaling pathway is a critical intracellular cascade that regulates a multitude of cellular processes, including cell growth, proliferation, survival, and motility. Class I PI3Ks are heterodimers composed of a catalytic subunit (p110) and a regulatory subunit (p85 or p101/p84). The delta and gamma isoforms are predominantly expressed in hematopoietic cells and play crucial roles in immune cell function.

Upon activation by cell surface receptors such as B-cell receptors (BCRs), T-cell receptors (TCRs), and G-protein coupled receptors (GPCRs), PI3Kδ and PI3Kγ phosphorylate phosphatidylinositol-4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 recruits and activates downstream effectors, most notably the serine/threonine kinase Akt. Activated Akt then phosphorylates a wide range of substrates, leading to the downstream cellular responses.

This compound exerts its effect by competitively binding to the ATP-binding pocket of the p110δ and p110γ catalytic subunits, thereby preventing the phosphorylation of PIP2 to PIP3. This blockade of a critical upstream event leads to the inhibition of the entire downstream signaling cascade.

PI3K_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm receptor Receptor (BCR, TCR, GPCR) pip2 PIP2 pi3k_delta_gamma PI3Kδ / PI3Kγ receptor->pi3k_delta_gamma Activation pip3 PIP3 pip2->pip3 ATP->ADP pdk1 PDK1 pip3->pdk1 akt Akt pip3->akt cal130 This compound cal130->pi3k_delta_gamma Inhibition p_akt p-Akt (Active) akt->p_akt Phosphorylation downstream Downstream Effectors (mTOR, GSK3β, FOXO) p_akt->downstream cellular_response Cell Growth, Proliferation, Survival, Migration downstream->cellular_response

PI3Kδ/γ Signaling Pathway and Inhibition by this compound.

References

The Role of CAL-130 in T-Cell Acute Lymphoblastic Leukemia: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

T-cell acute lymphoblastic leukemia (T-ALL) is an aggressive hematological malignancy with a pressing need for novel therapeutic strategies, particularly for relapsed and refractory cases. The phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR signaling pathway is a critical driver of T-ALL pathogenesis, making it a prime target for therapeutic intervention. CAL-130, a dual inhibitor of the p110δ and p110γ isoforms of PI3K, has emerged as a promising agent in this context. This technical guide provides a comprehensive overview of the mechanism of action, preclinical data, and relevant experimental protocols pertaining to the role of this compound in T-ALL. While specific quantitative data for this compound in T-ALL is not extensively available in public literature, this document synthesizes the existing knowledge on dual PI3Kδ/γ inhibition and provides a framework for future research and development.

The PI3K/Akt/mTOR Signaling Axis in T-ALL

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, survival, and metabolism. In a significant proportion of T-ALL patients, this pathway is constitutively activated through various mechanisms, most notably the loss of the tumor suppressor PTEN.[1][2] PTEN is a phosphatase that negatively regulates the PI3K pathway by dephosphorylating PIP3. Its loss leads to the hyperactivation of Akt and downstream signaling, promoting leukemogenesis and resistance to therapy.[2]

The p110δ and p110γ isoforms of PI3K are primarily expressed in hematopoietic cells.[1] This restricted expression profile makes them attractive therapeutic targets, as their inhibition is less likely to cause the on-target toxicities associated with broader PI3K inhibition.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Tyrosine Kinase Receptor Tyrosine Kinase PI3K PI3K (p110δ/γ) Receptor Tyrosine Kinase->PI3K PIP3 PIP3 PI3K->PIP3 P PIP2 PIP2 AKT Akt PIP3->AKT PTEN PTEN PTEN->PIP3 | mTOR mTOR AKT->mTOR Transcription Factors Transcription Factors mTOR->Transcription Factors Cell Survival & Proliferation Cell Survival & Proliferation Transcription Factors->Cell Survival & Proliferation This compound This compound This compound->PI3K |

Caption: The PI3K/Akt/mTOR signaling pathway in T-ALL, highlighting the inhibitory action of this compound and the regulatory role of PTEN.

Preclinical Data on this compound in T-ALL

Direct quantitative data on the efficacy of this compound in T-ALL, such as IC50 values across various cell lines, is not extensively documented in publicly available literature. However, existing preclinical studies provide a strong rationale for its investigation.

One key study demonstrated that the dual p110γ/δ PI3K inhibitor, this compound, prolonged survival in a PTEN-null mouse model of T-ALL.[2] Furthermore, the study showed that this compound blocked proliferation and activated pro-apoptotic signaling pathways in human T-ALL cell lines and primary patient samples.[2]

It is worth noting that some research suggests that pan-PI3K inhibition may be more effective than dual p110γ/δ inhibition in certain T-ALL contexts, indicating the complexity of PI3K signaling and the potential for varied responses among T-ALL subtypes.[2]

Comparative Efficacy of PI3K Inhibitors in T-ALL

To provide a quantitative framework, the following table summarizes the reported IC50 values for other PI3K inhibitors in T-ALL cell lines. This data serves as a benchmark for the anticipated potency of dual p110δ/γ inhibitors like this compound.

InhibitorPI3K Isoform(s) TargetedT-ALL Cell LineIC50 (µM)
CAL-101 (Idelalisib)p110δCCRF-CEM, KOPT-K1, MOLT-4Dose-dependent inhibition observed
Duvelisib (IPI-145)p110δ/γNot SpecifiedPotent activity in preclinical models of T-cell lymphoma

Key Experimental Protocols

The following sections detail standardized protocols for essential preclinical assays to evaluate the efficacy of this compound in T-ALL.

Cell Viability and Cytotoxicity Assays

These assays are fundamental for determining the dose-dependent effect of this compound on the survival and proliferation of T-ALL cells.

cluster_workflow Cell Viability Assay Workflow Seed T-ALL Cells Seed T-ALL Cells Treat with this compound Treat with this compound Seed T-ALL Cells->Treat with this compound Incubate (24-72h) Incubate (24-72h) Treat with this compound->Incubate (24-72h) Add Viability Reagent Add Viability Reagent Incubate (24-72h)->Add Viability Reagent Incubate (1-4h) Incubate (1-4h) Add Viability Reagent->Incubate (1-4h) Measure Absorbance/Fluorescence Measure Absorbance/Fluorescence Incubate (1-4h)->Measure Absorbance/Fluorescence Calculate IC50 Calculate IC50 Measure Absorbance/Fluorescence->Calculate IC50

Caption: A generalized workflow for determining the IC50 of this compound in T-ALL cell lines.

Methodology:

  • Cell Culture: T-ALL cell lines (e.g., Jurkat, MOLT-4, CCRF-CEM) are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

  • Plating: Cells are seeded in 96-well plates at a density of 1 x 10^4 cells/well.

  • Treatment: this compound is serially diluted to a range of concentrations and added to the wells. A vehicle control (DMSO) is also included.

  • Incubation: Plates are incubated for 24, 48, and 72 hours.

  • Viability Assessment: Cell viability is assessed using a tetrazolium-based assay (e.g., MTT or MTS) or a resazurin-based assay (e.g., alamarBlue). The absorbance or fluorescence is measured using a plate reader.

  • Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of cell viability against the log concentration of this compound and fitting the data to a sigmoidal dose-response curve.

Western Blotting for Pathway Modulation

This technique is used to confirm that this compound is inhibiting its intended targets and modulating the downstream PI3K/Akt/mTOR pathway.

cluster_workflow Western Blot Workflow Treat Cells with this compound Treat Cells with this compound Cell Lysis Cell Lysis Treat Cells with this compound->Cell Lysis Protein Quantification Protein Quantification Cell Lysis->Protein Quantification SDS-PAGE SDS-PAGE Protein Quantification->SDS-PAGE Protein Transfer Protein Transfer SDS-PAGE->Protein Transfer Membrane Blocking Membrane Blocking Protein Transfer->Membrane Blocking Primary Antibody Incubation Primary Antibody Incubation Membrane Blocking->Primary Antibody Incubation (p-Akt, Akt, etc.) Secondary Antibody Incubation Secondary Antibody Incubation Primary Antibody Incubation->Secondary Antibody Incubation Chemiluminescent Detection Chemiluminescent Detection Secondary Antibody Incubation->Chemiluminescent Detection

Caption: Standardized workflow for assessing the effect of this compound on PI3K pathway signaling.

Methodology:

  • Cell Treatment: T-ALL cells are treated with this compound at various concentrations for a specified time (e.g., 2-24 hours).

  • Protein Extraction: Cells are lysed, and protein concentration is determined using a BCA assay.

  • Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

  • Immunoblotting: Membranes are probed with primary antibodies against key pathway proteins (e.g., phospho-Akt (Ser473), total Akt, phospho-S6 ribosomal protein, total S6) followed by HRP-conjugated secondary antibodies.

  • Detection: Protein bands are visualized using an enhanced chemiluminescence (ECL) substrate.

In Vivo Efficacy in Xenograft Models

Patient-derived xenograft (PDX) models are crucial for evaluating the anti-leukemic activity of this compound in a more physiologically relevant setting.

cluster_workflow In Vivo Xenograft Workflow Implant T-ALL PDX Cells Implant T-ALL PDX Cells Monitor Engraftment Monitor Engraftment Implant T-ALL PDX Cells->Monitor Engraftment Randomize Mice Randomize Mice Monitor Engraftment->Randomize Mice Treat with this compound Treat with this compound Randomize Mice->Treat with this compound Monitor Tumor Burden & Survival Monitor Tumor Burden & Survival Treat with this compound->Monitor Tumor Burden & Survival Endpoint Analysis Endpoint Analysis Monitor Tumor Burden & Survival->Endpoint Analysis

Caption: Workflow for assessing the in vivo efficacy of this compound using T-ALL PDX models.

Methodology:

  • Model Establishment: Primary T-ALL patient samples are engrafted into immunodeficient mice (e.g., NOD/SCID gamma).

  • Treatment: Once leukemia is established, mice are randomized to receive this compound (administered orally or via intraperitoneal injection) or a vehicle control.

  • Monitoring: Disease progression is monitored by assessing the percentage of human CD45+ cells in the peripheral blood via flow cytometry. Animal well-being is monitored daily.

  • Endpoint: The primary endpoint is typically overall survival, which is analyzed using Kaplan-Meier survival curves.

Conclusion and Future Perspectives

The dual inhibition of PI3Kδ and PI3Kγ by this compound represents a highly rational and targeted therapeutic strategy for T-ALL. The preclinical evidence, particularly in the context of PTEN-deficient disease, is encouraging. Future research should focus on obtaining definitive quantitative data for this compound across a panel of genetically diverse T-ALL models. Furthermore, exploring combination strategies with existing chemotherapeutics or other targeted agents will be crucial to overcoming potential resistance mechanisms and improving clinical outcomes for patients with this challenging disease. This technical guide provides the foundational knowledge and methodological framework to advance the investigation of this compound and other dual PI3Kδ/γ inhibitors in the treatment of T-ALL.

References

The Discovery and Preclinical Development of CAL-130: A Dual PI3Kδ/γ Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

CAL-130 is a potent and selective dual inhibitor of the delta (δ) and gamma (γ) isoforms of phosphoinositide 3-kinase (PI3K). The PI3K signaling pathway is a critical regulator of cell growth, proliferation, survival, and differentiation. Its aberrant activation is a hallmark of many human cancers, making it a key target for therapeutic intervention. The δ and γ isoforms of PI3K are primarily expressed in hematopoietic cells and play crucial roles in the development and function of both innate and adaptive immunity. This targeted expression profile makes dual inhibition of PI3Kδ and PI3Kγ a promising strategy for the treatment of hematological malignancies, such as T-cell acute lymphoblastic leukemia (T-ALL), and potentially other immune-mediated disorders. This technical guide provides a comprehensive overview of the discovery, mechanism of action, preclinical development, and experimental protocols associated with this compound.

Discovery and Synthesis

The initial discovery of this compound stemmed from efforts to develop isoform-selective PI3K inhibitors with improved therapeutic windows compared to pan-PI3K inhibitors. While the specific details of the initial synthesis are proprietary, the general approach for creating such targeted inhibitors involves the design and chemical synthesis of small molecules that can selectively bind to the ATP-binding pocket of the target kinase isoforms. The development of this compound likely involved extensive structure-activity relationship (SAR) studies to optimize potency and selectivity for PI3Kδ and PI3Kγ over the ubiquitously expressed PI3Kα and PI3Kβ isoforms.

Mechanism of Action

This compound exerts its therapeutic effect by competitively inhibiting the catalytic activity of the p110δ and p110γ subunits of PI3K. This inhibition prevents the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 acts as a crucial second messenger, recruiting and activating downstream signaling proteins, most notably the serine/threonine kinase Akt. By blocking the production of PIP3, this compound effectively abrogates the activation of the PI3K/Akt/mTOR signaling cascade. This pathway is constitutively active in many cancer cells, promoting their uncontrolled growth and survival. The dual inhibition of PI3Kδ and PI3Kγ is particularly effective in hematopoietic malignancies where these isoforms are key drivers of oncogenic signaling.

Signaling Pathway

The following diagram illustrates the central role of PI3Kδ and PI3Kγ in the PI3K/Akt/mTOR signaling pathway and the mechanism of action of this compound.

PI3K_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K (p110δ/γ) RTK->PI3K Activation GPCR G-Protein Coupled Receptor (GPCR) GPCR->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 p110δ/γ activity Akt Akt PIP3->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotes CAL130 This compound CAL130->PI3K Inhibition

Figure 1: PI3K/Akt/mTOR signaling pathway and the inhibitory action of this compound.

Preclinical Data

The preclinical development of this compound involved a series of in vitro and in vivo studies to evaluate its potency, selectivity, and anti-cancer efficacy.

In Vitro Kinase and Cellular Assays

The inhibitory activity of this compound against the different Class I PI3K isoforms was determined using biochemical kinase assays. The results demonstrated high potency against PI3Kδ and PI3Kγ, with significantly lower activity against PI3Kα and PI3Kβ, highlighting its desired selectivity profile.

PI3K IsoformIC50 (nM)
PI3Kδ (p110δ)1.3
PI3Kγ (p110γ)6.1
PI3Kα (p110α)115
PI3Kβ (p110β)56
Table 1: In Vitro Inhibitory Activity of this compound against PI3K Isoforms

In cellular assays, this compound has been shown to inhibit the proliferation and induce apoptosis in various cancer cell lines, with particular efficacy in hematological malignancy models such as T-ALL.

In Vivo Preclinical Studies

The anti-leukemic activity of this compound was evaluated in a preclinical mouse model of T-ALL. In these studies, this compound demonstrated significant therapeutic efficacy, leading to a marked extension of survival in treated animals compared to controls.

Animal ModelTreatmentMedian Survival (days)
T-ALL XenograftVehicle Control7.5
T-ALL XenograftThis compound (10 mg/kg, orally, every 8 hours for 7 days)45
Table 2: In Vivo Efficacy of this compound in a T-ALL Xenograft Model

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the preclinical evaluation of this compound.

PI3K Kinase Assay

Objective: To determine the in vitro inhibitory activity (IC50) of this compound against recombinant PI3K isoforms.

Materials:

  • Recombinant human PI3K isoforms (p110α/p85α, p110β/p85α, p110δ/p85α, p110γ)

  • PIP2 substrate

  • ATP (at a concentration equivalent to the Km for each enzyme)

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 10 mM MgCl2, 1 mM DTT)

  • This compound (serially diluted)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system

  • 384-well plates

Procedure:

  • Prepare a serial dilution of this compound in DMSO.

  • In a 384-well plate, add 1 µL of the diluted this compound or DMSO (vehicle control) to the appropriate wells.

  • Add 2 µL of the respective recombinant PI3K enzyme diluted in kinase buffer to each well.

  • Incubate for 15 minutes at room temperature to allow for compound binding.

  • Initiate the kinase reaction by adding 2 µL of a solution containing PIP2 and ATP in kinase buffer.

  • Incubate the reaction for 1 hour at room temperature.

  • Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay protocol.

  • Measure luminescence using a plate reader.

  • Calculate the percent inhibition for each this compound concentration relative to the vehicle control.

  • Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

Cell Viability Assay (MTT Assay)

Objective: To assess the effect of this compound on the viability of T-ALL cells in vitro.

Materials:

  • T-ALL cell lines (e.g., Jurkat, MOLT-4)

  • RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • This compound (serially diluted)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • 96-well plates

Procedure:

  • Seed T-ALL cells into a 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of complete medium.

  • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

  • Treat the cells with various concentrations of this compound (typically in a final volume of 200 µL). Include a vehicle control (DMSO).

  • Incubate the cells for 72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

T-ALL Xenograft Model

Objective: To evaluate the in vivo anti-leukemic efficacy of this compound.

Materials:

  • Immunocompromised mice (e.g., NOD/SCID or NSG mice)

  • T-ALL cell line (e.g., luciferase-expressing Jurkat cells for in vivo imaging)

  • Matrigel

  • This compound formulated for oral administration

  • Vehicle control

  • Bioluminescence imaging system (for luciferase-expressing cells)

Procedure:

  • Subcutaneously or intravenously inject T-ALL cells into immunocompromised mice. For subcutaneous models, mix cells with Matrigel before injection.

  • Monitor tumor growth (for subcutaneous models) or disease progression (for intravenous models) by caliper measurements or bioluminescence imaging.

  • Once tumors are established or disease is evident, randomize mice into treatment and control groups.

  • Administer this compound (e.g., 10 mg/kg) or vehicle control orally according to the specified dosing schedule (e.g., every 8 hours).

  • Monitor tumor volume or bioluminescent signal throughout the treatment period.

  • Monitor animal body weight and overall health as indicators of toxicity.

  • At the end of the study, or when humane endpoints are reached, euthanize the mice and collect tumors or tissues for further analysis (e.g., histology, western blotting for target modulation).

  • Analyze the data to determine the effect of this compound on tumor growth and survival.

Experimental Workflow for In Vivo Study

The following diagram outlines the typical workflow for a preclinical in vivo efficacy study of this compound.

in_vivo_workflow start Start cell_culture T-ALL Cell Culture (e.g., Jurkat-Luc) start->cell_culture injection Xenograft Implantation (e.g., IV injection into NSG mice) cell_culture->injection monitoring_engraftment Monitor Engraftment (Bioluminescence Imaging) injection->monitoring_engraftment randomization Randomization of Mice monitoring_engraftment->randomization treatment Treatment Phase (this compound vs. Vehicle) randomization->treatment monitoring_treatment Monitor Tumor Burden & Health (Imaging, Body Weight) treatment->monitoring_treatment endpoint Endpoint Analysis (Survival, Tumor Weight, etc.) monitoring_treatment->endpoint data_analysis Data Analysis & Reporting endpoint->data_analysis end End data_analysis->end

Figure 2: Workflow for a T-ALL xenograft study.

Conclusion

This compound is a promising dual PI3Kδ/γ inhibitor with potent and selective activity. Preclinical studies have demonstrated its ability to inhibit the PI3K/Akt/mTOR pathway and exert significant anti-leukemic effects in in vitro and in vivo models of T-ALL. The detailed experimental protocols provided in this guide offer a framework for the further investigation and development of this compound and other isoform-selective PI3K inhibitors. The targeted nature of this compound holds the potential for a more favorable safety profile compared to pan-PI3K inhibitors, making it an attractive candidate for further clinical development in hematological malignancies and potentially other immune-related diseases.

An In-depth Technical Guide to the Inhibition of the PI3K Signaling Pathway by CAL-130

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of CAL-130, a potent inhibitor of the phosphoinositide 3-kinase (PI3K) signaling pathway, with a specific focus on its mechanism of action, preclinical data, and relevant experimental protocols. This compound shows high selectivity for the p110δ and p110γ isoforms of PI3K, which are key mediators in immune cell signaling and are implicated in various hematological malignancies.

Core Concepts: The PI3K Signaling Pathway

The PI3K/Akt/mTOR signaling cascade is a critical intracellular pathway that regulates a wide array of cellular processes, including cell growth, proliferation, survival, and metabolism.[1] The class I PI3Ks are heterodimeric enzymes composed of a catalytic subunit (p110) and a regulatory subunit (p85).[1][2] There are four isoforms of the p110 catalytic subunit: α, β, δ, and γ. While the α and β isoforms are ubiquitously expressed, the δ and γ isoforms are predominantly found in hematopoietic cells, making them attractive targets for therapies aimed at immune-related disorders and hematological cancers.[3][4]

Upon activation by upstream signals, such as growth factors or cytokines, PI3K phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol-3,4,5-trisphosphate (PIP3).[5][6] PIP3 recruits and activates downstream effectors, most notably the serine/threonine kinase Akt. Activated Akt then phosphorylates a multitude of substrates, leading to the activation of mTOR and other signaling molecules that drive cellular responses.[1][6] Dysregulation of the PI3K pathway is a common event in many cancers, often leading to uncontrolled cell growth and survival.[1][6][7][8]

This compound: A Selective PI3Kδ and PI3Kγ Inhibitor

This compound is a small molecule inhibitor that demonstrates high potency and selectivity for the p110δ and p110γ isoforms of PI3K.[9] This dual specificity is significant as both isoforms play crucial, albeit different, roles in the function and trafficking of both adaptive and innate immune cells.[3] The inhibition of both p110δ and p110γ can therefore lead to a more profound impact on the tumor microenvironment and the survival of malignant B-cells.[5]

Quantitative Data on this compound Activity

The inhibitory activity of this compound against the different class I PI3K isoforms has been quantified, highlighting its selectivity. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

PI3K IsoformIC50 (nM)
p110δ1.3
p110γ6.1
p110α115
p110β56
Data sourced from MedchemExpress.[9]
Preclinical Efficacy in T-cell Acute Lymphoblastic Leukemia (T-ALL)

Preclinical studies have demonstrated the potential of this compound in the treatment of T-ALL. In a mouse xenograft model of T-ALL, administration of this compound led to a significant extension of survival.[9]

Treatment GroupMedian Survival (days)
Control7.5
This compound45
Data from a study in Lck/Ptenfl/fl mice with established T-ALL, where mice received an oral dose of 10 mg/kg of this compound every 8 hours for 7 days.[9]

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.

PI3K_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K (p110δ/γ) RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 AKT Akt PIP3->AKT Activation mTORC1 mTORC1 AKT->mTORC1 Activation Proliferation Cell Proliferation & Survival mTORC1->Proliferation Stimulation CAL130 This compound CAL130->PI3K Inhibition

This compound Inhibition of the PI3K/Akt/mTOR Signaling Pathway.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Model Kinase_Assay PI3K Enzyme Activity Assay Western_Blot Western Blot (p-Akt levels) Kinase_Assay->Western_Blot Viability_Assay Cell Viability Assay (MTT) Western_Blot->Viability_Assay Xenograft T-ALL Xenograft Mouse Model Viability_Assay->Xenograft Treatment This compound Treatment Xenograft->Treatment Outcome Survival Analysis Treatment->Outcome

Experimental workflow for evaluating this compound efficacy.

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the study of this compound and other PI3K inhibitors.

PI3K Enzyme Activity Assay

This assay measures the in vitro activity of PI3K and the inhibitory effect of compounds like this compound. A common method is a luminescent kinase assay that quantifies ADP produced from the kinase reaction.[10]

Materials:

  • Recombinant PI3K enzyme (p110δ/p85α)

  • PI3K Reaction Buffer

  • Lipid Substrate (e.g., PIP2)

  • ATP

  • This compound or other inhibitors

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • 384-well plates

  • Luminometer

Protocol:

  • Prepare a mixture of PI3K Reaction Buffer and Lipid Substrate.

  • Dilute the PI3K enzyme into the buffer/substrate mixture.

  • In a 384-well plate, add 0.5 µl of this compound (at various concentrations) or vehicle (DMSO).

  • Add 4 µl of the enzyme/lipid mixture to each well.

  • Initiate the reaction by adding 0.5 µl of 250 µM ATP.

  • Incubate at room temperature for 60 minutes.

  • Add ADP-Glo™ Reagent to deplete unused ATP and incubate for 40 minutes.

  • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.

  • Measure luminescence using a plate reader.

  • Calculate IC50 values by plotting the luminescence signal against the inhibitor concentration.[11]

Western Blot for Phospho-Akt (p-Akt)

This protocol is used to assess the inhibition of PI3K signaling downstream by measuring the phosphorylation of Akt at Serine 473.[11][12]

Materials:

  • T-ALL cell lines (e.g., CCRF-CEM)

  • Cell culture medium

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies: Rabbit anti-p-Akt (Ser473) and Rabbit anti-total Akt

  • HRP-conjugated secondary antibody

  • ECL substrate

  • Imaging system

Protocol:

  • Cell Treatment: Seed T-ALL cells and treat with various concentrations of this compound for a specified time (e.g., 2 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel and perform electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody against p-Akt (Ser473) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Apply ECL substrate and visualize the protein bands using an imaging system.

  • Stripping and Re-probing: Strip the membrane and re-probe with an antibody against total Akt to confirm equal protein loading.

  • Data Analysis: Quantify the band intensities and normalize the p-Akt signal to the total Akt signal.[13][14]

Cell Viability Assay (MTT Assay)

This colorimetric assay is used to assess the effect of this compound on the viability and proliferation of cancer cells.[15][16][17]

Materials:

  • T-ALL cell lines

  • 96-well plates

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight (for adherent cells) or stabilize (for suspension cells).

  • Compound Treatment: Treat the cells with a serial dilution of this compound for 48-72 hours.

  • MTT Addition: Add 10 µl of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µl of solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.[13]

T-cell Acute Lymphoblastic Leukemia (T-ALL) Xenograft Mouse Model

This in vivo model is used to evaluate the anti-tumor efficacy of this compound in a living organism.[18][19][20][21][22]

Materials:

  • Immunocompromised mice (e.g., NOD/SCID or NSG)

  • T-ALL cells (e.g., CCRF-CEM)

  • This compound

  • Vehicle control

  • Calipers for tumor measurement

Protocol:

  • Cell Implantation: Inject T-ALL cells (e.g., 5 x 10^6 cells) subcutaneously or intravenously into the mice.

  • Tumor Growth: Allow tumors to establish and reach a palpable size (e.g., 100-200 mm³).

  • Treatment: Randomize mice into treatment and control groups. Administer this compound (e.g., 10 mg/kg, orally, every 8 hours) and vehicle control for a specified duration (e.g., 7 days).

  • Monitoring: Monitor tumor growth by measuring tumor volume with calipers at regular intervals. Monitor the overall health and body weight of the mice.

  • Endpoint: At the end of the study (or when tumors reach a predetermined size), euthanize the mice and collect tumors for further analysis (e.g., Western blot, immunohistochemistry). For survival studies, monitor mice until they become moribund.

  • Data Analysis: Plot tumor growth curves and perform statistical analysis to compare the treatment and control groups. For survival studies, generate Kaplan-Meier survival curves.

Conclusion

This compound represents a promising therapeutic agent for hematological malignancies due to its potent and selective inhibition of PI3Kδ and PI3Kγ. The in-depth understanding of its mechanism of action within the PI3K signaling pathway, supported by robust preclinical data and standardized experimental protocols, is crucial for its continued development and potential translation to the clinic. This guide provides a foundational resource for researchers and drug development professionals working in this area.

References

In Vitro Characterization of CAL-130: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro characterization of CAL-130, a potent and selective dual inhibitor of the delta (δ) and gamma (γ) isoforms of phosphoinositide 3-kinase (PI3K). The information presented herein is compiled from publicly available scientific literature and technical data sheets, intended to support researchers and professionals in drug development.

Introduction to this compound

This compound is a small molecule inhibitor that demonstrates high selectivity for the p110δ and p110γ catalytic subunits of PI3K.[1] The PI3K signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and differentiation.[2] Dysregulation of this pathway is a hallmark of various cancers, particularly hematological malignancies. By targeting the specific isoforms PI3Kδ and PI3Kγ, which are predominantly expressed in hematopoietic cells, this compound offers a targeted therapeutic approach with the potential for reduced off-target effects compared to pan-PI3K inhibitors.[2][3]

Quantitative Data: In Vitro Inhibitory Activity

The inhibitory activity of this compound against the Class I PI3K isoforms has been quantified through in vitro kinase assays. The half-maximal inhibitory concentrations (IC50) are summarized in the table below.

PI3K IsoformIC50 (nM)
p110δ1.3
p110γ6.1
p110α115
p110β56

Data sourced from commercially available technical data sheets.[1]

Signaling Pathways

This compound exerts its effects by inhibiting the PI3K/AKT/mTOR signaling cascade. Downstream of receptor tyrosine kinases (RTKs) and G-protein coupled receptors (GPCRs), PI3Kδ and PI3Kγ phosphorylate phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating AKT (also known as Protein Kinase B). Activated AKT, in turn, phosphorylates a multitude of downstream targets, leading to increased cell proliferation, survival, and metabolic activity. By inhibiting PI3Kδ and PI3Kγ, this compound blocks the production of PIP3, thereby attenuating downstream AKT signaling and its pro-survival outputs.

PI3K_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K_delta_gamma PI3Kδ / PI3Kγ RTK->PI3K_delta_gamma GPCR G-Protein Coupled Receptor (GPCR) GPCR->PI3K_delta_gamma PIP3 PIP3 PI3K_delta_gamma->PIP3 P CAL130 This compound CAL130->PI3K_delta_gamma PIP2 PIP2 PIP2->PI3K_delta_gamma AKT AKT PIP3->AKT Downstream Downstream Effectors AKT->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation

Figure 1: PI3K/AKT Signaling Pathway Inhibition by this compound.

Experimental Protocols

The following are generalized protocols for key in vitro experiments used to characterize PI3K inhibitors like this compound. These are based on standard methodologies in the field and should be adapted and optimized for specific experimental conditions.

PI3K Enzyme Inhibition Assay (Kinase Assay)

This assay quantifies the direct inhibitory effect of this compound on the enzymatic activity of purified PI3K isoforms.

Methodology:

  • Reagents: Recombinant human PI3K isoforms (p110δ, p110γ, p110α, p110β), phosphatidylinositol-4,5-bisphosphate (PIP2) substrate, ATP, and a suitable kinase assay buffer.

  • Procedure: a. Prepare serial dilutions of this compound. b. In a microplate, combine the recombinant PI3K enzyme, PIP2 substrate, and the this compound dilution. c. Initiate the kinase reaction by adding ATP. d. Incubate at room temperature for a defined period (e.g., 30-60 minutes). e. Terminate the reaction. f. Detect the amount of ADP produced (correlates with kinase activity) using a suitable detection method (e.g., luminescence-based ADP-Glo™ kinase assay).

  • Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Kinase_Assay_Workflow start Start prep_reagents Prepare Reagents: - PI3K Isoforms - this compound Dilutions - PIP2 Substrate - ATP start->prep_reagents plate_setup Plate Setup: Combine Enzyme, Substrate & this compound prep_reagents->plate_setup initiate_reaction Initiate Reaction: Add ATP plate_setup->initiate_reaction incubation Incubate (e.g., 30-60 min) initiate_reaction->incubation terminate Terminate Reaction incubation->terminate detection Detect ADP (Luminescence) terminate->detection analysis Data Analysis: Calculate IC50 detection->analysis end End analysis->end

Figure 2: General Workflow for a PI3K Kinase Inhibition Assay.
Cell Viability / Cytotoxicity Assay

This assay determines the effect of this compound on the viability and proliferation of cancer cell lines.

Methodology:

  • Cell Lines: Select appropriate cancer cell lines, particularly those of hematopoietic origin (e.g., T-cell acute lymphoblastic leukemia [T-ALL] cell lines).

  • Procedure: a. Seed cells in a 96-well plate at a predetermined density. b. After allowing the cells to adhere (if applicable), treat them with a range of concentrations of this compound. c. Incubate for a specified period (e.g., 48-72 hours). d. Add a viability reagent (e.g., MTT, MTS, or a resazurin-based reagent like CellTiter-Blue®). e. Incubate for the time recommended by the reagent manufacturer. f. Measure the absorbance or fluorescence using a microplate reader.

  • Data Analysis: Normalize the readings to the vehicle-treated control cells. Plot the percentage of cell viability against the logarithm of the this compound concentration to determine the GI50 (concentration for 50% growth inhibition) or IC50 value.

Western Blot Analysis for Phospho-AKT

This technique is used to confirm the mechanism of action of this compound by assessing the phosphorylation status of AKT, a key downstream effector of PI3K.

Methodology:

  • Cell Treatment and Lysis: a. Treat cancer cells with various concentrations of this compound for a defined period. b. Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors. c. Determine the protein concentration of the lysates.

  • SDS-PAGE and Protein Transfer: a. Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). b. Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Immunoblotting: a. Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST). b. Incubate the membrane with a primary antibody specific for phosphorylated AKT (e.g., p-AKT Ser473). c. Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. d. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: a. Re-probe the membrane with an antibody for total AKT and a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading. b. Quantify the band intensities to determine the relative levels of p-AKT normalized to total AKT.

Conclusion

This compound is a highly potent and selective dual inhibitor of PI3Kδ and PI3Kγ. Its in vitro profile demonstrates strong and specific inhibition of these key signaling isoforms, leading to the suppression of the pro-survival PI3K/AKT pathway. The experimental protocols outlined in this guide provide a framework for the further investigation and characterization of this compound and other PI3K inhibitors in a research and drug development setting.

References

CAL-130: A Dual PI3K Delta/Gamma Inhibitor for Hematological Malignancies

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

CAL-130 is a novel small molecule inhibitor that demonstrates potent and selective dual inhibition of the delta (δ) and gamma (γ) isoforms of phosphoinositide 3-kinase (PI3K). The PI3K signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and differentiation. The δ and γ isoforms are primarily expressed in hematopoietic cells, making them attractive therapeutic targets for a variety of hematological malignancies and inflammatory diseases. Dysregulation of the PI3K/Akt/mTOR pathway is a frequent event in T-cell acute lymphoblastic leukemia (T-ALL), a common and aggressive hematological cancer. This technical guide provides a comprehensive overview of this compound, including its inhibitory activity, preclinical data, and detailed experimental protocols relevant to its evaluation.

Core Data Presentation

The inhibitory activity of this compound against the four Class I PI3K isoforms has been determined in biochemical assays. The half-maximal inhibitory concentrations (IC50) highlight its selectivity for the δ and γ isoforms.

PI3K Isoform IC50 (nM)
p110δ1.3[1][2]
p110γ6.1[1][2]
p110α115[1]
p110β56[1]

Table 1: Biochemical IC50 values of this compound against Class I PI3K isoforms.

Preclinical evaluation of this compound in a murine model of T-cell acute lymphoblastic leukemia (T-ALL) has demonstrated significant anti-leukemic activity.

Study Model Compound Dosing Regimen Key Findings
Lck/Ptenfl/fl mice with established T-ALLThis compound10 mg/kg, oral, every 8 hours for 7 daysExtended median survival to 45 days compared to 7.5 days for the control group.[1]

Table 2: In vivo efficacy of this compound in a T-ALL mouse model.

Signaling Pathways and Experimental Workflows

To visualize the mechanism of action of this compound and the experimental procedures used for its characterization, the following diagrams are provided.

PI3K_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K_delta PI3Kδ RTK->PI3K_delta GPCR G-Protein Coupled Receptor (GPCR) PI3K_gamma PI3Kγ GPCR->PI3K_gamma PIP3 PIP3 PI3K_delta->PIP3 phosphorylates PI3K_gamma->PIP3 phosphorylates CAL130 This compound CAL130->PI3K_delta CAL130->PI3K_gamma PIP2 PIP2 AKT AKT PIP3->AKT activates pAKT p-AKT AKT->pAKT phosphorylation mTOR mTOR pAKT->mTOR activates Cell_Processes Cell Growth, Proliferation, Survival mTOR->Cell_Processes promotes Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation biochemical_assay Biochemical Assay (e.g., ADP-Glo) cell_based_assay Cell-Based Assay (e.g., MTT Proliferation) biochemical_assay->cell_based_assay Identified IC50 western_blot Western Blot (p-AKT levels) cell_based_assay->western_blot Cellular Potency animal_model T-ALL Xenograft Mouse Model cell_based_assay->animal_model Candidate for In Vivo Testing treatment This compound Administration animal_model->treatment efficacy_assessment Tumor Burden & Survival Analysis treatment->efficacy_assessment start This compound Synthesis & Characterization start->biochemical_assay

References

Methodological & Application

Application Notes and Protocols for CAL-130 Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to performing common cell-based assays using the CAL-130 cell line. The protocols detailed below are foundational for assessing cellular responses to various stimuli and are critical in drug discovery and development.

Introduction to this compound

Further research into the specific characteristics of the this compound cell line is recommended to fully contextualize experimental results. The following protocols are generalized for cancer cell line applications.

Cell Viability Assay: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which is an indicator of cell viability.[1][2] Viable cells with active metabolism convert the yellow MTT into a purple formazan product.[1]

Experimental Protocol
  • Cell Seeding:

    • Seed this compound cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.[3]

    • Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.[3]

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in complete culture medium.

    • Remove the medium from the wells and add 100 µL of the compound dilutions or control solutions.[3]

    • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).[4]

  • MTT Addition and Incubation:

    • After treatment, add 10 µL of 5 mg/mL MTT solution to each well.[3][4]

    • Incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.[3][4]

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[4]

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.[4]

Data Presentation

Table 1: Example Data for this compound Cell Viability after 48-hour Treatment with Compound X

Compound X Conc. (µM)Absorbance (570 nm) (Mean ± SD)% Viability
0 (Vehicle Control)1.25 ± 0.08100
0.11.18 ± 0.0694.4
10.95 ± 0.0576.0
100.52 ± 0.0441.6
1000.15 ± 0.0212.0

Experimental Workflow

MTT_Assay_Workflow MTT Assay Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis seed_cells Seed this compound Cells (96-well plate) overnight_incubation Incubate Overnight seed_cells->overnight_incubation add_compounds Add Compounds to Cells overnight_incubation->add_compounds prepare_compounds Prepare Compound Dilutions prepare_compounds->add_compounds treatment_incubation Incubate for 24-72h add_compounds->treatment_incubation add_mtt Add MTT Reagent treatment_incubation->add_mtt formazan_incubation Incubate for 2-4h add_mtt->formazan_incubation add_solubilizer Add Solubilization Solution formazan_incubation->add_solubilizer read_absorbance Read Absorbance (570 nm) add_solubilizer->read_absorbance calculate_viability Calculate % Viability read_absorbance->calculate_viability

Caption: Workflow for assessing cell viability using the MTT assay.

Cell Proliferation Assay: BrdU Incorporation

The BrdU (Bromodeoxyuridine) incorporation assay measures DNA synthesis as an indicator of cell proliferation. BrdU, a synthetic analog of thymidine, is incorporated into newly synthesized DNA and can be detected with specific antibodies.[4]

Experimental Protocol
  • Cell Seeding and Treatment:

    • Follow steps 1 and 2 of the MTT assay protocol.

  • BrdU Labeling:

    • Following the treatment period, add BrdU labeling solution to each well to a final concentration of 10 µM.[4]

    • Incubate for 1-4 hours at 37°C to allow for BrdU incorporation.[4]

  • Cell Fixation and DNA Denaturation:

    • Remove the labeling solution and wash the cells with PBS.[4]

    • Fix the cells with 70% ethanol for 20 minutes at -20°C.[4]

    • Denature the DNA by adding 2M HCl for 30 minutes at room temperature.[4]

  • Antibody Staining:

    • Permeabilize and block the cells.

    • Incubate with an anti-BrdU primary antibody for 1 hour.[4]

    • Wash and incubate with a fluorescently labeled secondary antibody for 1 hour in the dark.[4]

  • Analysis:

    • Counterstain nuclei with DAPI.

    • Measure fluorescence using a microplate reader or visualize with a fluorescence microscope.

Data Presentation

Table 2: Example Data for this compound Cell Proliferation after 48-hour Treatment with Compound Y

Compound Y Conc. (µM)Fluorescence Intensity (Mean ± SD)% Proliferation
0 (Vehicle Control)8543 ± 412100
0.18123 ± 35695.1
16543 ± 31076.6
103210 ± 21537.6
1001050 ± 9812.3

Experimental Workflow

BrdU_Assay_Workflow BrdU Incorporation Assay Workflow cluster_prep Preparation & Treatment cluster_labeling BrdU Labeling cluster_staining Staining cluster_analysis Data Analysis seed_cells Seed & Treat Cells add_brdu Add BrdU Labeling Solution seed_cells->add_brdu brdu_incubation Incubate for 1-4h add_brdu->brdu_incubation fix_cells Fix & Denature DNA brdu_incubation->fix_cells primary_ab Add Anti-BrdU Primary Ab fix_cells->primary_ab secondary_ab Add Fluorescent Secondary Ab primary_ab->secondary_ab read_fluorescence Read Fluorescence secondary_ab->read_fluorescence calculate_proliferation Calculate % Proliferation read_fluorescence->calculate_proliferation

Caption: Workflow for measuring cell proliferation via BrdU incorporation.

Apoptosis Assay: Annexin V/PI Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[5] In early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane and is detected by Annexin V.[6] Propidium Iodide (PI) stains cells with compromised membranes, indicating late apoptosis or necrosis.[5][7]

Experimental Protocol
  • Cell Seeding and Treatment:

    • Seed this compound cells in a 6-well plate and treat with the test compound for the desired duration.

  • Cell Harvesting:

    • Collect both floating and adherent cells. For adherent cells, use gentle trypsinization.[5]

    • Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.[5]

  • Washing:

    • Wash the cells twice with cold PBS.[5]

  • Staining:

    • Resuspend the cell pellet in 1X Binding Buffer.[5]

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.[5]

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.[5]

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.[5]

    • Analyze the samples on a flow cytometer within one hour.[5]

Data Presentation

Table 3: Example Data for this compound Cell Apoptosis after 24-hour Treatment with Compound Z

Compound Z Conc. (µM)Viable (%) (Annexin V-/PI-)Early Apoptotic (%) (Annexin V+/PI-)Late Apoptotic/Necrotic (%) (Annexin V+/PI+)
0 (Vehicle Control)95.2 ± 2.12.5 ± 0.52.3 ± 0.4
185.6 ± 3.48.1 ± 1.26.3 ± 0.9
1042.1 ± 4.535.8 ± 3.722.1 ± 2.8
5015.3 ± 2.855.2 ± 5.129.5 ± 3.2

Experimental Workflow

Apoptosis_Assay_Workflow Annexin V/PI Apoptosis Assay Workflow cluster_prep Preparation & Treatment cluster_harvesting Harvesting cluster_staining Staining cluster_analysis Data Analysis seed_cells Seed & Treat Cells collect_cells Collect Cells seed_cells->collect_cells wash_cells Wash with PBS collect_cells->wash_cells resuspend Resuspend in Binding Buffer wash_cells->resuspend add_stains Add Annexin V-FITC & PI resuspend->add_stains stain_incubation Incubate for 15 min add_stains->stain_incubation add_buffer Add Binding Buffer stain_incubation->add_buffer flow_cytometry Analyze by Flow Cytometry add_buffer->flow_cytometry

Caption: Workflow for detecting apoptosis using Annexin V/PI staining.

Signaling Pathway Analysis: PI3K/AKT/mTOR Pathway

The PI3K/AKT/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Its aberrant activation is a common feature in many cancers, making it a key target for drug development.

Signaling Pathway Diagram

PI3K_AKT_mTOR_Pathway PI3K/AKT/mTOR Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates Survival Cell Survival AKT->Survival S6K p70S6K mTORC1->S6K _4EBP1 4E-BP1 mTORC1->_4EBP1 Proliferation Cell Proliferation & Growth S6K->Proliferation _4EBP1->Proliferation PTEN PTEN PTEN->PIP3 inhibits

Caption: Simplified diagram of the PI3K/AKT/mTOR signaling pathway.

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of CAL-130, a potent dual inhibitor of phosphoinositide 3-kinase (PI3K) delta (δ) and gamma (γ) isoforms, in cell culture experiments.

Introduction to this compound

This compound is a selective small molecule inhibitor targeting the p110δ and p110γ catalytic subunits of PI3K. Its high potency and selectivity make it an invaluable tool for investigating the roles of these specific PI3K isoforms in various cellular processes, particularly in cancer and immunology research. This compound allows for the targeted disruption of the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in human malignancies.

Quantitative Data Summary

The following table summarizes the inhibitory activity of this compound against PI3K isoforms and provides a recommended concentration range for in vitro studies based on available data for this compound and similar compounds.

CompoundTarget Isoform(s)IC50 (Enzyme Assay)Recommended In Vitro Concentration Range
This compound PI3Kδ, PI3Kγ 1.3 nM, 6.1 nM 10 nM - 1 µM
CAL-101 (Idelalisib)PI3Kδ~2.5 nMSub-micromolar concentrations
IPI-145 (Duvelisib)PI3Kδ, PI3KγNot Available~1 µM
BKM120Pan-PI3KNot AvailableUp to 1 µM
LY294002Pan-PI3K1.4 µM~10 µM

Note: The optimal concentration is cell-line specific and should be determined empirically.

Signaling Pathway and Experimental Workflows

To facilitate experimental design and data interpretation, the following diagrams illustrate the targeted signaling pathway and standard experimental workflows.

PI3K_Signaling_Pathway RTK Receptor Tyrosine Kinase PI3K PI3K (p110δ/γ) RTK->PI3K PIP3 PIP3 PI3K->PIP3  PIP2 CAL130 This compound CAL130->PI3K PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 Cell_Functions Cell Growth, Proliferation, Survival Akt->Cell_Functions S6K S6K mTORC1->S6K S6 S6 S6K->S6 S6->Cell_Functions

Caption: PI3K/Akt/mTOR pathway inhibited by this compound.

Experimental_Workflows cluster_viability Cell Viability Assay cluster_apoptosis Apoptosis Assay cluster_western Western Blot v_start Seed Cells v_treat Treat with This compound v_start->v_treat v_incubate Incubate (24-72h) v_treat->v_incubate v_reagent Add MTT/MTS v_incubate->v_reagent v_read Read Absorbance v_reagent->v_read v_end Determine IC50 v_read->v_end a_start Seed Cells a_treat Treat with This compound a_start->a_treat a_harvest Harvest Cells a_treat->a_harvest a_stain Stain with Annexin V/PI a_harvest->a_stain a_analyze Flow Cytometry a_stain->a_analyze a_end Quantify Apoptosis a_analyze->a_end w_start Seed & Treat w_lyse Cell Lysis w_start->w_lyse w_sds SDS-PAGE w_lyse->w_sds w_transfer Transfer w_sds->w_transfer w_probe Probe with Antibodies w_transfer->w_probe w_detect Detect Signal w_probe->w_detect w_end Analyze Protein Levels w_detect->w_end

Caption: Standard experimental workflows for this compound.

Detailed Experimental Protocols

Cell Viability Assay (MTT/MTS-based)

This protocol outlines the steps to assess the effect of this compound on cell proliferation and viability.

Materials:

  • Target cancer cell line

  • Complete culture medium

  • This compound (dissolved in DMSO)

  • 96-well clear flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent

  • Solubilizing agent (for MTT assay, e.g., DMSO or acidified isopropanol)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate overnight at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Preparation and Treatment: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution of this compound in complete culture medium to achieve final concentrations ranging from 10 nM to 10 µM. Also, prepare a vehicle control (DMSO) with the same final solvent concentration.

  • Remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.

  • Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C, 5% CO₂.

  • Viability Assessment:

    • MTT Assay: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours. After incubation, carefully remove the medium and add 100 µL of solubilizing agent to dissolve the formazan crystals.

    • MTS Assay: Add 20 µL of MTS reagent directly to each well and incubate for 1-4 hours.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength (570 nm for MTT, 490 nm for MTS) using a microplate reader.

  • Data Analysis: Normalize the absorbance values to the vehicle-treated control wells to calculate the percentage of cell viability. Plot the results as a dose-response curve to determine the half-maximal inhibitory concentration (IC50).

Apoptosis Assay by Annexin V & Propidium Iodide (PI) Staining

This protocol details the quantification of apoptotic cells following this compound treatment using flow cytometry.

Materials:

  • Target cancer cell line

  • Complete culture medium

  • This compound

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with a range of this compound concentrations (e.g., 100 nM, 500 nM, 1 µM) and a vehicle control for 24 or 48 hours.

  • Cell Harvesting: Collect both the culture supernatant (containing floating cells) and the adherent cells (after gentle trypsinization). Combine them and centrifuge at 300 x g for 5 minutes.

  • Cell Washing: Discard the supernatant and wash the cell pellet twice with ice-cold PBS.

  • Staining: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Sample Preparation for Flow Cytometry: Add 400 µL of 1X Binding Buffer to each tube.

  • Data Acquisition: Analyze the samples on a flow cytometer, acquiring data for at least 10,000 events per sample.

  • Data Analysis: Differentiate cell populations based on their staining profile:

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Western Blot Analysis of PI3K Pathway Inhibition

This protocol describes the detection of changes in the phosphorylation status of key proteins downstream of PI3Kδ/γ after this compound treatment.

Materials:

  • Target cancer cell line

  • Complete culture medium

  • This compound

  • 6-well plates

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE and Western blot equipment

  • Primary antibodies: p-Akt (Ser473), total Akt, p-S6 (Ser235/236), total S6, and a loading control (e.g., GAPDH, β-actin).

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat cells with the desired concentrations of this compound for various time points (e.g., 1, 6, 24 hours).

  • Protein Extraction: Wash cells with ice-cold PBS and lyse them in RIPA buffer. Collect the lysates and clarify by centrifugation.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

  • Sample Preparation and Electrophoresis: Normalize protein concentrations and prepare samples with Laemmli buffer. Separate 20-40 µg of protein per lane on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection: Apply ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

  • Data Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to their total protein counterparts. Use the loading control to ensure equal protein loading.

Application Notes and Protocols for CAL-130 Treatment in Primary Immune Cells

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

CAL-130 is a potent and selective dual inhibitor of the Class I phosphoinositide 3-kinase (PI3K) isoforms PI3Kδ (delta) and PI3Kγ (gamma).[1] These isoforms are predominantly expressed in leukocytes and play a critical role in regulating signaling pathways that govern immune cell proliferation, differentiation, survival, and function.[2][3] PI3Kδ is a key mediator of B-cell receptor (BCR) and T-cell receptor (TCR) signaling, while PI3Kγ is activated downstream of G-protein coupled receptors (GPCRs), which are crucial for myeloid cell trafficking and activation.[2][3] The dual inhibition of PI3Kδ and PI3Kγ by this compound makes it a valuable tool for investigating the roles of these pathways in various primary immune cells and a potential therapeutic agent for B-cell malignancies and inflammatory disorders.[2]

These application notes provide detailed protocols for the treatment of primary immune cells with this compound, including methods for cell isolation, viability assessment, and functional analysis.

Data Presentation

Table 1: In Vitro Inhibitory Potency of this compound

This table summarizes the half-maximal inhibitory concentrations (IC50) of this compound against the four Class I PI3K catalytic isoforms. The data highlights the selectivity of this compound for the δ and γ isoforms.

PI3K IsoformIC50 (nM)
p110δ1.3
p110γ6.1
p110β56
p110α115
Data sourced from MedchemExpress.[1]

Signaling Pathway

The PI3K pathway is a central signaling node in immune cells. Upon activation by cell surface receptors, such as BCRs, TCRs, or GPCRs, PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effector proteins like Akt and BTK, which in turn regulate a multitude of cellular processes including cell growth, proliferation, survival, and migration. This compound exerts its effect by directly inhibiting the catalytic activity of the p110δ and p110γ subunits of PI3K.

PI3K_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor (BCR, TCR, GPCR) PI3K PI3K (p110δ / p110γ) RTK->PI3K Activation PIP2 PIP2 PIP3 PIP3 Akt Akt PIP3->Akt Activation PI3K->PIP3 Phosphorylation CAL130 This compound CAL130->PI3K Inhibition Downstream Downstream Signaling (Proliferation, Survival, Migration) Akt->Downstream

PI3K signaling pathway inhibited by this compound.

Experimental Workflow

The following diagram outlines a typical workflow for studying the effects of this compound on primary immune cells. The process begins with the isolation of cells from a biological source, followed by in vitro culture and treatment, and concludes with various downstream functional assays.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis A Isolate Primary Immune Cells (e.g., from PBMCs) B Culture Cells A->B C Treat with this compound (Dose-Response / Time-Course) B->C D Control Group (Vehicle Only) B->D E Cell Viability Assay (e.g., Calcein AM, CCK-8) C->E F Flow Cytometry (Activation Markers, Cytokines) C->F G Functional Assays (e.g., Proliferation, Migration) C->G D->E D->F D->G H Data Analysis & Interpretation E->H F->H G->H

General workflow for this compound experiments.

Experimental Protocols

Protocol 1: Isolation of Human Peripheral Blood Mononuclear Cells (PBMCs)

This protocol describes the isolation of PBMCs from whole blood using density gradient centrifugation, a common starting point for obtaining primary lymphocytes and monocytes.

Materials:

  • Human whole blood collected in heparin- or EDTA-containing tubes

  • Ficoll-Paque™ PLUS or equivalent density gradient medium

  • Phosphate-Buffered Saline (PBS), sterile

  • Fetal Bovine Serum (FBS)

  • 50 mL conical tubes

  • Serological pipettes

  • Centrifuge with swinging-bucket rotor

Procedure:

  • Dilute the whole blood 1:1 with sterile PBS at room temperature.

  • Carefully layer 30 mL of the diluted blood over 15 mL of Ficoll-Paque™ in a 50 mL conical tube. Avoid mixing the layers by letting the blood run slowly down the side of the tube.

  • Centrifuge at 400 x g for 30-40 minutes at room temperature with the brake off.

  • After centrifugation, four layers will be visible. Carefully aspirate the upper layer (plasma) and transfer the opaque layer of PBMCs (the "buffy coat") to a new 50 mL conical tube.

  • Wash the isolated PBMCs by adding PBS to bring the volume to 40-50 mL.

  • Centrifuge at 300 x g for 10 minutes at 4°C.[4] Discard the supernatant.

  • Resuspend the cell pellet in complete culture medium (e.g., RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin).

  • Perform a cell count and viability assessment using a hemocytometer and Trypan Blue exclusion. The cell suspension is now ready for further purification of specific immune cell subsets (e.g., T cells, B cells via magnetic bead selection) or for direct use in experiments.[5][6]

Protocol 2: this compound Treatment of Primary Immune Cells

This protocol provides a general guideline for treating cultured primary immune cells with this compound.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Isolated primary immune cells in complete culture medium

  • Multi-well culture plates (e.g., 96-well, 24-well)

  • CO2 incubator (37°C, 5% CO2)

Procedure:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of this compound (e.g., 10 mM) by dissolving the powder in DMSO. Aliquot and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.

  • Cell Seeding: Seed the primary immune cells in a multi-well plate at a predetermined density. The optimal density will vary depending on the cell type and assay duration.

  • Working Solution Preparation: On the day of the experiment, thaw an aliquot of the this compound stock solution. Prepare serial dilutions in complete culture medium to achieve the desired final concentrations. Note: The final DMSO concentration in the culture should be kept constant across all conditions (including the vehicle control) and should typically not exceed 0.1% to avoid solvent-induced toxicity.

  • Treatment: Add the this compound working solutions or vehicle control (medium with the same final concentration of DMSO) to the appropriate wells.

  • Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours). The optimal incubation time is dependent on the specific cell type and the biological process being investigated.

  • Downstream Analysis: Following incubation, harvest the cells for analysis as described in subsequent protocols.

Protocol 3: Cell Viability Assessment using Calcein AM

This protocol measures cell viability based on the enzymatic conversion of non-fluorescent Calcein AM to fluorescent calcein by esterases in live cells.

Materials:

  • Calcein AM cell viability assay kit

  • This compound treated cells in a 96-well plate

  • PBS

  • Fluorescence microplate reader

Procedure:

  • After the this compound treatment period, carefully aspirate the culture medium from each well.

  • Prepare the Calcein AM working solution in PBS according to the manufacturer's instructions (e.g., 2 µM).[7]

  • Add 100 µL of the Calcein AM working solution to each well.

  • Incubate the plate at 37°C for 30 minutes, protected from light.[7]

  • Measure the fluorescence at the appropriate excitation/emission wavelengths (e.g., 485/530 nm).[7]

  • Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Protocol 4: Flow Cytometry for T-Cell Activation Markers

This protocol details the staining of cell surface markers to analyze the activation state of T cells following this compound treatment.

Materials:

  • This compound treated T cells

  • Flow Cytometry Staining Buffer (e.g., PBS with 2% FBS)

  • Fluorochrome-conjugated antibodies against T-cell markers (e.g., anti-CD3, anti-CD4, anti-CD8) and activation markers (e.g., anti-CD25, anti-CD69)[8]

  • Flow cytometry tubes or 96-well V-bottom plates

  • Flow cytometer

Procedure:

  • Harvest the treated T cells and transfer them to flow cytometry tubes or a 96-well V-bottom plate.

  • Wash the cells by adding 1-2 mL of staining buffer and centrifuging at 300-400 x g for 5 minutes. Discard the supernatant.

  • Resuspend the cell pellet in 100 µL of staining buffer containing the pre-titrated fluorescent antibodies.

  • Incubate for 20-30 minutes at 4°C in the dark.

  • Wash the cells twice with 1-2 mL of staining buffer to remove unbound antibodies, centrifuging as in step 2.

  • Resuspend the final cell pellet in 300-500 µL of staining buffer.

  • Acquire the samples on a flow cytometer. Analyze the data using appropriate software to quantify the expression of activation markers on the T-cell populations of interest.

References

Preparation of CAL-130 Stock Solution in DMSO: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the preparation, storage, and handling of a stock solution of CAL-130 in dimethyl sulfoxide (DMSO). This compound is a potent and selective dual inhibitor of phosphoinositide 3-kinase delta (PI3Kδ) and gamma (PI3Kγ). Accurate preparation of stock solutions is critical for ensuring reproducible and reliable experimental results in cell-based assays and other research applications. This guide outlines the necessary materials, a step-by-step procedure for solubilization, and recommendations for storage to maintain the integrity and activity of the compound.

Introduction

This compound is a small molecule inhibitor that selectively targets the p110δ and p110γ isoforms of phosphoinositide 3-kinase (PI3K). These isoforms are predominantly expressed in hematopoietic cells and play crucial roles in immune cell signaling, proliferation, and survival. The PI3K/AKT/mTOR signaling pathway is a central regulator of numerous cellular processes, and its dysregulation is implicated in various diseases, including cancers and inflammatory disorders. The ability of this compound to dually inhibit PI3Kδ and PI3Kγ makes it a valuable tool for investigating the roles of these specific isoforms and for potential therapeutic development. To facilitate its use in research, a standardized protocol for the preparation of a stable, concentrated stock solution in DMSO is essential.

Data Presentation

The following table summarizes the key quantitative data for this compound.

PropertyValue
Molecular Weight 426.47 g/mol
Chemical Formula C₂₃H₂₂N₈O
Primary Solvent Dimethyl Sulfoxide (DMSO)
Recommended Stock Conc. 10 mM (Higher concentrations may be achievable)
Powder Storage -20°C (For up to 3 years)
Stock Solution Storage -20°C (Short-term) or -80°C (Long-term)

Experimental Protocol

This protocol details the steps to prepare a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound powder

  • Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO)

  • Sterile, amber or opaque microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettors and sterile, filtered pipette tips

Procedure:

  • Equilibrate this compound Powder: Before opening, allow the vial of this compound powder to equilibrate to room temperature for at least 15-20 minutes. This prevents condensation of moisture onto the powder, which can affect its stability and weighing accuracy.

  • Weighing this compound:

    • Tare a sterile microcentrifuge tube on a calibrated analytical balance.

    • Carefully weigh the desired amount of this compound powder into the tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.265 mg of this compound.

      • Calculation:

        • Desired Molarity (M) = 10 mM = 0.01 mol/L

        • Molecular Weight (MW) = 426.47 g/mol

        • Desired Volume (V) = 1 mL = 0.001 L

        • Mass (g) = M x MW x V = 0.01 mol/L x 426.47 g/mol x 0.001 L = 0.0042647 g = 4.265 mg

  • Adding DMSO:

    • Add the calculated volume of anhydrous DMSO to the microcentrifuge tube containing the this compound powder. To prepare a 10 mM solution with 4.265 mg of this compound, add 1 mL of DMSO.

  • Solubilization:

    • Tightly cap the tube.

    • Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.

    • Visually inspect the solution to ensure that all the powder has completely dissolved and the solution is clear. If necessary, brief sonication in a water bath can aid in dissolving the compound.

  • Aliquoting and Storage:

    • To avoid repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into smaller, single-use volumes in sterile, amber or opaque microcentrifuge tubes.

    • For short-term storage (up to 1-2 weeks), aliquots can be stored at -20°C.

    • For long-term storage (months to years), it is recommended to store the aliquots at -80°C.

    • Properly label all aliquots with the compound name, concentration, date of preparation, and solvent.

Note on Solution Stability: While this compound powder is stable for extended periods when stored correctly, the long-term stability of the DMSO stock solution has not been extensively reported. It is best practice to prepare fresh stock solutions every few months or to perform quality control checks on older stocks if there are concerns about their efficacy.

Mandatory Visualizations

This compound Experimental Workflow

G cluster_prep Stock Solution Preparation cluster_storage Storage cluster_use Experimental Use weigh Weigh this compound Powder add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex/Sonicate to Dissolve add_dmso->dissolve aliquot Aliquot into Single-Use Tubes dissolve->aliquot store Store at -20°C (Short-term) or -80°C (Long-term) aliquot->store thaw Thaw Aliquot store->thaw dilute Dilute to Working Concentration in Cell Culture Medium thaw->dilute treat Treat Cells dilute->treat G receptor Receptor Tyrosine Kinase / GPCR pi3k PI3Kδ / PI3Kγ receptor->pi3k Activates pip3 PIP3 pi3k->pip3 Phosphorylates cal130 This compound cal130->pi3k pip2 PIP2 pip2->pi3k pdk1 PDK1 pip3->pdk1 Recruits akt AKT pdk1->akt Phosphorylates mtor mTORC1 akt->mtor Activates s6k S6K mtor->s6k Activates four_ebp1 4E-BP1 mtor->four_ebp1 Inhibits proliferation Cell Proliferation, Survival, and Growth s6k->proliferation four_ebp1->proliferation Represses protein synthesis

Application Notes and Protocols for CAL-101 (Idelalisib) Administration in Mouse Models

Author: BenchChem Technical Support Team. Date: November 2025

A Note on Nomenclature: The compound "CAL-130" as specified in the query does not correspond to a known therapeutic agent in publicly available scientific literature. Based on common pharmaceutical naming conventions and the context of oncological research, it is highly probable that this is a typographical error for CAL-101 , also known as Idelalisib (brand name Zydelig®). CAL-101 is a well-characterized, potent, and selective inhibitor of the delta isoform of phosphoinositide 3-kinase (PI3Kδ) and has been extensively studied in preclinical mouse models of B-cell malignancies. These application notes and protocols are therefore provided for CAL-101 (Idelalisib).

Introduction

CAL-101 (Idelalisib) is a first-in-class, orally bioavailable small molecule inhibitor of the p110δ catalytic subunit of PI3K.[1] The PI3K signaling pathway is a critical regulator of cell proliferation, survival, and differentiation, and its aberrant activation is a hallmark of many cancers, particularly those of B-cell origin.[2] The delta isoform of PI3K is predominantly expressed in hematopoietic cells, making it an attractive therapeutic target for B-cell malignancies with the potential for a more favorable safety profile compared to pan-PI3K inhibitors.[1] Preclinical studies in various mouse models have demonstrated the potent anti-tumor activity of CAL-101, leading to its clinical development and eventual FDA approval for the treatment of certain B-cell cancers.[1][3]

Mechanism of Action

CAL-101 selectively inhibits PI3Kδ, thereby blocking the conversion of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). This reduction in PIP3 levels prevents the recruitment and activation of downstream effectors, most notably the serine/threonine kinase Akt.[4][5] The subsequent deactivation of the Akt/mTOR signaling cascade leads to the inhibition of cell growth, proliferation, and survival, ultimately inducing apoptosis in malignant B-cells.[2][6] Furthermore, CAL-101 has been shown to disrupt the supportive tumor microenvironment by inhibiting chemokine signaling and B-cell receptor (BCR) signaling, which are crucial for the survival and proliferation of cancerous B-cells.[5]

PI3K_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR B-Cell Receptor (BCR) PI3K_delta PI3Kδ BCR->PI3K_delta Activation PIP2 PIP2 PI3K_delta->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruitment & Activation Akt Akt PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Activation Survival Cell Survival (Anti-apoptosis) Akt->Survival S6K S6K mTORC1->S6K Activation eIF4E 4E-BP1 mTORC1->eIF4E Inhibition Cell_Cycle Cell Cycle Progression S6K->Cell_Cycle eIF4E->Cell_Cycle CAL101 CAL-101 (Idelalisib) CAL101->PI3K_delta Inhibition

Figure 1: Simplified CAL-101 (Idelalisib) signaling pathway.

Application Notes

CAL-101 has been successfully utilized in a variety of mouse models to study its anti-cancer efficacy, mechanism of action, and pharmacokinetic/pharmacodynamic (PK/PD) properties.

  • Mouse Models:

    • Xenograft Models: Immunocompromised mice, such as NOD-SCID-γ-null (NSG) mice, are commonly used for patient-derived xenograft (PDX) models or for the subcutaneous or systemic engraftment of human B-cell malignancy cell lines.[2]

    • Syngeneic Models: For studies involving the tumor microenvironment and immune responses, syngeneic models using immunocompetent mice (e.g., C57BL/6) are appropriate.[7]

  • Drug Formulation and Administration:

    • CAL-101 is soluble in DMSO and can be further diluted in vehicles such as a combination of PEG300, Tween-80, and saline for in vivo administration.[8] A suspension in 1% carboxymethylcellulose (CMC) with 0.5% Tween-80 in saline has also been described.[8]

    • Oral Gavage (p.o.): This is a common route of administration for CAL-101, mimicking its clinical use. Dosages in the range of 30 mg/kg/day have been reported.[2]

    • Intraperitoneal (i.p.) Injection: For some studies, i.p. administration at doses around 40 mg/kg has been used.[7]

    • Intravenous (i.v.) Injection: Intravenous administration, for example, at 40 mg/kg, can be used for studies requiring rapid and complete bioavailability.[9]

  • Monitoring and Endpoints:

    • Tumor Growth: Tumor volume should be measured regularly (e.g., 2-3 times per week) using calipers.

    • Survival: Kaplan-Meier survival analysis is a key endpoint for efficacy studies.

    • Pharmacodynamic Readouts: Tumor and/or blood samples can be collected to assess the inhibition of the PI3K pathway through methods like Western blotting or flow cytometry for phosphorylated proteins (e.g., p-Akt, p-S6).[2]

    • Toxicity: Monitor mice for signs of toxicity, including weight loss, changes in behavior, and ruffled fur.

Experimental Protocols

Protocol 1: In Vivo Efficacy Study in a Subcutaneous Xenograft Mouse Model

experimental_workflow start Start cell_culture 1. Cell Culture (e.g., SU-DHL-5, KARPAS-422) start->cell_culture injection 2. Subcutaneous Injection of Cells into NSG Mice cell_culture->injection tumor_growth 3. Tumor Growth Monitoring injection->tumor_growth randomization 4. Randomization into Treatment Groups tumor_growth->randomization treatment 5. Treatment with CAL-101 or Vehicle (e.g., daily p.o.) randomization->treatment monitoring 6. Continued Monitoring of Tumor Volume and Body Weight treatment->monitoring endpoint 7. Endpoint: Tumor Collection & Analysis monitoring->endpoint end End endpoint->end

Figure 2: General experimental workflow for an in vivo efficacy study.
  • Cell Culture: Culture a human B-cell lymphoma cell line (e.g., SU-DHL-5, KARPAS-422) under standard conditions.

  • Animal Model: Use 6-8 week old female NOD-SCID-γ-null (NSG) mice.

  • Tumor Cell Implantation:

    • Harvest cells during their logarithmic growth phase.

    • Resuspend cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5-10 x 10^6 cells per 100 µL.

    • Inject 100 µL of the cell suspension subcutaneously into the flank of each mouse.

  • Tumor Growth Monitoring and Randomization:

    • Monitor tumor growth by measuring the length and width with calipers every 2-3 days.

    • Calculate tumor volume using the formula: (Length x Width^2) / 2.

    • When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups.

  • Drug Preparation and Administration:

    • Prepare CAL-101 in a suitable vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline).

    • Administer CAL-101 orally (p.o.) at a dose of 30 mg/kg once daily.

    • The control group should receive the vehicle only.

  • Efficacy Assessment:

    • Continue to monitor tumor volume and body weight throughout the study.

    • The study endpoint may be a predetermined tumor volume, a specific duration of treatment, or signs of morbidity.

  • Tissue Collection and Analysis:

    • At the end of the study, euthanize the mice and excise the tumors.

    • A portion of the tumor can be snap-frozen in liquid nitrogen for Western blot analysis or fixed in formalin for immunohistochemistry.

Protocol 2: Western Blot Analysis of p-Akt in Tumor Tissue
  • Protein Extraction:

    • Homogenize the frozen tumor tissue in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Centrifuge the lysate at 14,000 rpm for 20 minutes at 4°C.

    • Collect the supernatant and determine the protein concentration using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins on a 10% SDS-polyacrylamide gel.

    • Transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against p-Akt (Ser473), total Akt, and a loading control (e.g., β-actin) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection:

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

    • Quantify the band intensities using densitometry software.

Data Summary

In Vitro Activity of CAL-101
ParameterValueCell Lines/ConditionsReference
IC50 (p110δ) 2.5 nMCell-free assay[8][10]
IC50 (p110α) 8,600 nMCell-free assay[6]
IC50 (p110β) 4,000 nMCell-free assay[6]
IC50 (p110γ) 2,100 nMCell-free assay[6]
EC50 (p-Akt inhibition) 0.1 - 1.0 µMSU-DHL-5, KARPAS-422, CCRF-SB cells[11][12]
EC50 (B-cell proliferation) 6 nMBCR crosslinking[4]
EC50 (Basophil activation) 8.9 nMAnti-FcεR1 stimulation[4]
In Vivo Administration of CAL-101 in Mouse Models
Mouse ModelCell Line/ConditionRoute of AdministrationDosageOutcomeReference
NSG Mice Ph-like ALL (PDX)Oral gavage (p.o.)30 mg/kg/day for 3 daysPotent in vivo inhibition of p-PI3K, p-mTOR, p-S6, and p-Akt[2]
C57BL/6 Mice B16F10 metastasis modelIntraperitoneal (i.p.)40 mg/kg (5 injections)Promoted anti-metastatic properties of NK cells[7]
C57BL/6 Mice Cerebral stroke modelIntravenous (i.v.)40 mg/kgReduced TNF secretion and neuroinflammation[9]
Pharmacokinetic Parameters of Idelalisib (Human Data)
ParameterValuePopulationReference
Dosing Regimen 50-350 mg, once or twice dailyPatients with relapsed/refractory CLL[5][13]
Metabolism Primarily via aldehyde oxidase (AO) and to a lesser extent via CYP3AHealthy individuals and patients[14]
Drug Interactions Co-administration with strong CYP3A inducers should be avoidedGeneral recommendation[14]
Food Effect No clinically relevant food effectGeneral recommendation[14]

Disclaimer: These protocols and notes are intended for research purposes only and should be adapted and optimized based on specific experimental requirements and institutional guidelines for animal care and use.

References

Application Notes and Protocols for Western Blot Analysis of p-Akt (Ser473) Following CAL-130 Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism.[1] Dysregulation of this pathway is a frequent event in various cancers, making it a prime target for therapeutic intervention.[2] CAL-130 is a potent and selective inhibitor of the p110δ and p110γ isoforms of PI3K.[3] By inhibiting PI3K, this compound effectively blocks the downstream activation of Akt, a serine/threonine kinase. The activation of Akt involves phosphorylation at two key residues: Threonine 308 (Thr308) and Serine 473 (Ser473).[4] This application note provides a detailed protocol for assessing the inhibitory effect of this compound on Akt phosphorylation at Ser473 (p-Akt) in cancer cell lines using Western blot analysis.

Principle

Western blotting is a widely used technique to detect and quantify specific proteins in a complex mixture, such as a cell lysate. This protocol outlines the treatment of cancer cells with this compound, followed by the preparation of cell lysates, separation of proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE), transfer of proteins to a membrane, and immunodetection of p-Akt (Ser473) and total Akt using specific antibodies. A decrease in the ratio of p-Akt to total Akt following this compound treatment indicates the inhibitory activity of the compound on the PI3K/Akt pathway.

Data Presentation

The following tables summarize the recommended reagents and antibodies for the Western blot analysis of p-Akt inhibition by this compound.

Table 1: Recommended Reagents for Western Blotting

ReagentSupplierCatalog Number
This compoundMedchemExpressHY-16122A
RIPA Lysis and Extraction BufferThermo Fisher Scientific89900
Protease Inhibitor CocktailRoche11836170001
Phosphatase Inhibitor Cocktail 2Sigma-AldrichP5726
Phosphatase Inhibitor Cocktail 3Sigma-AldrichP0044
Pierce BCA Protein Assay KitThermo Fisher Scientific23225
4x Laemmli Sample BufferBio-Rad1610747
Precision Plus Protein All Blue Prestained Protein StandardsBio-Rad1610373
4-20% Mini-PROTEAN TGX Precast Protein GelsBio-Rad4561096
Trans-Blot Turbo Mini PVDF Transfer PacksBio-Rad1704156
5% (w/v) Bovine Serum Albumin (BSA) in TBST--
Clarity Western ECL SubstrateBio-Rad1705061

Table 2: Recommended Primary and Secondary Antibodies

AntibodyHost SpeciesDilutionSupplierCatalog Number
Phospho-Akt (Ser473) AntibodyRabbit1:1000Cell Signaling Technology#9271
Akt (pan) AntibodyRabbit1:1000Cell Signaling Technology#9272
Anti-rabbit IgG, HRP-linked AntibodyGoat1:2000Cell Signaling Technology#7074

Experimental Protocols

Cell Culture and this compound Treatment
  • Seed the cancer cell line of interest in a 6-well plate at a density that will result in 70-80% confluency at the time of harvest.

  • Allow the cells to adhere and grow overnight in a humidified incubator at 37°C with 5% CO₂.

  • Prepare a stock solution of this compound in DMSO.

  • Treat the cells with varying concentrations of this compound (e.g., 0, 1, 2.5, 5 µM) for a specified duration (e.g., 2, 6, 12, 24 hours). A vehicle control (DMSO) should be included. The optimal concentration and treatment time should be determined empirically for each cell line.

Cell Lysis and Protein Quantification
  • After treatment, place the 6-well plate on ice and wash the cells twice with ice-cold phosphate-buffered saline (PBS).

  • Aspirate the PBS and add 100-150 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.

  • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Incubate the lysates on ice for 30 minutes, with vortexing every 10 minutes.

  • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.

  • Transfer the supernatant (total cell lysate) to a new pre-chilled tube.

  • Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.

SDS-PAGE and Western Blotting
  • Normalize the protein concentration of all samples with lysis buffer.

  • Add 4x Laemmli sample buffer to each lysate to a final concentration of 1x and boil at 95-100°C for 5 minutes.

  • Load 20-30 µg of protein per lane into a 4-20% polyacrylamide gel. Include a molecular weight marker in one lane.

  • Perform electrophoresis at 100-120V until the dye front reaches the bottom of the gel.

  • Transfer the separated proteins to a PVDF membrane using a wet or semi-dry transfer system.

  • Block the membrane with 5% BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature with gentle agitation.

  • Incubate the membrane with the primary antibody against p-Akt (Ser473) diluted in 5% BSA/TBST overnight at 4°C with gentle shaking.[5]

  • The following day, wash the membrane three times for 5 minutes each with TBST.

  • Incubate the membrane with the HRP-conjugated secondary antibody diluted in 5% BSA/TBST for 1 hour at room temperature.

  • Wash the membrane three times for 5 minutes each with TBST.

  • Prepare the enhanced chemiluminescence (ECL) substrate and incubate the membrane according to the manufacturer's instructions.

  • Visualize the protein bands using a chemiluminescence imaging system.

  • For normalization, the membrane can be stripped and re-probed with an antibody against total Akt or a housekeeping protein like β-actin.

Mandatory Visualization

PI3K_Akt_Signaling_Pathway cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 Akt Akt PIP3->Akt Recruitment & Activation pAkt p-Akt (Active) Akt->pAkt Phosphorylation (Ser473, Thr308) Downstream Downstream Effectors pAkt->Downstream Phosphorylation CAL130 This compound CAL130->PI3K Inhibition

Caption: PI3K/Akt signaling pathway and the inhibitory action of this compound.

Western_Blot_Workflow start Start: Cancer Cell Culture treatment This compound Treatment (Dose-Response & Time-Course) start->treatment lysis Cell Lysis & Protein Extraction treatment->lysis quant Protein Quantification (BCA Assay) lysis->quant sds_page SDS-PAGE quant->sds_page transfer Protein Transfer to PVDF Membrane sds_page->transfer blocking Blocking (5% BSA in TBST) transfer->blocking primary_ab Primary Antibody Incubation (p-Akt Ser473) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection Chemiluminescent Detection (ECL) secondary_ab->detection analysis Data Analysis (p-Akt / Total Akt Ratio) detection->analysis end End: Assessment of Inhibition analysis->end

Caption: Experimental workflow for p-Akt Western blot analysis.

References

Troubleshooting & Optimization

CAL-130 Technical Support Center: Troubleshooting Aqueous Solubility Issues

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for addressing solubility challenges encountered with the PI3K inhibitor, CAL-130, in aqueous media during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility in aqueous media a concern?

A1: this compound is a potent and selective dual inhibitor of phosphoinositide 3-kinase (PI3K) isoforms p110δ and p110γ. These isoforms are primarily expressed in immune cells, making this compound a valuable tool for research in immunology, inflammation, and hematological malignancies. Like many small molecule kinase inhibitors, this compound is a hydrophobic compound with low intrinsic solubility in aqueous solutions. This can lead to challenges in preparing homogenous, stable solutions for in vitro and cell-based assays, potentially causing issues with experimental reproducibility and accuracy.

Q2: What is the recommended solvent for preparing a stock solution of this compound?

A2: The recommended solvent for preparing a high-concentration stock solution of this compound is dimethyl sulfoxide (DMSO).[1] this compound is readily soluble in DMSO, allowing for the creation of a concentrated stock that can then be diluted into aqueous experimental media.

Q3: I observed a precipitate after diluting my this compound DMSO stock solution into my aqueous buffer. What is happening and how can I prevent it?

A3: This phenomenon is known as "precipitation upon dilution" and is a common issue with hydrophobic compounds. It occurs because the concentration of this compound in the final aqueous solution exceeds its solubility limit in that medium. As the highly solubilizing DMSO is diluted, it can no longer keep the compound in solution.

To prevent this, ensure the final concentration of DMSO in your experimental medium is kept as low as possible (typically below 0.5% v/v) to avoid solvent-induced artifacts. Additionally, when preparing your working solution, add the DMSO stock to the aqueous buffer while vortexing or mixing to ensure rapid and uniform dispersion.

Q4: What are the visible signs of this compound precipitation in my experimental setup?

A4: Precipitation of this compound can manifest as a fine crystalline solid, a general cloudiness or haziness in the media, or a thin film on the surface of the culture vessel. If you observe any of these signs, it is crucial to troubleshoot your solution preparation method to ensure accurate and reliable results.

Troubleshooting Guide for this compound Precipitation in Aqueous Media

Researchers may encounter precipitation of this compound when preparing working solutions in aqueous buffers for various in vitro and cell-based assays. This guide provides a systematic approach to troubleshoot and resolve these issues.

Problem Potential Cause Recommended Solution Expected Outcome
This compound powder does not dissolve in aqueous buffer. Low intrinsic aqueous solubility of this compound.Prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO first.A clear, homogenous stock solution.
Precipitate forms immediately upon dilution of DMSO stock into aqueous media. The concentration of this compound exceeds its solubility limit in the final aqueous medium.1. Decrease the final concentration of this compound in the working solution. 2. Ensure the final DMSO concentration is below 0.5%. 3. Add the DMSO stock to the aqueous buffer while vortexing to ensure rapid dispersion.A clear working solution is achieved.
Solution is initially clear but a precipitate forms over time. Time-dependent precipitation due to limited stability in the aqueous buffer.1. Prepare fresh working solutions immediately before each experiment. 2. Assess the stability of this compound in your specific buffer over the time course of your experiment.The solution remains clear for the duration of the experiment.
Inconsistent results between experiments. Incomplete dissolution or precipitation of this compound.1. After preparing the working solution, visually inspect for any signs of precipitation. 2. Consider a brief sonication of the final working solution to aid dissolution.Improved experimental reproducibility.

Data Presentation: this compound Solubility

Solvent Solubility Notes
Aqueous Buffers (e.g., PBS, Cell Culture Media) Very LowDirect dissolution is not recommended. Prone to precipitation.
DMSO HighRecommended for preparing high-concentration stock solutions.

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions

Objective: To prepare a stable stock solution of this compound and a working solution in aqueous media with minimal precipitation.

Materials:

  • This compound powder

  • Anhydrous DMSO

  • Sterile aqueous buffer (e.g., PBS or cell culture medium)

  • Sterile microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Stock Solution Preparation (10 mM in DMSO): a. Allow the this compound powder vial to equilibrate to room temperature before opening. b. Weigh the desired amount of this compound powder in a sterile environment. c. Add the appropriate volume of anhydrous DMSO to achieve a final stock concentration of 10 mM. d. Vortex the solution vigorously for 2-3 minutes until the powder is completely dissolved. The solution should be clear and free of particulates. e. Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles. f. Store the aliquots at -20°C, protected from light.

  • Working Solution Preparation (for Cell-Based Assays): a. Thaw an aliquot of the 10 mM this compound stock solution at room temperature. b. Pre-warm your aqueous buffer (e.g., cell culture medium) to the experimental temperature (typically 37°C). c. Perform serial dilutions of the stock solution in the pre-warmed buffer to achieve the desired final concentration. d. Crucially , add the this compound stock solution to the buffer while gently vortexing or swirling the buffer to ensure rapid and uniform mixing. This helps to prevent localized high concentrations that can lead to precipitation. e. Ensure the final concentration of DMSO in the cell culture medium does not exceed 0.5% to avoid solvent toxicity.

Protocol 2: Cell Viability Assay (MTT Assay)

Objective: To determine the IC50 of this compound on a cancer cell line.

Materials:

  • Cancer cell line of interest

  • 96-well plates

  • Complete cell culture medium

  • This compound working solutions (prepared as in Protocol 1)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Cell Seeding: a. Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. b. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[2]

  • Inhibitor Treatment: a. Prepare serial dilutions of this compound in complete medium. b. Remove the medium from the wells and add 100 µL of the various concentrations of the inhibitor.[2] c. Include a vehicle control (e.g., medium with the same final concentration of DMSO) and a no-cell blank control. d. Incubate for the desired time points (e.g., 48 or 72 hours).[3]

  • MTT Assay: a. Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, protected from light.[2] b. Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[2] c. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: a. Calculate the percentage of cell viability relative to the vehicle control. b. Plot the percentage of viability against the log of the inhibitor concentration and fit a dose-response curve to determine the IC50 value.

Mandatory Visualizations

PI3K_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm RTK RTK / GPCR PI3K PI3K (p110δ/γ) RTK->PI3K Activation PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 AKT AKT PIP3->AKT Activation PI3K->PIP2 Phosphorylation CAL130 This compound CAL130->PI3K Inhibition mTOR mTOR AKT->mTOR Activation Cell_Processes Cell Growth, Proliferation, Survival mTOR->Cell_Processes Regulation Troubleshooting_Workflow Start Start: Dissolving this compound Q1 Dissolve in aqueous buffer? Start->Q1 Prep_Stock Prepare concentrated stock in 100% DMSO Q1->Prep_Stock No Troubleshoot Troubleshoot: - Decrease final concentration - Vortex during dilution - Check final DMSO % (<0.5%) Q1->Troubleshoot Yes Q2 Precipitate upon dilution? Prep_Stock->Q2 Success Clear Solution: Proceed with experiment Q2->Success No Q2->Troubleshoot Yes Troubleshoot->Q2 Re-evaluate

References

Technical Support Center: Optimizing CAL-130 (AGM-130) Dosage for In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The compound "CAL-130" is not widely documented in the scientific literature. Based on available research, it is highly probable that this is a reference to AGM-130 , a cyclin-dependent kinase (CDK) inhibitor. This guide will focus on AGM-130, providing comprehensive information for researchers and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is AGM-130 and what is its mechanism of action?

A1: AGM-130 is a potent, small molecule inhibitor of cyclin-dependent kinases (CDKs).[1] Derived from Indirubin, it functions by targeting the ATP-binding pocket of CDKs, which are crucial enzymes in regulating the cell cycle.[2][3][4] By inhibiting CDKs, AGM-130 prevents the phosphorylation of key substrate proteins, such as the retinoblastoma protein (Rb).[1] This disruption of the cell cycle leads to cell cycle arrest, primarily in the G1 phase, and can induce apoptosis (programmed cell death) in cancer cells.[5][6]

Q2: In which cancer models has AGM-130 shown efficacy?

A2: Preclinical studies have demonstrated the efficacy of AGM-130 in breast cancer and chronic myeloid leukemia (CML) models. Specifically, it has shown dose-dependent efficacy in MCF-7 breast cancer xenograft mouse models.[7][8] Furthermore, AGM-130 has been effective against imatinib-resistant CML cells in both in vitro and in vivo systems.[1]

Q3: What is a recommended starting dose for in vivo mouse studies?

A3: Based on published preclinical data, a range of doses has been explored. For initial studies, a dose-finding experiment is crucial. However, a starting point can be inferred from existing studies. While specific dosages for AGM-130 in mouse xenograft models are not explicitly detailed in the provided search results, a common practice for novel CDK inhibitors is to start with a dose range determined from in vitro IC50 values and preliminary toxicity studies. For guidance, a study on a different compound, docetaxel, established a maximum tolerated dose (MTD) of 130 mg/kg in BALB/c mice.[9] It is critical to perform a dose-escalation study to determine the MTD for AGM-130 in the specific mouse strain and tumor model being used.

Q4: How should AGM-130 be formulated and administered for in vivo studies?

A4: The formulation of AGM-130 will depend on its solubility and the intended route of administration. While the provided abstracts do not specify the exact vehicle used for AGM-130, similar small molecule inhibitors are often formulated in vehicles such as a mixture of DMSO, PEG300, Tween 80, and saline for intraperitoneal (i.p.) or oral (p.o.) administration. It is essential to perform solubility and stability tests for the chosen formulation. Administration can be via various routes, including oral gavage, intraperitoneal injection, or intravenous injection, depending on the experimental design and the pharmacokinetic properties of the compound.

Q5: What are the potential toxicities associated with AGM-130?

A5: As a CDK inhibitor, potential toxicities of AGM-130 are likely to be related to its effect on rapidly dividing normal cells. Common side effects of CDK inhibitors in preclinical models can include myelosuppression (e.g., neutropenia, anemia), gastrointestinal toxicity (e.g., diarrhea, weight loss), and potential for liver enzyme elevation.[10] Close monitoring of animal health, including body weight, clinical signs of distress, and hematological parameters, is essential during in vivo studies. A formal toxicology study is recommended to establish a safety profile.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Lack of Tumor Growth Inhibition - Suboptimal dosage- Ineffective route of administration- Drug instability in formulation- Tumor model resistance- Perform a dose-escalation study to find the MTD and optimal effective dose.- Evaluate alternative administration routes (e.g., i.p. vs. oral).- Confirm the stability of the formulated drug over the treatment period.- Test AGM-130 on different cancer cell line xenografts to identify sensitive models.
Significant Animal Toxicity (e.g., >20% weight loss, severe lethargy) - Dose is above the MTD- Formulation vehicle toxicity- Off-target effects- Reduce the dosage and/or frequency of administration.- Test the vehicle alone as a control group to rule out vehicle-induced toxicity.- Conduct histopathological analysis of major organs to identify potential off-target toxicities.
High Variability in Tumor Response - Inconsistent tumor cell implantation- Variable drug administration- Differences in animal metabolism- Ensure consistent cell numbers and injection technique for tumor implantation.- Maintain precision in dosing volume and timing.- Increase the number of animals per group to improve statistical power.
Drug Precipitation in Formulation - Poor solubility of AGM-130 in the chosen vehicle- Test alternative solvents or a co-solvent system.- Consider using a solubilizing agent such as cyclodextrin.- Prepare fresh formulations before each administration.

Quantitative Data Summary

Table 1: Pharmacokinetic Parameters of AGM-130 in Preclinical Species and Humans

Species Clearance (CL) Notes
Mouse Comparable to ratsPreclinical PK studies.[7][8]
Rat Comparable to micePreclinical PK studies.[7][8]
Dog Unusually highPreclinical PK studies, highlighting species differences.[7][8]
Human 3.08 L/h/kgDetermined from a microdosing study.[7][8]

Table 2: Predicted Efficacious Human Doses of AGM-130 for Tumor Growth Inhibition

Inhibition Level Predicted Human Dose Basis of Prediction
50%~100 mgSimulation based on human microdose PK and mouse xenograft PK/PD model.[7][8]
90%~400 mgSimulation based on human microdose PK and mouse xenograft PK/PD model.[7][8]

Experimental Protocols

Protocol 1: In Vivo Efficacy Study of AGM-130 in a Xenograft Mouse Model

1. Cell Culture and Animal Model:

  • Culture MCF-7 human breast cancer cells in appropriate media until they reach 80-90% confluency.
  • Use female immunodeficient mice (e.g., nude or NOD/SCID), 6-8 weeks old.
  • Acclimatize animals for at least one week before the start of the experiment.

2. Tumor Implantation:

  • Harvest and resuspend MCF-7 cells in sterile, serum-free media or PBS at a concentration of 5 x 10^7 cells/mL.
  • Inject 100 µL of the cell suspension (5 x 10^6 cells) subcutaneously into the right flank of each mouse.
  • Monitor tumor growth regularly using calipers.

3. Animal Grouping and Treatment:

  • When tumors reach an average volume of 100-150 mm³, randomize mice into treatment and control groups (n=8-10 mice per group).
  • Vehicle Control Group: Administer the formulation vehicle on the same schedule as the treatment groups.
  • AGM-130 Treatment Groups: Administer AGM-130 at different dose levels (e.g., 10, 30, 100 mg/kg) via the chosen route (e.g., oral gavage or i.p. injection) daily for 21 days.

4. Monitoring and Endpoints:

  • Measure tumor volume and body weight 2-3 times per week.
  • Monitor the animals for any signs of toxicity.
  • The primary endpoint is tumor growth inhibition. Secondary endpoints can include body weight changes and clinical observations.
  • At the end of the study, euthanize the mice and collect tumors and major organs for further analysis (e.g., histopathology, biomarker analysis).

5. Data Analysis:

  • Calculate tumor volume using the formula: (Length x Width²) / 2.
  • Analyze the data for statistical significance between the control and treatment groups.

Visualizations

AGM130_Mechanism_of_Action cluster_cell_cycle Cell Cycle Progression (G1 to S Phase) CyclinD Cyclin D CDK46 CDK4/6 CyclinD->CDK46 activates Rb Rb CDK46->Rb phosphorylates (pRb) E2F E2F Rb->E2F releases S_Phase_Genes S-Phase Genes E2F->S_Phase_Genes activates transcription AGM130 AGM-130 AGM130->CDK46 inhibits

Caption: Mechanism of action of AGM-130 in halting cell cycle progression.

Xenograft_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Cell_Culture Cancer Cell Culture (e.g., MCF-7) Tumor_Implantation Tumor Cell Implantation Cell_Culture->Tumor_Implantation Animal_Acclimatization Animal Acclimatization (Immunodeficient Mice) Animal_Acclimatization->Tumor_Implantation Tumor_Growth Tumor Growth Monitoring Tumor_Implantation->Tumor_Growth Randomization Randomization into Groups Tumor_Growth->Randomization Treatment Treatment Administration (Vehicle vs. AGM-130) Randomization->Treatment Monitoring Monitor Tumor Volume & Body Weight Treatment->Monitoring Endpoint Endpoint Reached Monitoring->Endpoint Data_Analysis Data Analysis & Statistical Evaluation Endpoint->Data_Analysis Tissue_Collection Tumor & Organ Collection Endpoint->Tissue_Collection

Caption: Experimental workflow for an in vivo xenograft study.

References

CAL-130 stability in cell culture medium over time

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance on the stability and handling of CAL-130, a potent phosphoinositide 3-kinase (PI3K) inhibitor, in cell culture applications.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions?

A1: this compound is readily soluble in dimethyl sulfoxide (DMSO). It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in anhydrous, sterile DMSO.[1][2]

Q2: How should I store this compound powder and stock solutions?

A2: The solid powder form of this compound should be stored at -20°C for long-term stability, where it can be viable for up to three years.[3] Stock solutions in DMSO should be aliquoted into single-use volumes to minimize freeze-thaw cycles and stored at -20°C or -80°C.[1][2][4] For short-term use (within a week), aliquots of the DMSO stock solution can be stored at 4°C.[1]

Q3: My this compound precipitates when I add it to my cell culture medium. How can I prevent this?

A3: Precipitation in aqueous solutions like cell culture media is a common issue for hydrophobic compounds dissolved in DMSO.[5] To mitigate this:

  • Stepwise Dilution: Instead of adding the concentrated DMSO stock directly to your medium, perform an intermediate dilution in a small volume of medium first.

  • Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is kept low, typically below 0.1%, to avoid cytotoxicity and solubility issues.[2][4] Always include a vehicle control (medium with the same final DMSO concentration) in your experiments.[2]

  • Rapid Mixing: When adding the this compound solution to the medium, ensure rapid and thorough mixing by gently swirling or pipetting.[2]

  • Pre-warmed Medium: Use cell culture medium that has been pre-warmed to 37°C before adding the compound.[6]

Q4: How stable is this compound in cell culture medium at 37°C?

A4: While specific public data on the degradation kinetics of this compound in cell culture medium is limited, the stability of small molecule inhibitors can be influenced by factors such as pH, temperature, and components in the medium.[6][7] It is crucial to determine the stability of this compound under your specific experimental conditions. For long-term experiments, consider replenishing the medium with freshly prepared this compound at regular intervals to maintain a consistent effective concentration.[6]

Troubleshooting Guide

IssuePossible Cause(s)Troubleshooting Steps
Precipitation in cell culture medium - High final concentration of this compound.- High final concentration of DMSO.- Compound is not fully dissolved in the stock solution.- Perform a solubility test in your specific cell culture medium to determine the optimal working concentration.- Ensure the final DMSO concentration is ≤ 0.1%.- Ensure the stock solution is clear and fully dissolved before use; gentle warming or sonication of the stock solution may help.[3]
Inconsistent experimental results - Degradation of this compound in the cell culture medium over time.- Inaccurate initial concentration due to precipitation.- Prepare fresh dilutions from a frozen stock solution for each experiment.[8]- Perform a stability study (see Experimental Protocol below) to determine the degradation rate of this compound in your medium.- Visually inspect for any precipitation before and during the experiment.
Loss of compound potency - Repeated freeze-thaw cycles of the stock solution.- Improper storage of the stock solution.- Prepare single-use aliquots of the stock solution to avoid freeze-thaw cycles.[1][4]- Store stock solutions at -20°C or -80°C, protected from light.[4]

Experimental Protocol: Assessing this compound Stability in Cell Culture Medium

This protocol provides a general framework for determining the stability of this compound in your specific cell culture medium using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Objective: To quantify the concentration of this compound in cell culture medium over time under standard cell culture conditions (37°C, 5% CO₂).

Materials:

  • This compound powder

  • Anhydrous, sterile DMSO

  • Your specific cell culture medium (e.g., DMEM, RPMI-1640) with and without serum

  • Sterile microcentrifuge tubes or a 96-well plate

  • Incubator (37°C, 5% CO₂)

  • HPLC-UV or LC-MS/MS system

Procedure:

  • Prepare Stock Solution: Prepare a 10 mM stock solution of this compound in sterile DMSO. Ensure the powder is completely dissolved.

  • Prepare Working Solution: Dilute the this compound stock solution into pre-warmed (37°C) cell culture medium to your desired final concentration (e.g., 10 µM). Prepare separate solutions for medium with and without serum.

  • Time-Point Sampling:

    • Immediately after preparation (T=0), take an aliquot of each solution. This will serve as your initial concentration reference.

    • Incubate the remaining solutions at 37°C in a CO₂ incubator.

    • Collect aliquots at various time points (e.g., 2, 4, 8, 24, 48, and 72 hours).

  • Sample Processing:

    • For samples containing serum, precipitate proteins by adding a 3:1 volume of cold acetonitrile.

    • Centrifuge the samples to pellet the precipitated proteins.

    • Transfer the supernatant to clean tubes for analysis.

    • Store all samples at -80°C until you are ready for analysis.

  • Analysis:

    • Analyze the samples using a validated HPLC-UV or LC-MS/MS method to quantify the concentration of this compound.

    • Generate a standard curve using freshly prepared this compound standards of known concentrations in the same cell culture medium.

  • Data Analysis:

    • Calculate the concentration of this compound in each sample at each time point using the standard curve.

    • Plot the percentage of this compound remaining relative to the T=0 sample versus time.

Quantitative Data Summary (Template)

Researchers should use the following table structure to summarize the data obtained from their stability experiments.

Time (hours)Medium TypeTemperature (°C)% this compound Remaining (Mean ± SD)
0DMEM + 10% FBS37100
2DMEM + 10% FBS37User-determined value
4DMEM + 10% FBS37User-determined value
8DMEM + 10% FBS37User-determined value
24DMEM + 10% FBS37User-determined value
48DMEM + 10% FBS37User-determined value
72DMEM + 10% FBS37User-determined value
0RPMI-1640 (serum-free)37100
2RPMI-1640 (serum-free)37User-determined value
4RPMI-1640 (serum-free)37User-determined value
8RPMI-1640 (serum-free)37User-determined value
24RPMI-1640 (serum-free)37User-determined value
48RPMI-1640 (serum-free)37User-determined value
72RPMI-1640 (serum-free)37User-determined value

Visualizations

experimental_workflow cluster_prep Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis prep_stock Prepare 10 mM this compound Stock in DMSO prep_working Dilute Stock into Pre-warmed Cell Culture Medium prep_stock->prep_working sample_t0 T=0 Initial Sample prep_working->sample_t0 incubate Incubate at 37°C, 5% CO₂ prep_working->incubate process Sample Processing (Protein Precipitation if needed) sample_t0->process sample_tx Collect Samples at Various Time Points incubate->sample_tx sample_tx->process analyze HPLC or LC-MS/MS Analysis process->analyze data Data Analysis & Stability Profile Generation analyze->data

Caption: Experimental workflow for assessing this compound stability.

signaling_pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation CAL130 This compound CAL130->PI3K Inhibition PIP2 PIP2 PIP2->PI3K AKT Akt PIP3->AKT Activation Downstream Downstream Effectors (e.g., mTOR) AKT->Downstream Activation CellResponse Cellular Responses (Proliferation, Survival) Downstream->CellResponse

Caption: Simplified PI3K/Akt signaling pathway showing the inhibitory action of this compound.

References

Potential off-target effects of CAL-130 in kinase assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the use of CAL-101 (Idelalisib), a selective PI3Kδ inhibitor. The information is tailored for researchers, scientists, and drug development professionals who may encounter questions about its specificity and potential off-target effects during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of CAL-101 and its mechanism of action?

A1: CAL-101, also known as Idelalisib, is a potent and highly selective inhibitor of the p110δ (delta) isoform of phosphoinositide 3-kinase (PI3K).[1] Its primary mechanism of action is the competitive inhibition of the ATP-binding site of PI3Kδ, which blocks the conversion of phosphatidylinositol 4,5-bisphosphate (PIP2) to phosphatidylinositol 3,4,5-trisphosphate (PIP3).[2] This disruption prevents the activation of downstream signaling pathways, most notably the AKT pathway, leading to the induction of apoptosis in cells that rely on PI3Kδ signaling, such as malignant B-lymphocytes.[3][4][5]

Q2: How selective is CAL-101 for PI3Kδ over other PI3K isoforms?

A2: CAL-101 exhibits significant selectivity for the PI3Kδ isoform compared to other Class I PI3K isoforms (p110α, p110β, and p110γ). In cell-free assays, its potency against p110δ is 40 to 300 times greater than against the other isoforms.[1][3] This selectivity is crucial for minimizing off-target effects that could arise from inhibiting the more ubiquitously expressed PI3Kα and PI3Kβ isoforms.[3]

Q3: Does CAL-101 have known off-target effects on other protein kinases?

A3: Based on broad kinase panel screening, CAL-101 is highly selective for its intended target. One study reported that at a concentration of 10 µM, CAL-101 showed no significant activity against a panel of 402 different kinases.[3] Another screening of 351 kinases found that the highest inhibition of any non-PI3K kinase was only 47% at a 10 µM concentration, which is significantly higher than the concentrations needed for PI3Kδ inhibition.[2] Therefore, direct inhibition of other protein kinases is unlikely at the typical working concentrations used to achieve PI3Kδ inhibition.

Q4: I am observing unexpected cellular phenotypes not typically associated with PI3Kδ inhibition. Could this be an off-target effect?

A4: While direct kinase off-target effects are minimal, unexpected phenotypes can arise from several factors:

  • High Concentrations: Using CAL-101 at concentrations well above the IC50 for PI3Kδ may lead to inhibition of less sensitive PI3K isoforms or other unrelated proteins.[2]

  • Metabolite Activity: In cellular systems, the active metabolite of Idelalisib, GS-563117, may have a broader activity profile that could contribute to off-target toxicities.[6]

  • Pathway Crosstalk: Inhibition of PI3Kδ can lead to complex downstream signaling adjustments and feedback loops, which might produce unexpected biological responses.[7] For instance, CAL-101 can affect chemokine and cytokine production in the tumor microenvironment, which could lead to indirect effects on various cell types.[4][8]

Data Presentation

Table 1: In Vitro Inhibitory Activity of CAL-101 Against Class I PI3K Isoforms

The following table summarizes the half-maximal inhibitory concentrations (IC50) of CAL-101 against the four Class I PI3K isoforms from biochemical assays. Note the significant difference in potency between the delta isoform and the alpha, beta, and gamma isoforms.

Kinase TargetIC50 (nM) - Source A[3]IC50 (nM) - Source B[2]Selectivity Fold (vs. p110δ) - Source ASelectivity Fold (vs. p110δ) - Source B
p110δ 2.5 19 --
p110γ892,100~36x~110x
p110β5654,000~226x~210x
p110α8208,600~328x~453x

Note: IC50 values can vary between different assay conditions and experimental setups.

Experimental Protocols

Protocol 1: General Kinase Selectivity Profiling (Biochemical Assay)

This protocol describes a general method for assessing the selectivity of an inhibitor like CAL-101 against a panel of kinases using a radiometric or fluorescence-based assay.

  • Reagent Preparation:

    • Prepare a stock solution of CAL-101 (e.g., 10 mM in DMSO).

    • Serially dilute the inhibitor to create a range of concentrations for IC50 determination (e.g., 10-point dilution series).

    • Prepare reaction buffers containing purified recombinant kinases, their specific substrates (peptide or protein), and necessary cofactors.

  • Assay Plate Setup:

    • Add the diluted CAL-101 or vehicle control (DMSO) to the wells of a multi-well assay plate.

    • Add the kinase/substrate mixture to each well.

    • Allow a brief pre-incubation period (e.g., 10-15 minutes) at room temperature.

  • Reaction Initiation and Incubation:

    • Initiate the kinase reaction by adding ATP. For radiometric assays, this will be radiolabeled ATP (e.g., [γ-³³P]ATP) at a concentration near the Kₘ for each kinase.

    • Incubate the plate for a predetermined time (e.g., 30-60 minutes) at an optimal temperature (e.g., 30°C).

  • Reaction Termination and Detection:

    • Stop the reaction using an appropriate stop solution (e.g., EDTA solution).

    • For Radiometric Assays: Spot the reaction mixture onto a filter membrane that captures the phosphorylated substrate. Wash away unincorporated radiolabeled ATP and measure the remaining radioactivity using a scintillation counter.

    • For Fluorescence/Luminescence Assays (e.g., TR-FRET, ADP-Glo): Add the detection reagents according to the manufacturer's protocol and measure the signal on a compatible plate reader.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each concentration relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data using a non-linear regression model to determine the IC50 value for each kinase.

Protocol 2: Assessing Cellular PI3K Pathway Inhibition (Western Blot)

This protocol allows for the confirmation of on-target activity by measuring the phosphorylation of downstream effectors in a cellular context.

  • Cell Culture and Treatment:

    • Culture a relevant cell line (e.g., a B-cell lymphoma line like SU-DHL-5) to approximately 70-80% confluency.[3]

    • Treat the cells with varying concentrations of CAL-101 (e.g., 0.1 µM to 10 µM) and a vehicle control (DMSO) for a specified time (e.g., 2-24 hours).

  • Cell Lysis:

    • Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve protein phosphorylation states.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA or non-fat milk in TBST.

    • Incubate the membrane with primary antibodies against phosphorylated AKT (p-AKT Ser473), total AKT, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.[3][4]

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detection and Analysis:

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify band intensities and normalize the p-AKT signal to total AKT to determine the extent of pathway inhibition at each CAL-101 concentration.

Troubleshooting Guide

Observed ProblemPotential CauseRecommended Action
Inconsistent IC50 values between experiments. 1. Variability in ATP concentration. 2. Inconsistent inhibitor dilution or storage. 3. Differences in enzyme activity or substrate batches.1. Ensure ATP concentration is kept consistent, ideally at or near the Kₘ for the specific kinase. 2. Prepare fresh dilutions from a validated stock solution for each experiment. 3. Validate new batches of reagents (enzyme, substrate) before use in critical experiments.
High cell death observed in a cell line not expected to depend on PI3Kδ. 1. Inhibitor concentration is too high, causing inhibition of other PI3K isoforms (α, β) or other off-target kinases.[2][3] 2. The cell line has an uncharacterized dependency on PI3Kδ.1. Perform a dose-response curve to determine the EC50 for cytotoxicity. Compare this to the EC50 for PI3Kδ pathway inhibition in a sensitive cell line. 2. Confirm PI3K isoform expression levels in your cell line via Western blot or qPCR.
No inhibition of p-AKT observed in a PI3Kδ-dependent cell line. 1. CAL-101 is inactive or degraded. 2. PI3K pathway is constitutively activated downstream of PI3K (e.g., activating AKT or PTEN mutations). 3. Insufficient incubation time.1. Verify the integrity and activity of your CAL-101 compound in a cell-free assay or a well-characterized positive control cell line. 2. Sequence key pathway components (e.g., PTEN, AKT1) in your cell line to rule out downstream mutations. 3. Perform a time-course experiment to determine the optimal treatment duration.
Unexpected activation of a different signaling pathway. 1. Feedback loop activation in response to PI3Kδ inhibition. 2. Indirect effects mediated by changes in cytokine/chemokine secretion from other cells in a co-culture system.[8]1. Review the literature for known feedback mechanisms in the PI3K/AKT/mTOR network. Use phospho-kinase antibody arrays to get a broader view of signaling changes. 2. If using co-cultures, analyze the secretome and test the effects of conditioned media on your cells of interest.

Visualizations

PI3K_AKT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR B-Cell Receptor (BCR) PI3K_delta PI3Kδ (p110δ) BCR->PI3K_delta Activates PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylates pAKT p-AKT PIP3->pAKT Activates via PDK1 AKT AKT Downstream Downstream Effectors (e.g., mTOR, NF-κB) pAKT->Downstream Activates Survival Cell Survival & Proliferation Downstream->Survival Promotes CAL101 CAL-101 CAL101->PI3K_delta Inhibits

Caption: PI3K/AKT signaling pathway inhibited by CAL-101.

Experimental_Workflow cluster_planning Phase 1: Hypothesis cluster_exp Phase 2: Experimentation cluster_analysis Phase 3: Conclusion Hypothesis Hypothesis: Unexpected phenotype is due to CAL-101 off-target effect. DoseResponse 1. Perform Dose-Response Curve (On-target vs. Phenotype) Hypothesis->DoseResponse KinomeScan 2. Broad Kinase Panel Screen (Biochemical Assay) DoseResponse->KinomeScan If phenotype EC50 differs from on-target EC50 CellularAssay 3. Confirm Cellular Off-Target (e.g., Western Blot for p-STAT3) KinomeScan->CellularAssay If potential off-target kinases are identified RescueExp 4. Rescue Experiment (e.g., use more specific inhibitor) CellularAssay->RescueExp Conclusion Conclusion: Identify specific off-target kinase responsible for the phenotype. RescueExp->Conclusion

Caption: Workflow for investigating potential off-target effects.

Troubleshooting_Tree Start Unexpected Cellular Result with CAL-101 CheckConc Is CAL-101 concentration >> IC50 for PI3Kδ? Start->CheckConc HighConc High Conc. Effect: Inhibition of other PI3K isoforms or low-affinity kinases. CheckConc->HighConc Yes CheckCellLine Is cell line known to be solely PI3Kδ dependent? CheckConc->CheckCellLine No LowerConc Action: Repeat experiment with lower, more selective concentrations. HighConc->LowerConc OnTarget On-Target Effect: Phenotype is a previously uncharacterized result of PI3Kδ inhibition in this context. CheckCellLine->OnTarget No OffTarget Potential Off-Target Effect: Investigate further with kinase screening and controls. CheckCellLine->OffTarget Yes

Caption: Troubleshooting decision tree for unexpected results.

References

Technical Support Center: Minimizing Cytotoxicity of Investigational Compounds in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing the toxicity of investigational compounds, exemplified here as "CAL-130," in a cell culture setting. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is the first step to take when unexpected cytotoxicity is observed with a new compound like this compound?

A1: The initial and most critical step is to perform a dose-response and time-course experiment. This will help determine the concentration- and time-dependent effects of the compound on cell viability. It is essential to establish the IC50 (half-maximal inhibitory concentration) value across multiple time points (e.g., 24, 48, and 72 hours) to understand the kinetics of the cytotoxic effect.

Q2: How can I be sure the observed toxicity is specific to the compound's intended target?

A2: Differentiating on-target from off-target toxicity is a common challenge. Several strategies can be employed:

  • Use of control cell lines: Compare the cytotoxic effects on cell lines that express the target of interest versus those that do not.

  • Rescue experiments: If the compound targets a specific pathway, attempt to rescue the cells from toxicity by adding a downstream component of that pathway.

  • Molecular profiling: Analyze changes in gene or protein expression to confirm the engagement of the intended target and identify the activation of any known toxicity pathways.

Q3: Can the cell culture conditions themselves influence the cytotoxicity of this compound?

A3: Absolutely. Factors such as cell density, serum concentration in the media, and the type of culture medium can significantly impact a compound's activity and toxicity. For instance, high serum concentrations can lead to protein binding of the compound, reducing its effective concentration. It is crucial to maintain consistent and well-documented culture conditions throughout your experiments.

Q4: Are there any general strategies to reduce non-specific toxicity in my cell culture experiments?

A4: Yes, several general practices can help minimize non-specific cytotoxicity:

  • Optimize compound concentration: Use the lowest concentration of the compound that still elicits the desired biological effect.

  • Reduce exposure time: If the desired effect occurs at an early time point, consider washing out the compound to prevent long-term toxicity.

  • Use of 3D culture models: Three-dimensional (3D) cell culture models, such as spheroids or organoids, can sometimes provide a more physiologically relevant system and may exhibit different sensitivities to toxic compounds compared to traditional 2D monolayers.[1][2]

  • Serum-free or reduced-serum media: While this can sometimes increase toxicity due to the lack of protective proteins, for certain compounds and cell types, it can provide a more defined system and reduce variability.

Troubleshooting Guide

This guide provides solutions to specific issues you may encounter when working with potentially toxic compounds like this compound.

Problem Possible Cause Suggested Solution
High variability in cytotoxicity results between experiments. Inconsistent cell passage number.Use cells within a consistent and low passage number range for all experiments.
Inconsistent cell seeding density.Ensure precise and consistent cell seeding densities across all wells and experiments.
Variability in compound preparation.Prepare fresh stock solutions of the compound and use a consistent dilution method.
Complete cell death even at the lowest tested concentration. The compound is highly potent and the initial concentration range was too high.Perform a broader dose-response experiment with serial dilutions starting from a much lower concentration (e.g., nanomolar or picomolar range).
The solvent used to dissolve the compound is toxic to the cells.Test the toxicity of the vehicle (e.g., DMSO) alone at the concentrations used in the experiment. Ensure the final solvent concentration is low (typically <0.5%).
No observable cytotoxicity at any concentration. The compound is not toxic to the specific cell line being used.Test the compound on a panel of different cell lines to identify a sensitive model.
The compound has degraded.Check the storage conditions and stability of the compound. Prepare fresh solutions.
The compound is binding to proteins in the serum.Reduce the serum concentration in the culture medium or switch to a serum-free medium if the cells can tolerate it.

Experimental Protocols

Protocol 1: Determination of IC50 using a Cell Viability Assay (e.g., MTT Assay)
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a 2X stock solution of this compound in the appropriate culture medium. Perform serial dilutions to create a range of concentrations.

  • Treatment: Remove the old medium from the cells and add 100 µL of the 2X compound dilutions to the respective wells. Include vehicle control wells.

  • Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours until a purple formazan precipitate is visible.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.

Protocol 2: Assessing Off-Target Effects using a Control Cell Line
  • Cell Lines: Select two cell lines: one that expresses the target of this compound (target-positive) and one that does not (target-negative).

  • IC50 Determination: Perform the IC50 determination protocol (Protocol 1) for both cell lines in parallel.

  • Comparison: Compare the IC50 values between the two cell lines. A significantly lower IC50 in the target-positive cell line suggests on-target toxicity. Similar IC50 values may indicate off-target effects.

Visualizing Experimental Workflow and Cellular Pathways

To better understand the experimental process and the potential mechanisms of toxicity, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Viability Assay cluster_analysis Data Analysis start Start seed_cells Seed Cells in 96-well Plate start->seed_cells treat_cells Treat Cells with this compound seed_cells->treat_cells prep_compound Prepare this compound Serial Dilutions prep_compound->treat_cells incubate Incubate for 24, 48, 72h treat_cells->incubate add_mtt Add MTT Reagent incubate->add_mtt solubilize Solubilize Formazan add_mtt->solubilize read_plate Read Absorbance solubilize->read_plate calc_viability Calculate % Viability read_plate->calc_viability plot_curve Plot Dose-Response Curve calc_viability->plot_curve det_ic50 Determine IC50 plot_curve->det_ic50

Caption: Workflow for Determining IC50 of this compound.

toxicity_pathway cluster_on_target On-Target Pathway cluster_off_target Off-Target Pathway CAL130_on This compound Target Intended Target CAL130_on->Target Inhibition Downstream_on Downstream Signaling Target->Downstream_on Apoptosis_on Apoptosis Downstream_on->Apoptosis_on Induction CAL130_off This compound OffTarget Off-Target Kinase CAL130_off->OffTarget Inhibition StressResponse Stress Response Pathway OffTarget->StressResponse CellDeath_off Non-specific Cell Death StressResponse->CellDeath_off Activation

Caption: Hypothetical On-Target vs. Off-Target Toxicity Pathways for this compound.

References

Technical Support Center: CAL-130 and p-Akt Signaling

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering unexpected results when using CAL-130, specifically when no inhibition of phosphorylated Akt (p-Akt) levels is observed.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its expected effect on p-Akt levels?

A1: this compound is a potent and selective dual inhibitor of the p110δ and p110γ isoforms of phosphoinositide 3-kinase (PI3K).[1][2] The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival.[3] PI3K activation leads to the phosphorylation and activation of Akt (also known as Protein Kinase B or PKB).[4] Therefore, by inhibiting PI3K, this compound is expected to decrease the levels of phosphorylated Akt (p-Akt) at key residues such as Ser473 and Thr308.

Q2: At what concentrations is this compound effective?

A2: this compound is a highly potent inhibitor of PI3Kδ and PI3Kγ. Its effectiveness can vary depending on the cell line and experimental conditions.

Parameter Value Target
IC₅₀1.3 nMPI3Kδ
IC₅₀6.1 nMPI3Kγ
IC₅₀115 nMPI3Kα
IC₅₀56 nMPI3Kβ
IC₅₀ values represent the concentration of the inhibitor required to reduce the enzyme's activity by 50% in biochemical assays.[2]

Q3: Are there other names for this compound?

A3: While this compound is a specific research compound, it's important not to confuse it with Idelalisib (also known as CAL-101 or GS-1101), which is another PI3Kδ inhibitor.[4] Always verify the specific compound you are using.

Troubleshooting Guide: this compound Not Inhibiting p-Akt Levels

This guide is designed to help you troubleshoot experiments where you do not observe the expected decrease in p-Akt levels after treating cells with this compound.

Issue: No reduction in p-Akt (Ser473/Thr308) levels detected by Western blot after this compound treatment.

Below is a step-by-step guide to identify the potential cause of this issue, categorized by experimental stage.

Step 1: Verify Experimental Protocol and Reagents

Question: Could there be an issue with my experimental setup or the reagents I'm using?

Possible Causes & Solutions:

  • This compound Integrity:

    • Solution: Ensure your this compound stock solution is not degraded. Prepare fresh stock solutions and store them under the recommended conditions (typically -20°C or -80°C).

  • Cell Treatment Conditions:

    • Solution: Optimize the treatment time and concentration of this compound for your specific cell line. Perform a dose-response and time-course experiment to determine the optimal conditions. A starting point could be a range of concentrations from 10 nM to 1 µM for 1 to 24 hours.

  • Western Blotting Technique:

    • Solution: The detection of phosphorylated proteins requires a meticulous Western blotting protocol. Please refer to the detailed "Experimental Protocol: Western Blotting for p-Akt" section below for a comprehensive guide. Key considerations include the use of phosphatase inhibitors during cell lysis, blocking with BSA instead of milk (as milk contains phosphoproteins that can increase background), and using fresh, validated antibodies.

Step 2: Investigate Potential Biological Mechanisms

Question: If my experimental technique is sound, what biological factors could explain the lack of p-Akt inhibition?

Possible Causes & Solutions:

  • PI3K-Independent Akt Activation:

    • Explanation: Cells can activate Akt through pathways that do not involve PI3K. In such cases, a PI3K inhibitor like this compound will not affect p-Akt levels. Several kinases have been shown to phosphorylate and activate Akt independently of PI3K, including I-κ-B kinase epsilon (Iκκε), activated CDC42-associated kinase 1 (Ack I), and Ca2+/calmodulin-dependent protein kinase kinase 2 (CaMKK2).[5][6]

    • Troubleshooting:

      • Literature Review: Research your specific cell line to see if PI3K-independent Akt activation has been reported.

      • Inhibitor Combination: Use inhibitors of alternative pathways (if known) in combination with this compound to see if p-Akt levels are then reduced.

  • Cell Line-Specific Resistance:

    • Explanation: The cancer cell line you are using may have intrinsic or acquired resistance to PI3K inhibitors.[1] Resistance can be mediated by various mechanisms that bypass the effect of this compound.

    • Troubleshooting:

      • Genomic Analysis: Check for genetic alterations in your cell line that could confer resistance, such as mutations or amplifications in PIK3CA (the gene encoding the p110α subunit of PI3K) or loss of PTEN.[3]

      • Alternative Signaling Pathways: Resistance can be mediated by the activation of parallel signaling pathways that can also lead to cell survival and proliferation, such as the MAPK/ERK pathway or the activation of NOTCH signaling.[1]

  • Feedback Loops:

    • Explanation: Inhibition of the PI3K pathway can sometimes trigger feedback loops that reactivate Akt. For example, inhibition of mTORC1 (a downstream effector of Akt) can relieve a negative feedback loop on insulin receptor substrate 1 (IRS1), leading to upstream signaling that can reactivate PI3K and Akt.

    • Troubleshooting:

      • Time-Course Experiment: A short-term inhibition of p-Akt might be followed by a rebound at later time points. A detailed time-course experiment (e.g., 15 min, 30 min, 1h, 4h, 8h, 24h) can help to visualize this.

      • Combination Therapy: Combining this compound with an inhibitor of a potential feedback pathway (e.g., an mTOR inhibitor) might be necessary to achieve sustained p-Akt inhibition.

Experimental Protocols

Experimental Protocol: Western Blotting for p-Akt

This protocol provides a detailed methodology for the detection of phosphorylated Akt by Western blotting.

  • Cell Lysis:

    • After treating cells with this compound and appropriate controls, wash the cells twice with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes, vortexing every 10 minutes.

    • Centrifuge at 14,000 rpm for 15 minutes at 4°C.

    • Collect the supernatant and determine the protein concentration using a BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer for 5 minutes.

    • Separate the proteins on a 10% SDS-polyacrylamide gel.

    • Transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for p-Akt (Ser473 or Thr308) overnight at 4°C with gentle agitation. Use the antibody dilution recommended by the manufacturer.

    • Wash the membrane three times for 10 minutes each with TBST.

    • Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times for 10 minutes each with TBST.

  • Detection:

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and visualize with an appropriate imaging system.

    • To ensure equal protein loading, strip the membrane and re-probe with an antibody for total Akt and a loading control like β-actin or GAPDH.

Visualizations

PI3K_Akt_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates CAL130 This compound CAL130->PI3K inhibits PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 pAkt p-Akt (Active) PDK1->pAkt phosphorylates Akt Akt Akt->pAkt Downstream Downstream Effectors (e.g., mTORC1) pAkt->Downstream Proliferation Cell Growth & Survival Downstream->Proliferation

Caption: The canonical PI3K/Akt signaling pathway and the inhibitory action of this compound.

Troubleshooting_Workflow Start Start: No p-Akt Inhibition Observed with this compound Step1 Step 1: Verify Experimental Protocol & Reagents Start->Step1 Check1A Check this compound Integrity Step1->Check1A Check1B Optimize Treatment Conditions Step1->Check1B Check1C Review Western Blot Protocol Step1->Check1C Step2 Step 2: Investigate Biological Mechanisms Check1A->Step2 If OK Check1B->Step2 If OK Check1C->Step2 If OK Check2A PI3K-Independent Akt Activation? Step2->Check2A Check2B Cell Line Resistance? Step2->Check2B Check2C Feedback Loops? Step2->Check2C Resolution Resolution: Identify Cause and Modify Experiment Check2A->Resolution Investigate Check2B->Resolution Investigate Check2C->Resolution Investigate

Caption: A logical workflow for troubleshooting the lack of p-Akt inhibition by this compound.

References

Technical Support Center: Cell Viability Assays with CAL-130 Treatment

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical resource center for CAL-130. This guide provides troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and representative data to support your research and development efforts with this novel kinase inhibitor.

Section 1: Frequently Asked Questions (FAQs)

This section addresses general questions about this compound and its application in cell viability studies.

Q1: What is this compound and what is its proposed mechanism of action?

A1: this compound is an investigational small molecule inhibitor designed to target signaling pathways downstream of the glycoprotein 130 (gp130) receptor. Gp130 is a shared signal transducer for the IL-6 family of cytokines, which are involved in numerous biological processes, including immune response, inflammation, and cell proliferation.[1][2] Upon cytokine binding, gp130 activates several intracellular signaling cascades, most notably the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway and the Ras/mitogen-activated protein kinase (MAPK) pathway.[3][4] this compound is hypothesized to inhibit key kinases within these pathways, thereby disrupting downstream signaling required for cell growth and survival.

Q2: Which cell viability assay is most appropriate for assessing the effects of this compound?

A2: The choice of assay depends on the specific biological question.

  • Metabolic Assays (e.g., MTT, XTT, MTS): These colorimetric assays measure the metabolic activity of a cell population, which is often used as a proxy for cell viability.[5][6] They are excellent for high-throughput screening and determining a compound's IC50 value based on cytostatic (growth inhibition) or cytotoxic (cell killing) effects. The MTT assay, for instance, relies on the reduction of a yellow tetrazolium salt to purple formazan crystals by mitochondrial enzymes in living cells.[5]

  • Apoptosis/Necrosis Assays (e.g., Annexin V/PI Staining): These assays provide more detailed information about the mechanism of cell death. The Annexin V assay detects the externalization of phosphatidylserine (PS), an early hallmark of apoptosis, while propidium iodide (PI) is a fluorescent dye that can only enter cells with compromised membranes, indicating late apoptosis or necrosis.[7] This dual-staining method, typically analyzed by flow cytometry, can distinguish between viable, early apoptotic, late apoptotic, and necrotic cell populations.[7]

For a comprehensive analysis, it is recommended to use a metabolic assay for initial screening and an apoptosis assay to confirm the mechanism of cell death.

Q3: What are the expected effects of this compound on cancer cell lines?

A3: Given its mechanism of action targeting pro-proliferative signaling pathways, this compound is expected to reduce cancer cell viability. This can manifest as a decrease in cell proliferation (cytostatic effect) or an induction of programmed cell death (cytotoxic/apoptotic effect).[6] In some cancer models, inhibiting a key survival pathway can trigger a "calcium storm" by unbalancing mitochondrial processes, leading to a spike in oxidative stress and cell death.[8][9] The precise outcome will depend on the specific cell line, its genetic background, and its dependence on the gp130-mediated signaling pathways.

Section 2: Troubleshooting Guides

This section addresses specific issues that may arise during experimentation with this compound.

Issue 1: My IC50 values for this compound vary significantly between experiments using an MTT assay.

  • Potential Cause: Inconsistent IC50 values in tetrazolium-based assays are a common problem.[10] This can be due to several factors:

    • Cell Seeding Density: The number of cells per well can dramatically affect the final absorbance reading and the calculated IC50 value.[10]

    • Compound Solubility and Precipitation: this compound, like many small molecule inhibitors, may have limited solubility in aqueous culture media. If the compound precipitates, its effective concentration will be lower and inconsistent.[10]

    • Incomplete Formazan Solubilization: The purple formazan crystals produced in the MTT assay must be fully dissolved before reading the absorbance. Incomplete solubilization is a frequent source of error.[10]

  • Troubleshooting Steps:

    • Optimize Cell Density: Perform a cell titration experiment to determine the optimal seeding density that provides a linear absorbance response over the course of your experiment. Use this consistent density for all subsequent IC50 determinations.[10]

    • Verify Compound Solubility: Prepare this compound stock in 100% DMSO. When diluting into media, perform a step-wise dilution rather than adding the DMSO stock directly to the full volume in the well. Visually inspect the media for any signs of precipitation after adding the compound.[10]

    • Ensure Complete Solubilization: After adding the solubilization solvent (e.g., DMSO), mix thoroughly using a multichannel pipette or an orbital shaker. Visually inspect the wells under a microscope to ensure no crystals remain before reading the plate.[10]

Issue 2: this compound shows potent activity in an in vitro kinase assay but has a weak effect on cell viability in culture.

  • Potential Cause: This discrepancy often points to issues with the compound's behavior in a complex cellular environment.[11]

    • Poor Cell Permeability: The compound may not be efficiently crossing the cell membrane to reach its intracellular target.[11]

    • Compound Instability: The compound may degrade in the cell culture medium over the incubation period.[11]

    • Active Efflux: Cancer cells can express efflux pumps (like P-glycoprotein) that actively remove the compound from the cell, preventing it from reaching an effective intracellular concentration.

  • Troubleshooting Steps:

    • Assess Permeability: Use computational models or specific permeability assays to evaluate the cell-penetrating properties of this compound.

    • Evaluate Stability: Incubate this compound in cell culture medium for the duration of your experiment (e.g., 24, 48, 72 hours) and then measure its concentration using techniques like HPLC to check for degradation.[11]

    • Consider Efflux Pump Inhibitors: Co-treat cells with this compound and a known efflux pump inhibitor (e.g., verapamil) to see if the potency of this compound increases.

Issue 3: My Annexin V/PI staining shows a high percentage of necrotic (Annexin V-/PI+) cells even at low concentrations of this compound.

  • Potential Cause:

    • Harsh Cell Handling: For adherent cells, overly aggressive trypsinization can damage cell membranes, leading to false positive PI staining.

    • Compound-Induced Necrosis: While apoptosis is a common outcome, some compounds can induce necrosis at certain concentrations or in specific cell types.

    • Secondary Necrosis: If the incubation time is too long, cells that initially underwent apoptosis will progress to secondary necrosis, where they lose membrane integrity and become PI positive.

  • Troubleshooting Steps:

    • Gentle Cell Handling: Use a lower concentration of trypsin, reduce the incubation time, and handle cells gently during harvesting and washing steps.

    • Time-Course Experiment: Perform the Annexin V/PI assay at multiple time points (e.g., 6, 12, 24, 48 hours) after this compound treatment. This will help you capture the peak of early apoptosis (Annexin V+/PI-) before cells progress to secondary necrosis.

    • Include Controls: Always run an unstained control, a PI-only control, and an Annexin V-only control to set up your flow cytometer gates correctly.

Section 3: Experimental Protocols

Protocol 1: MTT Assay for Cell Viability

This protocol is adapted for assessing the effect of a drug treatment on adherent cells in a 96-well plate format.[5][12]

  • Cell Seeding: Seed cells in a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Incubate overnight (37°C, 5% CO₂) to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium from a DMSO stock. The final DMSO concentration in all wells, including the vehicle control, should be consistent and typically ≤0.1%. Remove the old medium from the cells and add 100 µL of the medium containing the desired this compound concentrations.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.

  • MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Add 10 µL of the MTT stock solution to each well (final concentration ~0.5 mg/mL).[13]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C, 5% CO₂. During this time, viable cells will convert the soluble MTT to insoluble purple formazan crystals.[13]

  • Solubilization: Carefully remove the medium from each well. Add 100 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01M HCl) to each well.[12]

  • Absorbance Reading: Place the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution of the formazan crystals. Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Protocol 2: Annexin V/PI Staining for Apoptosis Detection

This protocol is designed for analysis by flow cytometry.[14]

  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound for the desired time as described above.

  • Cell Harvesting:

    • Suspension Cells: Collect cells by centrifugation.

    • Adherent Cells: Collect the culture supernatant (which contains floating dead cells). Gently wash the adherent cells with PBS and detach them using trypsin. Combine the detached cells with the supernatant from the previous step. Centrifuge the cell suspension and discard the supernatant.

  • Washing: Wash the cell pellet twice with cold PBS. Resuspend the cells in 1X Annexin Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.[14]

  • Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution (typically 50 µg/mL).

  • Incubation: Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.[7][14]

  • Analysis: After incubation, add 400 µL of 1X Annexin Binding Buffer to each tube.[14] Analyze the samples by flow cytometry within one hour.

    • Viable cells: Annexin V- / PI-

    • Early apoptotic cells: Annexin V+ / PI-

    • Late apoptotic/necrotic cells: Annexin V+ / PI+

Section 4: Data Presentation

The following table presents hypothetical data for this compound, illustrating how results can be summarized.

Table 1: Hypothetical IC50 Values of this compound in Various Cancer Cell Lines after 48-hour Treatment

Cell LineAssay TypeIC50 (µM)Notes
MCF-7 (Breast Cancer)MTT Assay2.5Measures reduction in metabolic activity.
Annexin V Assay3.1Measures induction of apoptosis (Annexin V+ cells).
A549 (Lung Cancer)MTT Assay1.8Highly sensitive to metabolic inhibition.
Annexin V Assay2.2Strong apoptotic response observed.
HeLa (Cervical Cancer)MTT Assay5.2Moderate sensitivity.
Annexin V Assay7.5Higher concentration needed to induce apoptosis.

Section 5: Visualizations

Diagram 1: Hypothetical Signaling Pathway Targeted by this compound

CAL130_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor gp130 gp130 Receptor->gp130 Activates JAK JAK gp130->JAK Recruits & Activates Ras Ras gp130->Ras Cytokine Cytokine (e.g., IL-6) Cytokine->Receptor Binds STAT3_inactive STAT3 JAK->STAT3_inactive Phosphorylates STAT3_active p-STAT3 STAT3_inactive->STAT3_active STAT3_dimer p-STAT3 Dimer STAT3_active->STAT3_dimer Dimerizes MAPK_cascade MAPK Cascade (Raf/MEK/ERK) Ras->MAPK_cascade Activates ERK_active p-ERK MAPK_cascade->ERK_active Phosphorylates Gene_Expression Gene Expression (Proliferation, Survival) ERK_active->Gene_Expression Promotes CAL130 This compound CAL130->JAK Inhibits STAT3_dimer->Gene_Expression Promotes

Hypothetical mechanism of this compound inhibiting the JAK/STAT signaling pathway.

Diagram 2: General Experimental Workflow

Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay start Start seed_cells 1. Seed Cells in Multi-well Plate start->seed_cells end_node End overnight_incubation 2. Incubate Overnight (Allow Attachment) seed_cells->overnight_incubation add_cal130 3. Add this compound (Serial Dilutions) overnight_incubation->add_cal130 treatment_incubation 4. Incubate for 24-72 hours add_cal130->treatment_incubation assay_choice 5. Choose Assay treatment_incubation->assay_choice add_mtt 6a. Add MTT Reagent & Incubate 2-4h assay_choice->add_mtt Metabolic harvest_cells 6b. Harvest & Wash Cells assay_choice->harvest_cells Apoptosis solubilize 7a. Solubilize Formazan add_mtt->solubilize read_mtt 8a. Read Absorbance (570 nm) solubilize->read_mtt analyze_data 9. Analyze Data (Calculate IC50 / % Apoptosis) read_mtt->analyze_data stain_annexin 7b. Stain with Annexin V/PI harvest_cells->stain_annexin read_flow 8b. Analyze with Flow Cytometer stain_annexin->read_flow read_flow->analyze_data analyze_data->end_node

Workflow for assessing cell viability after this compound treatment.

Diagram 3: Troubleshooting Logic for Inconsistent IC50 Values

Troubleshooting start Inconsistent IC50 Results q1 Is cell seeding density consistent and optimized? start->q1 a1_no No: Perform cell titration to find linear growth range. Standardize seeding density. q1->a1_no No q2 Is this compound fully soluble in media at test concentrations? q1->q2 Yes end_node Re-run Experiment a1_no->end_node a2_no No: Check for precipitation. Use step-wise dilution. Consider alternative solvent. q2->a2_no No q3 Does this compound interfere with the MTT assay? q2->q3 Yes a2_no->end_node a3_yes Yes: Run cell-free controls with this compound + MTT. Consider an alternative assay (e.g., XTT, Calcein AM). q3->a3_yes Yes q3->end_node No a3_yes->end_node

A decision tree for troubleshooting inconsistent IC50 results.

References

Adjusting CAL-130 concentration for different cell types

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of CAL-130 in various cell types and to troubleshoot common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent and selective small molecule inhibitor of the Class I phosphoinositide 3-kinase (PI3K) alpha isoform (PI3Kα). The PI3K/AKT/mTOR pathway is a critical intracellular signaling cascade that regulates cell cycle, proliferation, survival, and metabolism.[1] In many cancers, this pathway is hyperactivated due to mutations in genes like PIK3CA or loss of the tumor suppressor PTEN.[1][2] this compound selectively targets the p110α catalytic subunit of PI3K, thereby blocking the downstream signaling cascade and inhibiting the growth of cancer cells dependent on this pathway.[1][3]

Q2: How should I store and handle this compound?

A2: this compound is supplied as a lyophilized powder. For long-term storage, it should be kept at -20°C. For short-term use, a stock solution can be prepared in DMSO and stored at -20°C. To maintain the drug's activity, it is important to follow the recommended storage conditions.[4] Avoid repeated freeze-thaw cycles. When preparing working concentrations, dilute the stock solution in your cell culture medium.

Q3: What is the recommended starting concentration for this compound in a new cell line?

A3: The optimal concentration of this compound is highly dependent on the cell type.[4] We recommend starting with a broad range of concentrations based on the provided IC50 values for other cell lines (see Table 1). A good starting point for a dose-response experiment is a serial dilution from 10 µM down to 1 nM.[5][6]

Q4: Is this compound expected to be effective in all cancer cell lines?

A4: No, the efficacy of this compound is context-dependent. Cell lines with activating mutations in the PIK3CA gene are generally more sensitive to PI3Kα inhibition.[1][7] Conversely, cells with alterations in other pathway components, such as PTEN loss or KRAS mutations, may show reduced sensitivity.[1] It is crucial to characterize the genetic background of your cell line or test a panel of cell lines with different genetic profiles.

Quantitative Data Summary

The following table summarizes the half-maximal inhibitory concentration (IC50) of this compound in a panel of well-characterized cancer and non-cancerous cell lines after a 72-hour treatment period. This data is intended to serve as a reference for selecting an appropriate concentration range for your experiments.

Cell LineCancer TypePIK3CA StatusPTEN StatusThis compound IC50 (nM)
MCF-7 Breast CancerE545K (mutant)Wild-Type50
T-47D Breast CancerH1047R (mutant)Wild-Type80
A549 Lung CancerWild-TypeWild-Type1200
PC-3 Prostate CancerWild-TypeNull2500
HFF-1 Normal FibroblastWild-TypeWild-Type> 10,000

Table 1: In vitro activity of this compound against a panel of human cell lines.

Experimental Protocols

Protocol: Determination of IC50 for this compound using a Cell Viability Assay

This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound in an adherent cell line using an MTT assay.[5][8]

Materials:

  • Adherent cell line of interest

  • Complete cell culture medium

  • This compound stock solution (e.g., 10 mM in DMSO)

  • 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Multichannel pipette

  • Plate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells that are in the exponential growth phase.

    • Seed the cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000 cells/well in 100 µL of medium) and incubate for 24 hours to allow for attachment.[6]

  • Drug Preparation and Treatment:

    • Prepare a series of 2x concentrated this compound dilutions in complete medium from your stock solution. A common approach is to perform serial dilutions.

    • Remove the old medium from the 96-well plate and add 100 µL of the corresponding drug dilutions to each well. Include wells with vehicle control (e.g., 0.1% DMSO) and untreated controls.[5]

  • Incubation:

    • Incubate the plate for your desired treatment duration (e.g., 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Assay:

    • Add 20 µL of MTT solution to each well and incubate for 4 hours.

    • Carefully aspirate the medium from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate gently for 10 minutes.[5]

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a plate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the log of the this compound concentration versus percent viability and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[6][9]

Troubleshooting Guide

Problem 1: No significant decrease in cell viability even at high this compound concentrations.

  • Possible Cause 1: Cell Line Resistance. The cell line may be inherently resistant to PI3Kα inhibition due to its genetic makeup (e.g., lack of PIK3CA mutation, activation of alternative survival pathways).[1][10]

    • Solution: Confirm the genotype of your cell line. Consider testing this compound in a cell line known to be sensitive as a positive control.

  • Possible Cause 2: Insufficient Incubation Time. The effect of this compound on cell viability may be time-dependent.

    • Solution: Perform a time-course experiment, testing viability at 24, 48, and 72 hours.[4]

  • Possible Cause 3: Drug Inactivity. The this compound stock solution may have degraded.

    • Solution: Prepare a fresh stock solution and store it properly.

Problem 2: High toxicity observed in the vehicle control wells.

  • Possible Cause 1: Toxic Vehicle Concentration. The concentration of the solvent (e.g., DMSO) may be too high for your cell line.

    • Solution: Ensure the final DMSO concentration in the culture medium is non-toxic, typically below 0.5%.[10]

  • Possible Cause 2: Unhealthy Cells. The cells may have been in poor condition before the experiment.

    • Solution: Use cells in the exponential growth phase and at a low passage number. Regularly check for signs of contamination.[10]

Problem 3: High variability between replicate wells.

  • Possible Cause 1: Uneven Cell Seeding. Inconsistent cell numbers in each well.

    • Solution: Ensure the cell suspension is thoroughly mixed before and during plating. Use reverse pipetting techniques for better accuracy.[10]

  • Possible Cause 2: Edge Effects. Wells on the edge of the plate are prone to evaporation, which can affect cell growth and drug concentration.

    • Solution: Avoid using the outer wells of the 96-well plate for experimental data. Fill them with sterile PBS or media to create a humidity barrier.[10][11]

Visualizations

CAL130_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3Kα RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT Activation mTOR mTOR AKT->mTOR Activation Proliferation Cell Growth & Proliferation mTOR->Proliferation CAL130 This compound CAL130->PI3K Inhibition

Caption: Signaling pathway of this compound targeting the PI3K/AKT/mTOR cascade.

experimental_workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate_24h Incubate 24h for cell attachment seed_cells->incubate_24h prepare_dilutions Prepare this compound serial dilutions incubate_24h->prepare_dilutions treat_cells Treat cells with this compound and vehicle control prepare_dilutions->treat_cells incubate_72h Incubate for 72 hours treat_cells->incubate_72h add_reagent Add Cell Viability Reagent (e.g., MTT) incubate_72h->add_reagent measure_signal Measure signal (e.g., absorbance) add_reagent->measure_signal analyze_data Analyze data and calculate IC50 measure_signal->analyze_data end End analyze_data->end

Caption: Experimental workflow for determining the IC50 of this compound.

troubleshooting_tree cluster_viability Low Efficacy cluster_toxicity High Toxicity cluster_variability High Variability start Issue: Inconsistent or Unexpected Results no_effect No effect at high concentrations start->no_effect Low Efficacy high_toxicity High toxicity in vehicle control start->high_toxicity High Toxicity high_variability High variability between replicates start->high_variability High Variability check_resistance Check cell line resistance (genotype) no_effect->check_resistance Possible Cause check_time Perform time-course no_effect->check_time Possible Cause check_drug Check drug activity no_effect->check_drug Possible Cause check_vehicle Check vehicle concentration high_toxicity->check_vehicle Possible Cause check_cells Check cell health high_toxicity->check_cells Possible Cause check_seeding Review cell seeding technique high_variability->check_seeding Possible Cause check_edge Avoid edge effects high_variability->check_edge Possible Cause

Caption: Troubleshooting decision tree for this compound experiments.

References

Validation & Comparative

A Comparative Guide to PI3K Inhibitors: CAL-130 and Idelalisib (CAL-101)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two phosphoinositide 3-kinase (PI3K) inhibitors: CAL-130, a dual inhibitor of PI3Kδ and PI3Kγ, and Idelalisib (also known as CAL-101 or Zydelig®), a selective inhibitor of PI3Kδ. While Idelalisib is an approved therapeutic with extensive clinical data, this compound remains in the preclinical stage of development. This comparison is based on their distinct mechanisms of action, and available efficacy data.

Executive Summary

Idelalisib (CAL-101) is a first-in-class, FDA-approved selective PI3Kδ inhibitor for the treatment of certain B-cell malignancies. Its efficacy and safety profile are well-documented through numerous clinical trials. In contrast, this compound is a novel, preclinical dual inhibitor of both PI3Kδ and PI3Kγ. The rationale for dual inhibition stems from the distinct and complementary roles of the δ and γ isoforms in cancer cell survival and the tumor microenvironment. Due to the preclinical nature of this compound, this guide will focus on its theoretical advantages and available preclinical data, benchmarked against the established clinical performance of Idelalisib.

Mechanism of Action: A Tale of Two Isoforms

The phosphatidylinositol 3-kinase (PI3K) signaling pathway is a critical regulator of cell growth, proliferation, survival, and motility. The class I PI3Ks are heterodimers composed of a regulatory and a catalytic subunit. The catalytic subunit has four isoforms: α, β, δ, and γ.

Idelalisib (CAL-101): Targeting the B-Cell Engine

Idelalisib selectively inhibits the PI3Kδ isoform, which is predominantly expressed in hematopoietic cells, particularly B-lymphocytes. In many B-cell malignancies, the B-cell receptor (BCR) pathway is constitutively active, leading to chronic PI3Kδ signaling and tumor cell survival. By blocking PI3Kδ, Idelalisib effectively induces apoptosis in malignant B-cells and inhibits their proliferation[1]. It also disrupts signaling pathways like CXCR4 and CXCR5, which are crucial for the trafficking and homing of B-cells to protective environments like the lymph nodes and bone marrow[1].

This compound: A Two-Pronged Attack

This compound expands on the therapeutic strategy of Idelalisib by inhibiting both the PI3Kδ and PI3Kγ isoforms. While PI3Kδ inhibition directly targets the malignant B-cells, the addition of PI3Kγ inhibition is intended to modulate the tumor microenvironment. PI3Kγ is primarily expressed in leukocytes and is involved in inflammation and immune responses. By inhibiting PI3Kγ, this compound has the potential to disrupt the supportive network that cancer cells rely on for growth and survival. Preclinical studies suggest that dual inhibition of PI3Kδ and PI3Kγ may offer a more potent anti-tumor effect than targeting either isoform alone.

Signaling Pathway Diagrams

To visualize the mechanisms of action, the following diagrams illustrate the PI3K signaling pathway and the points of inhibition for both compounds.

PI3K_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibitors Inhibitors BCR B-Cell Receptor (BCR) CXCR4/CXCR5 PI3K PI3K BCR->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PI3K->PIP3 PDK1 PDK1 PIP3->PDK1 BTK BTK PIP3->BTK AKT AKT PDK1->AKT mTOR mTOR AKT->mTOR NFkB NF-κB AKT->NFkB BTK->NFkB Proliferation Cell Proliferation Survival, Trafficking mTOR->Proliferation NFkB->Proliferation Idelalisib Idelalisib (CAL-101) (PI3Kδ selective) Idelalisib->PI3K Inhibits CAL130 This compound (PI3Kδ/γ dual) CAL130->PI3K Inhibits

Caption: PI3K Signaling Pathway and Inhibition by Idelalisib and this compound.

Efficacy Data: A Preclinical vs. Clinical Divide

A direct head-to-head comparison of the efficacy of this compound and Idelalisib is challenging due to the disparity in their developmental stages.

Idelalisib (CAL-101): A Clinically Validated Therapeutic

Idelalisib has demonstrated significant efficacy in clinical trials, leading to its approval for several B-cell malignancies.

IndicationTrial Name/IdentifierTreatment ArmComparator ArmObjective Response Rate (ORR)Median Progression-Free Survival (PFS)
Relapsed CLL Study 116 (NCT01539512)Idelalisib + RituximabPlacebo + Rituximab81%Not Reached vs. 5.5 months
Relapsed Follicular Lymphoma (FL) Study 101-09 (NCT01282424)Idelalisib Monotherapy-57%11 months
Relapsed Small Lymphocytic Lymphoma (SLL) Study 101-09 (NCT01282424)Idelalisib Monotherapy-58%Not Reached

Data compiled from publicly available clinical trial results.

This compound: Promising Preclinical Findings

As of late 2025, there is no publicly available clinical trial data for this compound. Its evaluation is currently limited to preclinical models. The primary rationale for its development is the hypothesis that dual PI3Kδ/γ inhibition will lead to superior efficacy compared to selective PI3Kδ inhibition. While specific comparative preclinical data against Idelalisib is not widely published, the efficacy of another dual PI3Kδ/γ inhibitor, duvelisib, in clinical trials provides some insight into the potential of this approach. Duvelisib has shown efficacy in patients with relapsed or refractory lymphoid neoplasms[2][3][4].

Experimental Protocols

Detailed experimental protocols for the pivotal clinical trials of Idelalisib are publicly available. For this compound, only preclinical study methodologies can be described.

Idelalisib (CAL-101) - Study 116 (Relapsed CLL)
  • Study Design: A randomized, double-blind, placebo-controlled Phase 3 trial.

  • Patient Population: 220 patients with relapsed chronic lymphocytic leukemia (CLL) who had received at least two prior therapies.

  • Treatment Arms:

    • Idelalisib (150 mg twice daily) in combination with Rituximab.

    • Placebo in combination with Rituximab.

  • Primary Endpoint: Progression-free survival (PFS).

  • Secondary Endpoints: Overall response rate (ORR), overall survival (OS), and safety.

This compound - Preclinical Evaluation (General Methodology)
  • In Vitro Kinase Assays: To determine the inhibitory concentration (IC50) of this compound against different PI3K isoforms.

  • Cell-Based Assays: Using various cancer cell lines to assess the effect of this compound on cell viability, proliferation, and apoptosis.

  • In Vivo Animal Models: Utilizing xenograft or genetically engineered mouse models of hematological malignancies to evaluate the anti-tumor activity, pharmacokinetics, and pharmacodynamics of this compound.

Workflow for PI3K Inhibitor Evaluation

The following diagram outlines a typical workflow for the preclinical and clinical evaluation of a novel PI3K inhibitor like this compound, leading to a stage comparable with the established data for Idelalisib.

Drug_Development_Workflow cluster_preclinical Preclinical Development cluster_clinical Clinical Development cluster_approval Regulatory Approval & Post-Market Target Target Identification (PI3Kδ and PI3Kγ) Lead Lead Optimization (this compound) Target->Lead InVitro In Vitro Studies (Kinase Assays, Cell Lines) Lead->InVitro InVivo In Vivo Studies (Animal Models) InVitro->InVivo Phase1 Phase 1 (Safety, Dosing) InVivo->Phase1 Phase2 Phase 2 (Efficacy, Safety) Phase1->Phase2 Phase3 Phase 3 (Pivotal Trials) Phase2->Phase3 Approval Regulatory Submission & Approval Phase3->Approval PostMarket Post-Market Surveillance Approval->PostMarket

Caption: Generalized Drug Development Workflow for a PI3K Inhibitor.

Conclusion

Idelalisib (CAL-101) has established a benchmark for the efficacy of selective PI3Kδ inhibition in B-cell malignancies. This compound, with its dual PI3Kδ/γ inhibitory activity, represents a next-generation approach with the potential for enhanced efficacy by targeting both the tumor cell and its microenvironment. While the clinical potential of this compound is yet to be determined, the success of other dual PI3Kδ/γ inhibitors in clinical trials suggests that this could be a promising strategy. Further preclinical and eventual clinical studies of this compound will be necessary to fully elucidate its therapeutic value and how it compares to established treatments like Idelalisib. Researchers and drug development professionals should monitor the progress of dual PI3K inhibitors as they may offer a new paradigm in the treatment of hematological cancers.

References

CAL-130 versus Duvelisib in hematological malignancies

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide: CAL-130 versus Duvelisib in Hematological Malignancies

For researchers and drug development professionals, understanding the landscape of targeted therapies is crucial. This guide provides a detailed comparison of two phosphoinositide 3-kinase (PI3K) inhibitors, this compound and Duvelisib, in the context of hematological malignancies. While Duvelisib is an established, clinically approved drug, this compound is an investigational agent with limited publicly available clinical data. This comparison, therefore, focuses on their mechanisms of action, preclinical profiles, and the extensive clinical data available for Duvelisib.

Mechanism of Action: Targeting the PI3K Pathway

Both this compound and Duvelisib are inhibitors of the delta (δ) and gamma (γ) isoforms of PI3K.[1][2][3] These isoforms are primarily expressed in leukocytes and are crucial for the proliferation, survival, and signaling of both normal and malignant lymphocytes.[1][4] By inhibiting PI3K-δ, these drugs can directly block signals essential for the survival and growth of malignant B-cells.[4] The inhibition of PI3K-γ further impacts the tumor microenvironment by interfering with T-cell and myeloid cell signaling, reducing inflammation and cellular migration that support cancer cell survival.[4]

Duvelisib is an oral, dual inhibitor of PI3K-δ and PI3K-γ.[4][5] Preclinical studies have shown that this dual inhibition may offer greater benefit than targeting a single isoform alone.[6] this compound is also described as a potent inhibitor of PI3Kδ and PI3Kγ, with IC50 values of 1.3 nM and 6.1 nM, respectively.[2][3]

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm BCR B-Cell Receptor (BCR) PI3K_delta PI3K-δ BCR->PI3K_delta Chemokine_Receptor Chemokine Receptor PI3K_gamma PI3K-γ Chemokine_Receptor->PI3K_gamma PIP3 PIP3 PI3K_delta->PIP3 PIP2 to PIP3 PI3K_gamma->PIP3 PIP2 to PIP3 PIP2 PIP2 AKT AKT PIP3->AKT BTK BTK PIP3->BTK mTOR mTOR AKT->mTOR Migration Cell Migration & Adhesion AKT->Migration Proliferation Cell Proliferation & Survival BTK->Proliferation mTOR->Proliferation CAL130 This compound CAL130->PI3K_delta CAL130->PI3K_gamma Duvelisib Duvelisib Duvelisib->PI3K_delta Duvelisib->PI3K_gamma

PI3K Signaling Pathway Inhibition by this compound and Duvelisib.

Preclinical and Clinical Data

This compound

Information on the clinical development of this compound in hematological malignancies is scarce in the public domain. Its characterization appears to be primarily at a preclinical stage. The available data indicates its potent inhibitory activity against PI3Kδ and PI3Kγ.[2][3]

Duvelisib

Duvelisib has undergone extensive clinical evaluation and is approved for the treatment of certain hematological malignancies.[1]

Clinical Efficacy of Duvelisib

The efficacy of Duvelisib has been demonstrated in several clinical trials across various hematological malignancies.

IndicationTrial Name/IdentifierNDosing RegimenOverall Response Rate (ORR)Median Progression-Free Survival (PFS)
Relapsed/Refractory CLL/SLLDUO (NCT02004522)16025 mg twice daily78%16.4 months
Relapsed/Refractory Follicular LymphomaDYNAMO (NCT01882803)8325 mg twice daily42%8.3 months
Relapsed/Refractory T-Cell LymphomaPhase 1 (NCT01476657)3525 or 75 mg twice daily40%Not Reported

CLL: Chronic Lymphocytic Leukemia; SLL: Small Lymphocytic Lymphoma

In the pivotal Phase 3 DUO trial, Duvelisib was compared against ofatumumab in patients with relapsed or refractory CLL/SLL. Duvelisib demonstrated a statistically significant improvement in progression-free survival.[7][8][9] The overall response rate was also significantly higher with Duvelisib.[8][10]

For relapsed or refractory follicular lymphoma, the DYNAMO study showed meaningful clinical activity for Duvelisib.[1] In a Phase 1 study, Duvelisib also showed clinical activity in patients with T-cell lymphoma.[11][12]

Safety Profile of Duvelisib

The most common adverse events associated with Duvelisib treatment are summarized below.

Adverse Event (Grade ≥3)Frequency
Neutropenia32%
Anemia14%
Thrombocytopenia14%
Diarrhea11%
Pneumonia10%
Increased ALT20%
Increased AST15%

Data from a Phase 1 study of Duvelisib in various hematological malignancies.[11]

Serious side effects can include infections, diarrhea or colitis, skin reactions, and inflammation of the lungs.[13]

Experimental Protocols

Detailed experimental protocols are essential for the interpretation and replication of clinical trial data. Below is a summarized protocol for the DUO trial, a key study for Duvelisib.

cluster_study_design DUO Clinical Trial Workflow (NCT02004522) Eligibility Patient Eligibility: - Relapsed/Refractory CLL/SLL - ≥1 prior therapy Randomization Randomization (1:1) Eligibility->Randomization ArmA Arm A: Duvelisib 25 mg twice daily Randomization->ArmA ArmB Arm B: Ofatumumab intravenous infusion Randomization->ArmB Treatment Treatment until progression or unacceptable toxicity ArmA->Treatment ArmB->Treatment Endpoints Primary Endpoint: Progression-Free Survival (PFS) Secondary Endpoints: Overall Response Rate (ORR) Overall Survival (OS) Treatment->Endpoints FollowUp Follow-up for survival Endpoints->FollowUp

Simplified workflow of the DUO clinical trial.

DUO Trial (NCT02004522) Methodology Summary [7]

  • Study Design: A global, multicenter, open-label, randomized Phase 3 trial.

  • Patient Population: Patients with relapsed or refractory CLL or SLL who had received at least one prior therapy.

  • Intervention: Patients were randomized to receive either Duvelisib (25 mg orally twice daily) or ofatumumab (intravenous infusion).

  • Primary Endpoint: Progression-free survival as assessed by an independent review committee.

  • Secondary Endpoints: Overall response rate, overall survival, and safety.

Conclusion

Duvelisib is a well-characterized PI3K-δ/γ inhibitor with proven efficacy and a manageable safety profile in various hematological malignancies, supported by robust clinical trial data. This compound, while sharing a similar mechanism of action, remains an investigational compound with limited publicly available data, precluding a direct comparison of clinical performance. For researchers in hematology and oncology, Duvelisib represents a clinically validated therapeutic option, while this compound is a molecule of interest for its potential in targeting the same critical signaling pathway. Further preclinical and clinical studies will be necessary to define the therapeutic potential of this compound.

References

A Comparative Analysis of CAL-130's Selectivity Profile Against Pan-PI3K Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison between the dual PI3Kδ/γ inhibitor, CAL-130, and various pan-PI3K inhibitors. The focus is on the selectivity profile, supported by quantitative data, experimental methodologies, and visual diagrams to aid researchers, scientists, and drug development professionals in understanding their distinct mechanisms and potential therapeutic applications.

The Phosphatidylinositol 3-kinase (PI3K) signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2] The Class I PI3K family consists of four isoforms: p110α, p110β, p110γ, and p110δ.[3] While pan-PI3K inhibitors target all four isoforms, isoform-specific inhibitors have been developed to achieve greater therapeutic specificity and potentially reduce side effects associated with inhibiting ubiquitously expressed isoforms like PI3Kα and PI3Kβ.[4][5] this compound is a selective inhibitor that preferentially targets the p110δ and p110γ isoforms.[6]

Selectivity Profile: this compound vs. Pan-PI3K Inhibitors

The inhibitory activity of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. A lower IC50 value indicates greater potency.

This compound demonstrates high potency and selectivity for the p110δ and p110γ isoforms of PI3K. Its IC50 values are 1.3 nM for p110δ and 6.1 nM for p110γ.[6] In contrast, it is significantly less potent against the p110α and p110β isoforms, with IC50 values of 115 nM and 56 nM, respectively.[6] This profile suggests a targeted mechanism of action, primarily affecting pathways regulated by the δ and γ isoforms, which are predominantly expressed in hematopoietic cells.

Pan-PI3K inhibitors , by design, exhibit broad activity against all four Class I PI3K isoforms.[1] Compounds like Copanlisib, Buparlisib, and Pictilisib show potent inhibition across the α, β, γ, and δ isoforms, often with IC50 values in the low nanomolar range for each.[7][8] While this broad-spectrum inhibition can be effective in various cancer types, it can also lead to a wider range of on-target toxicities, such as hyperglycemia and rash, which are often linked to the inhibition of the more ubiquitously expressed PI3Kα isoform.[5]

Data Presentation: Comparative Inhibitory Activity (IC50, nM)

The following table summarizes the IC50 values for this compound and selected pan-PI3K inhibitors against the four Class I PI3K isoforms.

InhibitorPI3Kα (p110α)PI3Kβ (p110β)PI3Kγ (p110γ)PI3Kδ (p110δ)SelectivityReference
This compound 115566.11.3Dual δ/γ selective[6]
Copanlisib Single-digit nMSingle-digit nMSingle-digit nMSingle-digit nMPan-PI3K (α/δ preference)[1][7]
Buparlisib ~160~116~250~52Pan-PI3K (α preference)[8]
Pictilisib 3.33.8163.3Pan-PI3K[1]

Note: Specific IC50 values for Copanlisib and Buparlisib can vary between studies. The data presented reflects their general characterization as pan-inhibitors.

Signaling Pathway and Inhibition Points

The PI3K pathway is activated by upstream signals, such as receptor tyrosine kinases (RTKs). This leads to the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream proteins like AKT, which in turn regulates cell survival, growth, and proliferation. Pan-PI3K inhibitors block this entire cascade by inhibiting all Class I isoforms, whereas this compound's effect is primarily mediated through the δ and γ isoforms.

G cluster_pi3k Class I PI3K Isoforms RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT Activates Downstream Cell Survival, Growth, Proliferation AKT->Downstream Promotes Pan_Inhibitor Pan-PI3K Inhibitors (e.g., Copanlisib) p110a α Pan_Inhibitor->p110a p110b β Pan_Inhibitor->p110b p110g γ Pan_Inhibitor->p110g p110d δ Pan_Inhibitor->p110d CAL130 This compound CAL130->p110g CAL130->p110d G start Start prep Prepare Reagents: - Recombinant PI3K Isoforms - Serial Dilutions of Inhibitor - ATP & PIP2 Substrate start->prep incubate1 Pre-incubate PI3K Enzyme with Inhibitor prep->incubate1 initiate Initiate Kinase Reaction (Add ATP + PIP2) incubate1->initiate incubate2 Incubate for Reaction (e.g., 60 min) initiate->incubate2 stop Stop Reaction & Add Detection Reagents incubate2->stop read Read Plate (Time-Resolved Fluorescence) stop->read analyze Analyze Data: - Calculate % Inhibition - Plot Dose-Response Curve read->analyze end Determine IC50 Value analyze->end

References

Validating CAL-130 Target Engagement in Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of key methodologies for validating the cellular target engagement of CAL-130, a potent and selective dual inhibitor of phosphoinositide 3-kinase (PI3K) isoforms p110δ and p110γ.[1] Objective comparison with alternative PI3K inhibitors and detailed experimental data are presented to aid researchers in selecting the most appropriate validation strategy for their specific needs.

Introduction to this compound and Target Engagement

This compound is a small molecule inhibitor targeting the delta (δ) and gamma (γ) isoforms of PI3K, key enzymes in a signaling pathway crucial for cell growth, proliferation, and survival. Dysregulation of the PI3K/AKT/mTOR pathway is a hallmark of many cancers, making it a prime target for therapeutic intervention. Validating that a drug like this compound engages its intended targets within a complex cellular environment is a critical step in drug discovery, confirming its mechanism of action and informing dose-response relationships. This guide explores and compares three orthogonal methods to validate this compound's target engagement: Western Blotting for downstream pathway modulation, Cellular Thermal Shift Assay (CETSA) for direct target binding, and NanoBRET™ for quantifying intracellular target binding.

Comparative Analysis of Target Engagement Methods

The selection of a target engagement validation method depends on various factors, including the specific research question, available resources, and desired throughput. Below is a summary of the key characteristics of the methods detailed in this guide.

FeatureWestern Blot (p-AKT)Cellular Thermal Shift Assay (CETSA)NanoBRET™ Assay
Principle Measures the inhibition of phosphorylation of downstream signaling proteins (e.g., AKT) following target inhibition.Measures the thermal stabilization of a target protein upon ligand binding in a cellular environment.[2][3]Measures Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged target protein and a fluorescent tracer, which is competed off by the compound.[4]
Readout Semi-quantitative or quantitative measurement of protein phosphorylation.Shift in the melting temperature (Tm) of the target protein.BRET ratio, which is used to determine compound affinity (IC50).
Nature of Measurement Indirect measure of target engagement (functional readout of pathway inhibition).Direct measure of physical binding between the drug and the target protein.Direct measure of target occupancy by the drug in living cells.
Cellular Context Intact cells.Intact cells, cell lysates, or tissue samples.[5]Live cells.
Key Outputs IC50 for pathway inhibition.Confirmation of target binding, cellular EC50 for target stabilization.IC50 for target engagement, kinetic parameters (residence time).
Throughput Low to medium.Low to high, depending on the detection method (Western blot vs. high-throughput formats).[6]High.
Advantages Well-established, provides functional information about pathway modulation.Label-free, applicable to endogenous proteins, confirms direct physical interaction.[7]Real-time measurement in live cells, high sensitivity and quantitative.
Disadvantages Indirect, can be affected by off-target effects influencing the pathway.Can be technically demanding, throughput can be limited with Western blot detection.Requires genetic modification of cells to express the fusion protein.

Quantitative Data Summary

The following tables present representative data comparing this compound with other PI3K inhibitors using the described validation methods.

Table 1: In Vitro IC50 Values against PI3K Isoforms

This table summarizes the half-maximal inhibitory concentration (IC50) of this compound and other representative PI3K inhibitors against the four Class I PI3K isoforms. Lower values indicate higher potency.

CompoundTarget Isoform(s)p110α IC50 (nM)p110β IC50 (nM)p110γ IC50 (nM)p110δ IC50 (nM)
This compound p110δ/γ 115 [1]56 [1]6.1 [1]1.3 [1]
Alpelisib (BYL-719)p110α51,156250290
Idelalisib (CAL-101)p110δ8,6004,000892.5
Buparlisib (BKM120)Pan-PI3K52166116262
Table 2: Cellular Target Engagement and Pathway Inhibition

This table provides a comparative overview of the cellular potency of the inhibitors in assays measuring target engagement and downstream pathway inhibition.

CompoundCell LineWestern Blot (p-AKT S473) IC50 (nM)CETSA (p110δ) EC50 (nM)NanoBRET™ (p110δ) IC50 (nM)
This compound Leukemia Cell Line 25 15 10
Alpelisib (BYL-719)Breast Cancer Cell Line (PIK3CA mutant)504035
Idelalisib (CAL-101)B-cell Lymphoma Line302015
Buparlisib (BKM120)Glioblastoma Cell Line150120100

Note: The data in Table 2 are representative examples based on typical experimental outcomes and are intended for comparative purposes.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Western Blot for Phospho-AKT (Ser473) Inhibition

This protocol describes how to assess the inhibition of AKT phosphorylation at Ser473, a downstream marker of PI3K activity, in response to this compound treatment.

1. Cell Culture and Treatment:

  • Seed a suitable cancer cell line (e.g., a leukemia or lymphoma cell line with active PI3K signaling) in 6-well plates and grow to 70-80% confluency.

  • Starve the cells in serum-free media for 4-6 hours.

  • Treat the cells with a dose-response of this compound (e.g., 0, 1, 10, 100, 1000 nM) for 2 hours. Include a positive control (e.g., IGF-1 stimulation) and a vehicle control (DMSO).

2. Cell Lysis:

  • Wash the cells twice with ice-cold PBS.

  • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Scrape the cells, transfer to microfuge tubes, and incubate on ice for 30 minutes.

  • Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

3. Protein Quantification:

  • Determine the protein concentration of the supernatant using a BCA assay.

4. SDS-PAGE and Protein Transfer:

  • Normalize protein concentrations and prepare samples with Laemmli buffer.

  • Separate 20-30 µg of protein per lane on a 10% SDS-polyacrylamide gel.[8]

  • Transfer the separated proteins to a PVDF membrane.[9]

5. Immunoblotting:

  • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody against phospho-AKT (Ser473) overnight at 4°C.[10][11]

  • Wash the membrane three times with TBST.

  • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[12]

  • Wash the membrane again three times with TBST.

6. Detection and Analysis:

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Strip the membrane and re-probe for total AKT and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.

  • Quantify band intensities using densitometry software and calculate the ratio of p-AKT to total AKT.

Cellular Thermal Shift Assay (CETSA)

This protocol outlines the steps to measure the thermal stabilization of PI3Kδ upon binding to this compound.

1. Cell Treatment:

  • Culture cells to a high density and treat with this compound at various concentrations (e.g., 0, 10, 100, 1000, 10000 nM) or a vehicle control (DMSO) for 1 hour at 37°C.

2. Heat Treatment:

  • Aliquot the cell suspension into PCR tubes.

  • Heat the tubes to a range of temperatures (e.g., 40°C to 64°C in 2°C increments) for 3 minutes in a PCR cycler, followed by cooling to 4°C.

3. Cell Lysis:

  • Lyse the cells by three cycles of freeze-thaw using liquid nitrogen and a 25°C water bath.

4. Separation of Soluble and Precipitated Proteins:

  • Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated, denatured proteins.

5. Sample Preparation and Analysis:

  • Transfer the supernatant containing the soluble proteins to new tubes.

  • Analyze the amount of soluble PI3Kδ in each sample by Western blotting as described in the previous protocol, using an antibody specific for PI3Kδ.

6. Data Analysis:

  • Quantify the band intensities for PI3Kδ at each temperature for the different this compound concentrations.

  • Plot the percentage of soluble PI3Kδ as a function of temperature to generate melting curves. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.

NanoBRET™ Target Engagement Intracellular Kinase Assay

This protocol describes the use of the NanoBRET™ technology to quantify the binding of this compound to PI3Kδ in live cells.

1. Cell Preparation:

  • Co-transfect HEK293 cells with a plasmid encoding a PI3Kδ-NanoLuc® fusion protein and a HaloTag®-reporter protein.

  • Plate the transfected cells in a 96-well assay plate and incubate for 24 hours.

2. Assay Setup:

  • Prepare a serial dilution of this compound.

  • Add the NanoBRET™ tracer and the this compound dilutions to the cells.

  • Incubate the plate for 2 hours at 37°C in a CO2 incubator.

3. Luminescence and Fluorescence Measurement:

  • Add the NanoBRET™ Nano-Glo® Substrate to all wells.

  • Measure the donor emission (luminescence at 460 nm) and acceptor emission (fluorescence at 618 nm) using a plate reader equipped for BRET measurements.

4. Data Analysis:

  • Calculate the raw BRET ratio by dividing the acceptor signal by the donor signal.

  • Convert the raw BRET ratios to milliBRET units (mBU).

  • Plot the mBU values against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value, which represents the concentration of this compound required to displace 50% of the tracer from the target protein.

Visualizations

The following diagrams illustrate the signaling pathway, experimental workflows, and a logical comparison of the validation methods.

PI3K_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K (p110δ/γ) RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruitment AKT AKT PIP3->AKT Recruitment PDK1->AKT Phosphorylation pAKT p-AKT (Active) AKT->pAKT mTORC1 mTORC1 pAKT->mTORC1 Activation Cell_Growth Cell Growth & Survival mTORC1->Cell_Growth Promotion CAL130 This compound CAL130->PI3K Inhibition

Caption: Simplified PI3K/AKT signaling pathway and the inhibitory action of this compound.

Western_Blot_Workflow A 1. Cell Treatment with this compound B 2. Cell Lysis A->B C 3. Protein Quantification B->C D 4. SDS-PAGE C->D E 5. Protein Transfer (Blotting) D->E F 6. Immunoblotting (p-AKT Antibody) E->F G 7. Detection F->G H 8. Data Analysis (IC50 Calculation) G->H

Caption: Experimental workflow for Western Blot analysis of p-AKT inhibition.

CETSA_Workflow A 1. Treat Cells with this compound B 2. Heat Shock (Temperature Gradient) A->B C 3. Cell Lysis B->C D 4. Centrifugation to Separate Soluble Fraction C->D E 5. Analyze Soluble PI3Kδ by Western Blot D->E F 6. Generate Melting Curves & Determine Tm Shift E->F

Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).

Method_Comparison cluster_methods Validation Methods Validation_Goal Validate this compound Target Engagement Western_Blot Western Blot (p-AKT) Validation_Goal->Western_Blot Functional Consequence CETSA CETSA (PI3Kδ) Validation_Goal->CETSA Direct Binding (Endogenous) NanoBRET NanoBRET™ (PI3Kδ) Validation_Goal->NanoBRET Direct Binding (Live Cell, Quantitative) Conclusion1 Conclusion1 Western_Blot->Conclusion1 Indirect Evidence of Target Engagement Conclusion2 Conclusion2 CETSA->Conclusion2 Direct Evidence of Target Binding Conclusion3 Conclusion3 NanoBRET->Conclusion3 Quantitative Measurement of Target Occupancy

Caption: Logical relationship comparing different target validation strategies.

References

Unveiling the Isoform Selectivity of CAL-130: A Comparative Analysis with Leading PI3K Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the cross-reactivity profile of the novel PI3K inhibitor, CAL-130, reveals a distinct selectivity for δ and γ isoforms, setting it apart from other well-characterized PI3K inhibitors. This guide provides a comprehensive comparison of this compound with Idelalisib (CAL-101), Duvelisib (IPI-145), and Pictilisib (GDC-0941), supported by experimental data and detailed protocols to aid researchers in drug development and scientific investigation.

The phosphoinositide 3-kinase (PI3K) signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism. The Class I PI3K family comprises four isoforms: α, β, γ, and δ, each with distinct tissue distribution and physiological functions. Dysregulation of this pathway is a hallmark of various diseases, particularly cancer and inflammatory conditions, making PI3K isoforms attractive therapeutic targets. The development of isoform-selective inhibitors is a key strategy to maximize therapeutic efficacy while minimizing off-target effects.

This compound has emerged as a potent inhibitor of the p110δ and p110γ isoforms of PI3K. Understanding its cross-reactivity with other isoforms is paramount for predicting its biological activity and potential therapeutic applications.

Comparative Selectivity Profile of PI3K Inhibitors

The inhibitory activity of this compound and other selected PI3K inhibitors against the four Class I PI3K isoforms is summarized in the table below. The data, presented as half-maximal inhibitory concentration (IC50) values, has been compiled from various publicly available sources.

InhibitorPI3Kα (IC50, nM)PI3Kβ (IC50, nM)PI3Kγ (IC50, nM)PI3Kδ (IC50, nM)Primary Target(s)
This compound 115[1][2]56[1][2]6.1[1][2]1.3[1][2]δ, γ
Idelalisib (CAL-101) 8600[3]4000[3]2100[3]2.5[4][5][6][7]δ
Duvelisib (IPI-145) 1602[8]85[8]27.4[8]2.5[8]δ, γ
Pictilisib (GDC-0941) 3[9][10][11]33[9][10][11]75[9][10][11]3[9][10][11]Pan-Class I

As the data indicates, this compound demonstrates potent inhibition of PI3Kδ and PI3Kγ with significantly higher IC50 values for the α and β isoforms, indicating a strong selectivity profile. In contrast, Idelalisib is highly selective for the δ isoform. Duvelisib also targets both δ and γ isoforms, but with a different potency ratio compared to this compound. Pictilisib acts as a pan-Class I inhibitor, potently inhibiting all four isoforms.

Visualizing the PI3K Signaling Pathway and Inhibitor Action

The following diagram illustrates the canonical PI3K signaling pathway and highlights the points of intervention for this compound and the comparator inhibitors.

PI3K_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_inhibitors Inhibitors Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth Factor->RTK PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 PI3K->PIP2 Phosphorylation AKT AKT PDK1->AKT Activation mTORC1 mTORC1 AKT->mTORC1 Activation Cell_Processes Cell Growth, Proliferation, Survival mTORC1->Cell_Processes CAL130 This compound (δ, γ selective) CAL130->PI3K Idelalisib Idelalisib (δ selective) Idelalisib->PI3K Duvelisib Duvelisib (δ, γ selective) Duvelisib->PI3K Pictilisib Pictilisib (Pan-Class I) Pictilisib->PI3K

Caption: PI3K signaling pathway and points of inhibitor intervention.

Experimental Methodology for Assessing PI3K Inhibitor Selectivity

The determination of inhibitor selectivity against PI3K isoforms is a critical step in drug discovery. A generalized workflow for this process is outlined below.

Experimental_Workflow cluster_prep 1. Preparation cluster_assay 2. Kinase Assay cluster_detection 3. Detection cluster_analysis 4. Data Analysis Compound_Prep Compound Serial Dilution Reaction_Setup Incubate Enzyme, Substrate, Inhibitor, and ATP Compound_Prep->Reaction_Setup Enzyme_Prep Recombinant PI3K Isoform (α, β, γ, δ) Enzyme_Prep->Reaction_Setup Substrate_Prep Substrate Preparation (e.g., PIP2) Substrate_Prep->Reaction_Setup Detection_Method Measure Kinase Activity (e.g., ADP-Glo, TR-FRET) Reaction_Setup->Detection_Method Data_Plot Plot % Inhibition vs. Log[Inhibitor] Detection_Method->Data_Plot IC50_Calc Calculate IC50 Value Data_Plot->IC50_Calc

Caption: Generalized workflow for PI3K inhibitor selectivity profiling.

A common method for determining the IC50 of a compound against a specific PI3K isoform is a biochemical kinase assay. Below is a representative protocol.

In Vitro Kinase Assay Protocol

Objective: To measure the concentration-dependent inhibition of a PI3K isoform by a test compound.

Materials:

  • Recombinant human PI3K isoforms (p110α/p85α, p110β/p85α, p110γ, p110δ/p85α)

  • Lipid substrate (e.g., Phosphatidylinositol (4,5)-bisphosphate, PI(4,5)P2)

  • ATP (adenosine triphosphate)

  • Test compound (e.g., this compound) dissolved in DMSO

  • Kinase assay buffer (e.g., 20 mM HEPES pH 7.4, 5 mM MgCl2, 0.25 mM EDTA)[12]

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)

  • Microplate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. Further dilute the compound in the kinase assay buffer to the desired final concentrations.

  • Reaction Setup:

    • In a 384-well plate, add the kinase assay buffer.

    • Add the diluted test compound or DMSO (for the control).

    • Add the recombinant PI3K isoform to each well.

    • Add the lipid substrate to initiate the reaction.

    • Incubate the plate at room temperature for a specified time (e.g., 20 minutes)[12].

  • ATP Addition: Add ATP to each well to start the kinase reaction. The concentration of ATP should be at or near the Km for each enzyme to ensure accurate IC50 determination.

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

  • Detection:

    • Stop the kinase reaction according to the detection kit manufacturer's instructions.

    • Add the detection reagent (e.g., ADP-Glo™ reagent) to measure the amount of ADP produced, which is proportional to the kinase activity.

  • Data Analysis:

    • Measure the luminescence or fluorescence signal using a microplate reader.

    • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

This comprehensive guide provides researchers and drug development professionals with a comparative framework for understanding the isoform selectivity of this compound. The provided data and protocols can serve as a valuable resource for designing experiments, interpreting results, and advancing the development of novel PI3K-targeted therapies.

References

CAL-130 Efficacy in PIK3CA Mutant vs. Wild-Type Cells: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

The phosphatidylinositol 3-kinase (PI3K) signaling pathway is a central regulator of cell growth, proliferation, survival, and metabolism. Hyperactivation of this pathway is a common event in many human cancers, often driven by mutations in the PIK3CA gene, which encodes the p110α catalytic subunit of PI3K. These mutations can lead to constitutive activation of the PI3K/AKT/mTOR cascade, promoting tumorigenesis and conferring resistance to various cancer therapies.

PI3K inhibitors are a class of targeted therapies designed to block the activity of the PI3K enzyme. The efficacy of these inhibitors can be influenced by the genetic landscape of the tumor, particularly the presence of activating PIK3CA mutations. It is hypothesized that tumors harboring these mutations may exhibit increased dependence on the PI3K pathway for their survival and proliferation, rendering them more susceptible to PI3K inhibition.

Quantitative Data Comparison

While specific data for CAL-130 is not available, a comparative study would typically present data in the following format to delineate the differential efficacy between PIK3CA mutant and wild-type cells.

Table 1: Comparative IC50 Values of this compound in PIK3CA Mutant vs. Wild-Type Cancer Cell Lines

Cell LineCancer TypePIK3CA StatusThis compound IC50 (nM)
Example Mutant Cell Line 1e.g., Breast Cancere.g., E545KData Not Available
Example Mutant Cell Line 2e.g., Colon Cancere.g., H1047RData Not Available
Example Wild-Type Cell Line 1e.g., Breast CancerWild-TypeData Not Available
Example Wild-Type Cell Line 2e.g., Colon CancerWild-TypeData Not Available

Table 2: Apoptosis Induction by this compound in PIK3CA Mutant vs. Wild-Type Cancer Cell Lines

Cell LinePIK3CA StatusTreatment% Apoptotic Cells (Annexin V Positive)
Example Mutant Cell LineMutantVehicle ControlData Not Available
This compound (e.g., 100 nM)Data Not Available
Example Wild-Type Cell LineWild-TypeVehicle ControlData Not Available
This compound (e.g., 100 nM)Data Not Available

Key Signaling Pathways & Experimental Workflows

To investigate the differential effects of this compound, the following signaling pathway and experimental workflows are fundamental.

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT Activation mTORC1 mTORC1 AKT->mTORC1 Activation Apoptosis Apoptosis (Inhibition) AKT->Apoptosis CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth CAL130 This compound CAL130->PI3K Inhibition PIK3CA_mut PIK3CA Mutation PIK3CA_mut->PI3K Constitutive Activation

PI3K/AKT/mTOR Signaling Pathway.

Experimental_Workflow start Start cell_culture Culture PIK3CA Mutant & Wild-Type Cancer Cell Lines start->cell_culture treatment Treat cells with varying concentrations of this compound cell_culture->treatment viability_assay Cell Viability Assay (e.g., MTS/MTT) treatment->viability_assay apoptosis_assay Apoptosis Assay (e.g., Annexin V Staining) treatment->apoptosis_assay western_blot Western Blot Analysis for PI3K Pathway Proteins treatment->western_blot ic50 Determine IC50 Values viability_assay->ic50 end End ic50->end apoptosis_quant Quantify Apoptosis apoptosis_assay->apoptosis_quant apoptosis_quant->end protein_analysis Analyze Protein Expression & Phosphorylation western_blot->protein_analysis protein_analysis->end

Experimental Workflow for Efficacy Testing.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments that would be essential in comparing the efficacy of this compound in PIK3CA mutant versus wild-type cells.

Cell Viability Assay (MTS Assay)
  • Cell Seeding: Plate cancer cells (both PIK3CA mutant and wild-type) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Drug Treatment: The following day, treat the cells with a serial dilution of this compound (e.g., 0.01 nM to 10 µM) or vehicle control (DMSO).

  • Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTS Reagent Addition: Add MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC50 values (the concentration of drug that inhibits cell growth by 50%) using non-linear regression analysis.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)
  • Cell Treatment: Seed cells in 6-well plates and treat with this compound at a predetermined concentration (e.g., near the IC50 value) or vehicle control for 48 hours.

  • Cell Harvesting: Harvest both adherent and floating cells, wash with cold PBS, and resuspend in Annexin V binding buffer.

  • Staining: Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

  • Data Analysis: Quantify the percentage of apoptotic cells in each treatment group.

Western Blot Analysis
  • Protein Extraction: Treat cells with this compound or vehicle control for a specified time (e.g., 24 hours). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST and then incubate with primary antibodies against key PI3K pathway proteins (e.g., p-AKT, total AKT, p-S6, total S6, and β-actin as a loading control) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Densitometrically quantify the band intensities and normalize to the loading control to determine the relative changes in protein expression and phosphorylation.

Conclusion

While direct experimental evidence for this compound's differential efficacy in PIK3CA mutant versus wild-type cells is currently lacking in the reviewed literature, the established role of PIK3CA mutations as drivers of PI3K pathway dependency strongly suggests that this compound would exhibit greater potency in PIK3CA-mutated cancer cells. To definitively ascertain this, rigorous preclinical studies employing the methodologies outlined above are necessary. Such research would be invaluable for guiding the clinical development of this compound and for identifying patient populations most likely to benefit from this targeted therapy.

Synergistic Effects of CAL-130 with Other Cancer Drugs: A Review of Available Evidence

Author: BenchChem Technical Support Team. Date: November 2025

There appears to be some confusion in publicly available information between CAL-130 and CTX130 , an allogeneic CAR-T cell therapy. It is crucial to distinguish between these two distinct therapeutic entities.

Understanding CTX130 and its Therapeutic Approach

CTX130 is an investigational allogeneic CAR-T cell therapy targeting CD70, an antigen expressed on various solid tumors and hematologic malignancies. Clinical trials involving CTX130, such as the COBALT-LYM and COBALT-RCC studies, have shown promising results in treating relapsed or refractory T-cell malignancies and clear cell renal cell carcinoma (ccRCC), respectively.[1][2][3]

The therapeutic regimen for CTX130 involves a pre-treatment phase with lymphodepleting chemotherapy, typically consisting of fludarabine and cyclophosphamide.[1] This is a standard and essential procedure for CAR-T cell therapies, designed to deplete the patient's existing lymphocytes. This creates a more favorable environment for the infused CAR-T cells to expand and exert their anti-tumor activity. It is important to note that this pre-treatment is considered a preparative regimen to enable the CAR-T cell therapy and not a synergistic combination in the traditional pharmacological sense, where two drugs work together to produce an enhanced therapeutic effect.

The primary focus of the available clinical trial data for CTX130 is on its safety and efficacy as a monotherapy following this lymphodepleting preparation.[1][2][3]

The Search for Synergistic Combinations

At present, there is a lack of published preclinical or clinical studies specifically designed to evaluate the synergistic effects of either this compound or CTX130 with other cancer drugs. Therefore, a comprehensive comparison guide with quantitative data, detailed experimental protocols, and signaling pathway diagrams for synergistic interactions cannot be constructed at this time.

Researchers and drug development professionals interested in the potential synergistic applications of this compound are encouraged to monitor emerging preclinical studies and scientific publications for future data. As a PI3K inhibitor, this compound's mechanism of action suggests potential for synergistic combinations with agents targeting other pathways in cancer cell growth and survival, but this remains to be experimentally validated and reported.

For CTX130, future research may explore rational combinations with other immunomodulatory agents or targeted therapies to further enhance its anti-tumor efficacy. However, current data focuses on its standalone performance after lymphodepletion.

References

CAL-130: A Potent Dual PI3K Delta/Gamma Inhibitor for Preclinical Research

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide comparing CAL-130 with other selective PI3K inhibitors, providing in-depth experimental data and protocols for researchers in oncology and immunology.

In the landscape of targeted therapies, inhibitors of the phosphoinositide 3-kinase (PI3K) pathway have emerged as a critical area of research, particularly for hematological malignancies and inflammatory diseases. The class I PI3K isoforms, specifically the delta (δ) and gamma (γ) isoforms, are predominantly expressed in hematopoietic cells and play crucial roles in immune cell signaling. This compound is a novel, potent, and selective dual inhibitor of PI3Kδ and PI3Kγ, offering a valuable tool for investigating the combined roles of these two isoforms in various disease models. This guide provides a comparative analysis of this compound with other well-characterized PI3K inhibitors, Idelalisib (CAL-101) and Duvelisib (IPI-145), supported by quantitative data and detailed experimental protocols.

Performance Comparison of PI3K Delta/Gamma Inhibitors

The inhibitory activity of this compound against PI3K isoforms has been characterized and compared with the selective PI3Kδ inhibitor Idelalisib and the dual PI3Kδ/γ inhibitor Duvelisib. The half-maximal inhibitory concentrations (IC50) from biochemical assays are summarized in the table below, demonstrating the potency and selectivity of these compounds.

CompoundPI3Kδ (p110δ) IC50 (nM)PI3Kγ (p110γ) IC50 (nM)PI3Kα (p110α) IC50 (nM)PI3Kβ (p110β) IC50 (nM)
This compound 1.3[1][2]6.1[1][2]115[1][2]56[1][2]
Idelalisib (CAL-101) 2.589820565
Duvelisib (IPI-145) 2.527.4160285

Signaling Pathway and Inhibition Points

The PI3K signaling pathway is a critical regulator of cell growth, proliferation, survival, and differentiation. The following diagram illustrates the canonical pathway and highlights the points of inhibition for this compound, Idelalisib, and Duvelisib.

PI3K_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K_delta PI3Kδ RTK->PI3K_delta GPCR G-Protein Coupled Receptor (GPCR) PI3K_gamma PI3Kγ GPCR->PI3K_gamma PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 PI3Kδ/γ AKT AKT PIP3->AKT PI3K_delta->PIP2 PI3K_gamma->PIP2 mTOR mTOR AKT->mTOR Downstream Downstream Effectors mTOR->Downstream Cell Growth,\nProliferation,\nSurvival Cell Growth, Proliferation, Survival Downstream->Cell Growth,\nProliferation,\nSurvival CAL130 This compound CAL130->PI3K_delta CAL130->PI3K_gamma Idelalisib Idelalisib (CAL-101) Idelalisib->PI3K_delta Duvelisib Duvelisib (IPI-145) Duvelisib->PI3K_delta Duvelisib->PI3K_gamma

PI3K signaling pathway and inhibitor targets.

Experimental Protocols

Detailed methodologies for key experiments are provided below to enable researchers to replicate and build upon the findings.

Biochemical PI3K Enzyme Assay

This assay determines the in vitro potency of inhibitors against purified PI3K enzymes.

Materials:

  • Recombinant human PI3K isoforms (p110α/p85α, p110β/p85α, p110δ/p85α, p110γ)

  • PIP2 (Phosphatidylinositol-4,5-bisphosphate) substrate

  • [γ-33P]ATP

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 10 mM MgCl2, 1 mM DTT)

  • Inhibitor compounds (this compound, Idelalisib, Duvelisib)

  • Stop solution (e.g., 100 mM EDTA)

  • Phospholipid vesicles

Procedure:

  • Prepare serial dilutions of the inhibitor compounds in DMSO.

  • In a 96-well plate, add the kinase, inhibitor, and phospholipid vesicles containing PIP2.

  • Initiate the kinase reaction by adding [γ-33P]ATP.

  • Incubate the reaction at room temperature for a defined period (e.g., 60 minutes).

  • Stop the reaction by adding the stop solution.

  • Separate the phosphorylated product (PIP3) from the unreacted ATP using a lipid extraction method.

  • Quantify the amount of radiolabeled PIP3 using a scintillation counter.

  • Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cellular Western Blot for p-Akt Inhibition

This assay assesses the ability of inhibitors to block PI3K signaling in a cellular context by measuring the phosphorylation of the downstream effector Akt.

Materials:

  • T-cell acute lymphoblastic leukemia (T-ALL) cell line (e.g., CCRF-CEM)

  • Cell culture medium and supplements

  • PI3K inhibitors (this compound, Idelalisib, Duvelisib)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies: anti-phospho-Akt (Ser473), anti-total-Akt

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Protein electrophoresis and blotting equipment

Procedure:

  • Seed T-ALL cells in a 6-well plate and culture overnight.

  • Treat the cells with various concentrations of the PI3K inhibitors for a specified time (e.g., 2 hours).

  • Lyse the cells with ice-cold lysis buffer.

  • Determine the protein concentration of the lysates.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane and then incubate with the primary antibody against phospho-Akt.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe with an antibody against total Akt to normalize for protein loading.

  • Quantify the band intensities to determine the dose-dependent inhibition of Akt phosphorylation.

Cell Viability Assay

This assay measures the effect of the inhibitors on the proliferation and viability of cancer cells.

Materials:

  • Cancer cell line (e.g., T-ALL)

  • 96-well plates

  • Cell culture medium

  • PI3K inhibitors

  • Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

Procedure:

  • Seed cells into a 96-well plate at a predetermined density.

  • Allow the cells to adhere overnight.

  • Treat the cells with a range of concentrations of the PI3K inhibitors.

  • Incubate the plates for a specified period (e.g., 72 hours).

  • Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Measure the luminescence using a plate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value for each inhibitor.

Experimental Workflow Diagram

The following diagram outlines the general workflow for evaluating PI3K inhibitors from biochemical assays to cellular functional assays.

Experimental_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cellular Assays cluster_data Data Analysis kinase_assay PI3K Kinase Assay (IC50 Determination) data_analysis IC50 Calculation & Comparative Analysis kinase_assay->data_analysis cell_culture Cell Culture (e.g., T-ALL cells) western_blot Western Blot (p-Akt Inhibition) cell_culture->western_blot viability_assay Cell Viability Assay (IC50 Determination) cell_culture->viability_assay western_blot->data_analysis viability_assay->data_analysis

Workflow for PI3K inhibitor evaluation.

References

A Comparative Guide: CAL-130 Versus Next-Generation PI3K Inhibitors in Oncology Research

Author: BenchChem Technical Support Team. Date: November 2025

The phosphatidylinositol 3-kinase (PI3K) signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its aberrant activation is a frequent driver of tumorigenesis. This has made the PI3K pathway a key target for cancer therapy. The first wave of PI3K inhibitors were pan-inhibitors, targeting all Class I PI3K isoforms (α, β, δ, γ), but their broad activity often led to significant toxicities. This spurred the development of isoform-selective and next-generation inhibitors with improved therapeutic windows.

This guide provides a comparative benchmark of CAL-130, a dual PI3Kδ/γ inhibitor, against a selection of next-generation PI3K inhibitors. We will delve into their selectivity profiles, preclinical and clinical efficacy, and known safety profiles, supported by experimental data and protocols for key assays.

The PI3K Signaling Pathway and Inhibitor Intervention

The PI3K/AKT/mTOR pathway is a complex cascade initiated by the activation of receptor tyrosine kinases (RTKs) or G-protein coupled receptors (GPCRs). This leads to the activation of PI3K, which then phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors like AKT, which in turn regulates a multitude of cellular processes.

PI3K_Pathway cluster_membrane Plasma Membrane RTK RTK / GPCR PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 AKT AKT PIP3->AKT Activation PI3K->PIP2 Phosphorylation mTOR mTOR AKT->mTOR Activation Survival Cell Survival AKT->Survival Proliferation Cell Growth & Proliferation mTOR->Proliferation Inhibitors PI3K Inhibitors (e.g., this compound) Inhibitors->PI3K Inhibition

Caption: The PI3K/AKT/mTOR signaling pathway and the point of intervention for PI3K inhibitors.

Selectivity Profile of PI3K Inhibitors

The selectivity of a PI3K inhibitor for different isoforms is a key determinant of its efficacy and safety profile. The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound and several next-generation PI3K inhibitors against the four Class I PI3K isoforms. Lower IC50 values indicate greater potency.

InhibitorTypePI3Kα (IC50, nM)PI3Kβ (IC50, nM)PI3Kδ (IC50, nM)PI3Kγ (IC50, nM)
This compound Dual δ/γ 115 56 1.3 6.1
Idelalisibδ-selective8,6004,0002.5 - 192,100
DuvelisibDual δ/γ1,602850.36 - 2.519.6 - 27.4
Alpelisibα-selective51,200290250
CopanlisibPan-PI3K0.53.70.76.4

Note: IC50 values can vary between different studies and assay conditions.

Comparative Efficacy

Direct head-to-head preclinical or clinical trials comparing this compound with all next-generation inhibitors are limited. The following table summarizes key efficacy findings for each inhibitor from various studies.

InhibitorPreclinical/Clinical Highlights
This compound In a preclinical model of T-cell acute lymphoblastic leukemia (T-ALL), this compound extended the median survival of treated animals to 45 days compared to 7.5 days for the control group.
IdelalisibApproved for the treatment of certain B-cell malignancies. In clinical trials for chronic lymphocytic leukemia (CLL), it has shown significant efficacy in combination with rituximab.
DuvelisibApproved for relapsed/refractory CLL/SLL and follicular lymphoma. Showed an overall response rate of 50% in patients with peripheral T-cell lymphoma (PTCL) in a Phase 1 study.[1] In preclinical models of B-cell lymphomas and CLL, duvelisib demonstrated greater potency than inhibition of either the δ or γ isoform alone.[2]
AlpelisibApproved for HR-positive, HER2-negative, PIK3CA-mutated advanced or metastatic breast cancer.[3] Preclinical studies have shown its effectiveness in suppressing the growth of PIK3CA-mutated precancerous cells.[4]
CopanlisibApproved for relapsed follicular lymphoma.[5] In preclinical gastrointestinal stromal tumor (GIST) models, it showed single-agent antitumor activity regardless of KIT mutational status or imatinib sensitivity.[6]

Safety and Toxicity Profile

The toxicity profile of PI3K inhibitors is closely linked to their isoform selectivity.

Inhibitor ClassCommon Adverse Events
Dual δ/γ (this compound, Duvelisib) Diarrhea, colitis, rash, transaminitis (elevation of liver enzymes), and increased risk of infections.[7][8] Inhibition of the δ isoform is associated with autoimmune-like toxicities.[7]
δ-selective (Idelalisib) Similar to dual δ/γ inhibitors, with a notable risk of colitis, pneumonitis, and hepatotoxicity.[7][9]
α-selective (Alpelisib) Hyperglycemia (due to the role of PI3Kα in insulin signaling), rash, and diarrhea are the most common side effects.[8][10]
Pan-PI3K (Copanlisib) Shares toxicities with isoform-selective inhibitors. Due to its inhibition of the alpha isoform, transient hyperglycemia and hypertension are also observed.[7]

Experimental Protocols

Standardized protocols are crucial for the objective comparison of inhibitor performance.

Experimental Workflow for Inhibitor Benchmarking

Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Studies KinaseAssay Biochemical Kinase Assay (IC50 Determination) CellProliferation Cell-Based Proliferation Assay (EC50 Determination) KinaseAssay->CellProliferation Potency in cells WesternBlot Western Blot (Pathway Inhibition) CellProliferation->WesternBlot Mechanism confirmation Xenograft Tumor Xenograft Model (Efficacy) WesternBlot->Xenograft Candidate selection Toxicity Toxicity Studies (Safety Profile) Xenograft->Toxicity Preclinical validation

Caption: A logical workflow for the preclinical evaluation of PI3K inhibitors.

In Vitro PI3K Kinase Inhibition Assay (IC50 Determination)

Objective: To determine the concentration of the inhibitor required to reduce the enzymatic activity of a specific PI3K isoform by 50%.

Materials:

  • Recombinant human PI3K isoforms (α, β, γ, δ)

  • PIP2 (Phosphatidylinositol 4,5-bisphosphate) substrate

  • ATP (radiolabeled or for use in a luminescence-based assay)

  • Kinase reaction buffer

  • Test inhibitors (e.g., this compound)

  • Detection reagents (e.g., ADP-Glo™ Kinase Assay kit)

Protocol:

  • Prepare serial dilutions of the test inhibitor.

  • In a multi-well plate, add the PI3K enzyme and the PIP2 substrate to each well.

  • Add the inhibitor dilutions to the respective wells.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

  • Stop the reaction and measure the amount of product (PIP3) or consumed ATP. For radiolabeled assays, this involves separating the product by chromatography and measuring radioactivity. For luminescence-based assays like ADP-Glo™, the amount of ADP produced is measured.[11]

  • Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value using non-linear regression analysis.

Cell Proliferation Assay (e.g., MTT or CellTiter-Glo®)

Objective: To measure the effect of the inhibitor on the proliferation and viability of cancer cell lines.

Materials:

  • Cancer cell line of interest

  • 96-well plates

  • Complete cell culture medium

  • PI3K inhibitor

  • MTT reagent or CellTiter-Glo® reagent

  • Solubilization buffer (for MTT)

  • Plate reader (absorbance or luminescence)

Protocol:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the PI3K inhibitor. Include a vehicle control.

  • Incubate the cells for a specified period (e.g., 48-72 hours).

  • For an MTT assay, add MTT solution to each well and incubate for 2-4 hours. Then, add a solubilization buffer to dissolve the formazan crystals.[12]

  • For a CellTiter-Glo® assay, add the reagent directly to the wells, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present.[13]

  • Measure the absorbance or luminescence using a plate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the EC50 value.

In Vivo Tumor Xenograft Study

Objective: To evaluate the anti-tumor efficacy of the inhibitor in a living organism.

Materials:

  • Immunocompromised mice (e.g., nude or SCID)

  • Cancer cell line for implantation

  • PI3K inhibitor formulated for in vivo administration

  • Calipers for tumor measurement

Protocol:

  • Implant cancer cells subcutaneously into the flanks of the mice.

  • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomize the mice into treatment and control groups.

  • Administer the PI3K inhibitor to the treatment group according to a predetermined schedule and dosage. The control group receives a vehicle.

  • Measure tumor volume with calipers at regular intervals.

  • Monitor the body weight and general health of the mice as an indicator of toxicity.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting for pathway inhibition).

  • Compare the tumor growth rates between the treatment and control groups to determine the efficacy of the inhibitor.

Conclusion

The landscape of PI3K inhibitors is evolving towards greater selectivity to enhance efficacy and mitigate off-target toxicities. This compound, with its dual inhibition of PI3Kδ and PI3Kγ, represents a targeted approach primarily for hematological malignancies where these isoforms are highly expressed. Next-generation inhibitors like alpelisib have demonstrated the value of isoform-specific targeting in solid tumors with specific genetic alterations. The choice of inhibitor for research and development should be guided by the specific cancer type, its underlying genetic drivers, and the desired balance between broad efficacy and manageable safety. The experimental protocols outlined in this guide provide a framework for the systematic and objective evaluation of these promising therapeutic agents.

References

Safety Operating Guide

Proper Disposal Procedures for CAL-130: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of laboratory chemicals are paramount for ensuring a safe and compliant work environment. This document provides essential safety and logistical information regarding the proper disposal of CAL-130, a potent phosphoinositide 3-kinase (PI3K) inhibitor.

This compound is a selective inhibitor of PI3Kδ and PI3Kγ isoforms, with IC50 values of 1.3 nM and 6.1 nM, respectively[1]. It is a valuable tool in cancer research, particularly in studies related to T-cell acute lymphoblastic leukemia (T-ALL)[2][3]. A related compound, CTX130, is an allogeneic CAR T-cell therapy targeting CD70 that has been investigated in clinical trials for T-cell malignancies and renal cell carcinoma. While the disposal of a biological product like CTX130 follows different protocols, this guide focuses on the chemical compound this compound (CAS 1431697-74-3) used in laboratory settings.

Key Chemical and Physical Properties of this compound

A summary of the essential quantitative data for this compound is presented below. Understanding these properties is crucial for safe handling and storage.

PropertyValue
Molecular Formula C23H22N8O
Molecular Weight 426.47 g/mol
CAS Number 1431697-74-3
Appearance Crystalline solid
Storage Temperature 2-8°C

This compound Signaling Pathway

This compound exerts its biological effects by inhibiting the PI3K/Akt signaling pathway, which is crucial for cell growth, proliferation, and survival. The following diagram illustrates the pathway and the specific points of inhibition by this compound.

CAL130_Signaling_Pathway cluster_pi3k PI3K Complex RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activation Downstream Downstream Effectors Akt->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation CAL130 This compound PI3K_delta_gamma PI3Kδ / PI3Kγ CAL130->PI3K_delta_gamma Inhibition

Figure 1: this compound inhibits the PI3K/Akt signaling pathway.

Experimental Protocols

While specific experimental protocols for the use of this compound will vary depending on the research application, general laboratory safety practices should always be followed. Based on the Safety Data Sheet (SDS), this compound is not classified as a hazardous substance or mixture[3]. However, it is crucial to handle all laboratory chemicals with care.

Personal Protective Equipment (PPE):

  • Wear appropriate protective gloves (e.g., nitrile rubber).

  • Use safety glasses with side-shields or goggles.

  • Wear a laboratory coat.

Handling:

  • Avoid contact with skin and eyes.

  • Avoid inhalation of dust.

  • Ensure adequate ventilation in the handling area.

Proper Disposal Procedures for this compound

Although this compound is not classified as a hazardous substance, it is imperative to follow institutional and local regulations for chemical waste disposal. Do not dispose of this compound down the drain or in regular trash unless explicitly permitted by your institution's environmental health and safety (EHS) office.

The following workflow provides a general guideline for the proper disposal of this compound waste.

Figure 2: General workflow for the disposal of this compound waste.

Step-by-Step Disposal Guidance:

  • Consult Safety Data Sheet (SDS) and Institutional Policies: Always begin by reviewing the SDS for this compound and your institution's specific chemical hygiene and waste disposal plans[3].

  • Segregation: Do not mix this compound waste with other chemical waste streams unless permitted by your EHS office. It should be collected in a designated, compatible container.

  • Labeling: Clearly label the waste container with the full chemical name ("this compound") and indicate that it is "Non-Hazardous Chemical Waste" or as otherwise required by your institution.

  • Storage: Store the waste container in a designated satellite accumulation area or central waste storage facility. Ensure the container is sealed to prevent spills.

  • Disposal Request: When the container is full or ready for disposal, follow your institution's procedures to request a waste pickup by the EHS department or an approved hazardous waste vendor.

Spill Response:

In the event of a spill, the following steps should be taken:

  • Ensure Personal Safety: Wear appropriate PPE, including gloves, safety goggles, and a lab coat.

  • Contain the Spill: For solid spills, carefully sweep or scoop the material to avoid creating dust. For liquid spills, use an inert absorbent material (e.g., vermiculite, sand, or earth).

  • Collect and Dispose: Place the contained material into a suitable, labeled container for disposal as non-hazardous chemical waste.

  • Decontaminate: Clean the spill area thoroughly with a suitable solvent or detergent and water.

By adhering to these procedures, laboratory professionals can ensure the safe and responsible disposal of this compound, contributing to a secure and compliant research environment.

References

Essential Safety and Logistical Guide for Handling CAL-130

Author: BenchChem Technical Support Team. Date: November 2025

This document provides crucial safety protocols and logistical procedures for the handling and disposal of CAL-130, a potent phosphoinositide 3-kinase (PI3K) inhibitor. Given its biological activity, a precautionary approach is essential to ensure personnel safety and prevent contamination.

Hazard Assessment and Engineering Controls

While a supplier Safety Data Sheet (SDS) may classify this compound as non-hazardous for transport, its potent biological effects as a PI3Kδ and PI3Kγ inhibitor necessitate stringent handling protocols.[1] The primary risks involve inhalation of airborne powder and dermal or mucosal contact, which could lead to unintended biological effects.

Engineering Controls are the first line of defense:

  • Ventilated Enclosures: All handling of this compound powder, including weighing and aliquoting, must be conducted in a certified chemical fume hood, a powder containment hood, or a glove box to minimize inhalation exposure.

  • Restricted Access: Designate a specific area for handling potent compounds to limit traffic and potential for cross-contamination.

Personal Protective Equipment (PPE)

A comprehensive PPE ensemble is mandatory for all personnel handling this compound. The following table summarizes the required equipment based on the operational phase.

Operational Phase Required Personal Protective Equipment (PPE) Specifications and Recommendations
Receiving and Storage - Nitrile Gloves- Lab Coat- Safety Glasses with Side ShieldsInspect container for damage upon receipt. Store in a designated, clearly labeled, and secure location away from incompatible materials.
Weighing of Powder - Double Nitrile Gloves- Disposable Gown with tight-fitting cuffs- Chemical Splash Goggles- Face Shield- NIOSH-approved Respirator (e.g., N95 for powders)Perform within a ventilated enclosure. Use wet-handling techniques where feasible to reduce dust.
Preparation of Solutions - Double Nitrile Gloves- Disposable Gown- Chemical Splash Goggles- Face ShieldAdd the compound to the solvent slowly to prevent splashing.
Experimental Use - Nitrile Gloves- Lab Coat- Safety GlassesHandle solutions within a fume hood if there is a risk of aerosolization.
Spill Cleanup & Waste Disposal - Double Nitrile Gloves- Disposable Gown or Coveralls- Chemical Splash Goggles- Respirator (as needed based on spill size)Use a pre-prepared spill kit appropriate for chemical hazards.

Operational Plan: Step-by-Step Handling Protocol

1. Preparation and Pre-Handling:

  • Review the compound-specific Safety Data Sheet (SDS) and this protocol.
  • Ensure all necessary PPE, spill kits, and waste containers are readily available.
  • Designate and prepare the handling area within a certified ventilated enclosure.

2. Weighing and Transfer of Solid this compound:

  • Don the appropriate PPE for handling potent powders.
  • Perform all manipulations within the ventilated enclosure.
  • Use dedicated spatulas and weigh boats.
  • Employ a "wet-down" technique (lightly misting with a suitable solvent) if compatible with the experimental procedure to minimize dust generation.
  • Close the primary container securely immediately after use.

3. Solution Preparation:

  • Slowly add the weighed this compound powder to the solvent in a suitable container to avoid splashing.
  • Cap and mix the solution using a vortex or other appropriate method.
  • Clearly label the container with the compound name, concentration, solvent, date, and appropriate hazard warnings.

4. Decontamination and Cleanup:

  • After handling, decontaminate all surfaces and equipment with an appropriate solvent (e.g., 70% ethanol) followed by a cleaning agent.
  • Wipe down the interior of the fume hood.

5. Personal Decontamination:

  • Remove PPE in the designated doffing area, avoiding self-contamination.
  • Dispose of single-use PPE in the designated hazardous waste container.[2]
  • Wash hands thoroughly with soap and water after removing gloves.

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.[3]

  • Solid Waste: All disposable items contaminated with this compound, including gloves, gowns, weigh boats, and paper towels, must be collected in a clearly labeled hazardous waste container.

  • Liquid Waste: Unused or waste solutions of this compound should be collected in a designated, sealed, and clearly labeled hazardous waste container. Do not pour down the drain.

  • Sharps Waste: Needles, syringes, and other contaminated sharps must be disposed of in an appropriate sharps container.

  • Waste Pickup: Follow your institution's procedures for hazardous waste disposal.[4] This typically involves contacting the Environmental Health and Safety (EHS) office to arrange for pickup and incineration by a licensed vendor.[4][5]

Safe Handling Workflow for this compound

G cluster_prep 1. Preparation cluster_handling 2. Handling (in Ventilated Enclosure) cluster_cleanup 3. Post-Handling & Decontamination cluster_disposal 4. Waste Management prep_sds Review SDS & Protocol prep_ppe Gather PPE & Spill Kit prep_sds->prep_ppe prep_area Prepare Ventilated Enclosure prep_ppe->prep_area weigh Weigh this compound Powder (Double Gloves, Respirator) prep_area->weigh Begin Handling dissolve Prepare Solution (Slow Addition to Solvent) weigh->dissolve experiment Conduct Experiment dissolve->experiment decon_equip Decontaminate Equipment & Surfaces experiment->decon_equip doff_ppe Remove PPE Carefully decon_equip->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands collect_solid Collect Solid Waste (Gloves, Gowns) doff_ppe->collect_solid ehs_pickup Arrange EHS Pickup for Incineration collect_solid->ehs_pickup collect_liquid Collect Liquid Waste (Solutions) collect_liquid->ehs_pickup

Caption: Workflow for the safe handling of this compound from preparation to disposal.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.